2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane
Description
BenchChem offers high-quality 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-[4-[2-[4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26N2O6/c1-35(2,23-3-11-27(12-4-23)42-29-15-7-25(8-16-29)36-31(38)19-20-32(36)39)24-5-13-28(14-6-24)43-30-17-9-26(10-18-30)37-33(40)21-22-34(37)41/h3-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZPKEBWNIUCKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C=CC3=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)N6C(=O)C=CC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81193-27-3 | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1′-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81193-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8074104 | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79922-55-7 | |
| Record name | Bisphenol A diphenyl ether bismaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79922-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-((1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079922557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to a comprehensive technical guide on 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, a prominent bismaleimide (BMI) monomer. This document is crafted to serve as an essential resource for professionals in research, materials science, and drug development. Bismaleimide resins are a cornerstone in the development of high-performance thermosetting polymers, prized for their exceptional thermal stability, mechanical strength, and resistance to harsh environments. This guide delves into the fundamental properties, synthesis, characterization, and diverse applications of this specific BMI, providing a robust foundation for its use in advanced materials and biomedical innovations. As a Senior Application Scientist, the aim is to not only present data but to also offer insights into the practical application and scientific nuances of this versatile compound.
Core Molecular and Physical Properties
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, also known by its synonym Bisphenol A Bis(4-maleimidophenyl Ether), is a solid, typically appearing as a light orange to yellow-green powder or crystalline solid[1][2][3]. Its core structure, derived from bisphenol A, imparts a unique combination of rigidity and toughness to the polymers it forms[4].
Key Identifiers and Physical Data
| Property | Value | Source(s) |
| CAS Number | 79922-55-7 | [1][5] |
| Molecular Formula | C₃₅H₂₆N₂O₆ | [1][] |
| Molecular Weight | 570.60 g/mol | [] |
| Appearance | Light orange to yellow-green powder/crystal | [1][2][3] |
| Melting Point | 163.0 to 167.0 °C | [3] |
| Solubility | Soluble in Dimethylformamide (DMF) | [1] |
| Purity | >98.0% (by HPLC) | [2] |
Synthesis of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane
The synthesis of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is typically a two-step process, starting from readily available commercial precursors. The first step involves the synthesis of the diamine precursor, 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP), followed by its reaction with maleic anhydride to yield the final bismaleimide product.
Step 1: Synthesis of the Diamine Precursor (BAPP)
The synthesis of BAPP is achieved through a nucleophilic aromatic substitution reaction. This involves the reaction of bisphenol A with p-chloronitrobenzene, followed by the reduction of the resulting dinitro compound[7]. A more recent, environmentally friendly approach involves a coupling reaction of bisphenol A and p-nitrochlorobenzene in a polar aprotic solvent, followed by catalytic hydrogenation to reduce the nitro groups to amines[8].
Step 2: Synthesis of the Bismaleimide
The bismaleimide is synthesized by the reaction of the diamine precursor (BAPP) with maleic anhydride. This reaction proceeds via the formation of a bismaleamic acid intermediate, which is then cyclized to the imide.
Experimental Protocol: Synthesis of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, dissolve 2,2-bis[4-(4-aminophenoxy)phenyl]propane in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Addition of Maleic Anhydride: Slowly add a stoichiometric amount of maleic anhydride to the solution at room temperature. The reaction is exothermic, and the temperature should be controlled.
-
Formation of Bismaleamic Acid: Stir the mixture at room temperature for several hours to ensure the complete formation of the bismaleamic acid intermediate.
-
Cyclization to Bismaleimide: Add a dehydrating agent, such as a mixture of acetic anhydride and a catalyst (e.g., sodium acetate), to the reaction mixture. Heat the mixture to facilitate the cyclization reaction, typically at a temperature range of 80-100°C.
-
Isolation and Purification: After the reaction is complete, the product is isolated by precipitation in a non-solvent like water or methanol. The crude product is then filtered, washed thoroughly, and dried. Further purification can be achieved by recrystallization from a suitable solvent to obtain a high-purity product.
Diagram: Synthesis Pathway
Caption: Synthesis of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane.
Spectroscopic and Thermal Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons in different chemical environments, the vinyl protons of the maleimide ring, and the methyl protons of the isopropylidene group.
-
¹³C NMR: The carbon-13 NMR spectrum would provide detailed information about the carbon framework, including distinct signals for the carbonyl carbons of the imide ring, the olefinic carbons of the maleimide group, the various aromatic carbons, and the aliphatic carbons of the isopropylidene bridge.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane would exhibit characteristic absorption bands:
-
Imide Group: Strong absorption bands around 1780-1710 cm⁻¹ (asymmetric and symmetric C=O stretching) and around 1380 cm⁻¹ (C-N stretching).
-
Aromatic Rings: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
Ether Linkage: C-O-C stretching vibrations, typically in the 1250-1050 cm⁻¹ range.
-
Maleimide Ring: C=C stretching of the double bond within the maleimide ring.
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability and curing behavior of the bismaleimide monomer.
-
TGA: TGA measures the weight loss of a sample as a function of temperature. For 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, the TGA curve would show the onset of decomposition temperature, which is a critical parameter for its application in high-temperature environments.
-
DSC: DSC is used to study the thermal transitions of the material. The DSC thermogram would reveal the melting point of the monomer and the exothermic peak corresponding to its polymerization (curing) reaction. The curing temperature window can be determined from the onset and peak temperatures of this exotherm.
Polymerization and Curing Mechanisms
Bismaleimide resins, including 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, undergo thermal polymerization through addition reactions of the maleimide double bonds. This curing process does not produce volatile byproducts, which is a significant advantage in the manufacturing of thick composite parts. The primary curing mechanisms include:
-
Homopolymerization: At elevated temperatures, the maleimide groups can undergo free-radical polymerization to form a highly cross-linked network.
-
Michael Addition: The electron-deficient double bond of the maleimide group is susceptible to nucleophilic attack. Chain extension and cross-linking can be achieved by reacting the bismaleimide with nucleophiles such as diamines.
-
Diels-Alder Reaction: The maleimide double bond can act as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of a more complex and robust polymer network.
Diagram: Curing Mechanisms
Caption: Polymerization pathways of bismaleimide resins.
Applications in Advanced Materials and Drug Development
The unique properties of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane make it a valuable monomer for a range of high-performance applications.
High-Performance Composites
Bismaleimide resins are extensively used as matrix materials for advanced fiber-reinforced composites in the aerospace, automotive, and electronics industries. The resulting composites exhibit:
-
High Thermal Stability: Ability to withstand high service temperatures.
-
Excellent Mechanical Properties: High strength, stiffness, and toughness.
-
Good Dielectric Properties: Low dielectric constant and loss tangent, making them suitable for electronic applications such as printed circuit boards.
Adhesives and Coatings
The strong adhesion and thermal stability of bismaleimide-based polymers make them ideal for use in high-temperature adhesives and protective coatings.
Biomedical Applications
The maleimide group is a reactive handle that can participate in Michael addition reactions with thiol groups on biomolecules, such as cysteine residues in proteins. This reactivity makes 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane a potential crosslinker in the development of:
-
Hydrogels: For tissue engineering and drug delivery applications.
-
Bioconjugates: For attaching drugs or imaging agents to proteins or other biomolecules[].
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or under a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed[9][10].
-
Toxicology: While comprehensive toxicological data for this specific compound is limited, it is known to be an irritant to the skin, eyes, and respiratory system. May cause an allergic skin reaction[9][11]. It is important to consult the Safety Data Sheet (SDS) for detailed information on potential hazards and emergency procedures[9][10][11].
Conclusion
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane stands out as a key building block in the realm of high-performance polymers. Its well-defined structure, coupled with the versatile reactivity of the maleimide functional groups, allows for the creation of materials with exceptional thermal and mechanical properties. This guide has provided a comprehensive overview of its fundamental characteristics, synthesis, and applications, intended to empower researchers and professionals in their pursuit of innovative materials and therapeutic solutions. The continued exploration of this and other bismaleimide monomers will undoubtedly lead to further advancements in a multitude of scientific and technological fields.
References
-
Capot Chemical. (2023, April 14). MSDS of 2,2-Bis(4-(4-maleimidephenoxy)phenyl)propane. Retrieved from [Link]
- Google Patents. (n.d.). CN102391135A - Method for preparing 2,2-bis[4-(4-aminophenoxy)phenyl]propane.
- Google Patents. (n.d.). Preparation method of 2,2' -bis [4- (4-aminophenoxy) phenyl ] propane.
-
ResearchGate. (2015, August). Synthesis of 2, 2'-bis [4-(4-aminophenoxy) phenyl] propane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3086113, 1H-Pyrrole-2,5-dione, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis-. Retrieved from [Link]
-
Semantic Scholar. (1999, July 11). Synthesis and characterization of novel polyaspartimides derived from 2,2'-dimethyl-4,4'-bis(4-maleimidophenoxy)-biphenyl and various diamines. Retrieved from [Link]
-
GM Chemical. (n.d.). 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane CAS 79922-55-7. Retrieved from [Link]
Sources
- 1. 2,2′-双[4-(4-马来酰亚胺基苯氧基)苯基]丙烷 | 79922-55-7 [m.chemicalbook.com]
- 2. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, 500G | Labscoop [labscoop.com]
- 3. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane | 79922-55-7 | TCI Deutschland GmbH [tcichemicals.com]
- 4. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane [79922-55-7] Manufacturer [gmchemix.com]
- 5. calpaclab.com [calpaclab.com]
- 7. researchgate.net [researchgate.net]
- 8. CN113845432A - Preparation method of 2,2' -bis [4- (4-aminophenoxy) phenyl ] propane - Google Patents [patents.google.com]
- 9. capotchem.com [capotchem.com]
- 10. Synthesis and characterization of novel polyaspartimides derived from 2,2'-dimethyl-4,4'-bis(4-maleimidophenoxy)-biphenyl and various diamines | Semantic Scholar [semanticscholar.org]
- 11. downloads.ossila.com [downloads.ossila.com]
"Bisphenol A Bis(4-maleimidophenyl Ether)" chemical structure and synthesis
Part B: Reduction to 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) [6][7]1. Setup: Charge a 250 mL three-neck flask with the synthesized BNPP (10 mmol) and 150 mL of ethanol. 2. Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 0.05 g). 3. Reduction: Heat the stirred mixture to approximately 70°C. Add hydrazine monohydrate (10 mL) dropwise over 30 minutes. The reaction is exothermic and should be controlled carefully. 4. Reaction Completion: Continue stirring for 8-10 hours at 68-70°C. [7]5. Isolation: Filter the hot solution to remove the Pd/C catalyst. 6. Purification: Cool the filtrate to induce crystallization. For higher purity, the filtrate can be diluted with ethanol and cooled to between -10°C and 10°C. [7]Filter the resulting crystals and dry them under a vacuum. The expected yield is high (97-98%) with a melting point of 130-131°C. [7]
Stage 2: Synthesis of Bisphenol A Bis(4-maleimidophenyl) Ether
This stage involves the reaction of the BAPP diamine with maleic anhydride to form an intermediate bismaleamic acid, which is then chemically cyclized to the final bismaleimide.
Reaction Mechanism:
-
Amidation: The primary amine groups of BAPP attack the carbonyl carbons of two equivalents of maleic anhydride, opening the anhydride ring to form a bismaleamic acid.
-
Cyclodehydration (Imidization): The bismaleamic acid is treated with a dehydrating agent (acetic anhydride) and a catalyst (sodium acetate) to induce ring closure, eliminating water and forming the stable five-membered maleimide rings.
Experimental Protocol (Stage 2): This protocol is adapted from general procedures for bismaleimide synthesis.
-
Setup: Dissolve the synthesized BAPP (10 mmol) in a suitable solvent like acetone or N,N-dimethylformamide (DMF) in a flask under a nitrogen atmosphere.
-
Amidation: Add maleic anhydride (20 mmol, a slight excess is acceptable) portion-wise to the solution while maintaining the temperature below 25°C to control the exothermic reaction. Stir for 2-4 hours at room temperature to ensure complete formation of the bismaleamic acid.
-
Imidization: To the bismaleamic acid solution, add acetic anhydride (as the dehydrating agent) and sodium acetate (as the catalyst).
-
Reaction: Heat the mixture to 50-60°C and maintain for several hours until the reaction is complete (monitored by the disappearance of the amic acid and formation of the imide, often observable by TLC or IR spectroscopy).
-
Isolation: Pour the reaction mixture into cold water or ice to precipitate the crude Bisphenol A Bis(4-maleimidophenyl) Ether.
-
Purification: Filter the precipitate, wash thoroughly with water and then a sodium bicarbonate solution to remove unreacted maleic anhydride and acetic acid. Finally, wash again with water until the filtrate is neutral. Dry the purified product in a vacuum oven.
Purification and Characterization
Verifying the identity and purity of the synthesized product is critical. Recrystallization from a suitable solvent system (e.g., ethanol/acetone) is a common method for purification.
Spectroscopic Verification
Spectroscopic methods are essential for structural confirmation.
| Technique | Functional Group | Expected Peak/Signal |
| FTIR | C=O (imide) | Strong absorption around 1710-1780 cm⁻¹ (symmetric and asymmetric stretching) |
| C-N-C (imide) | Absorption around 1350-1380 cm⁻¹ | |
| C-O-C (ether) | Strong absorption around 1240 cm⁻¹ | |
| C=C (maleimide) | Absorption around 1600 cm⁻¹ and 3100 cm⁻¹ | |
| ¹H-NMR | -CH=CH- (maleimide) | A characteristic singlet around 7.0 ppm |
| Aromatic protons | Multiple signals in the range of 6.8-7.5 ppm | |
| -C(CH₃)₂- (BPA) | A sharp singlet around 1.7 ppm |
Note: Exact peak positions can vary based on the solvent and instrument used.
Conclusion
The synthesis of Bisphenol A Bis(4-maleimidophenyl) Ether is a well-defined, two-stage process that yields a high-purity monomer essential for the production of advanced bismaleimide resins. The procedure, while requiring careful control, is robust and relies on established chemical principles of nucleophilic substitution, catalytic reduction, and imidization. The resulting monomer, with its unique combination of a rigid Bisphenol A core, flexible ether linkages, and highly reactive maleimide end-groups, provides a versatile platform for creating high-performance materials tailored for demanding applications.
References
-
CN102391135A - Method for preparing 2,2-bis[4-(4-aminophenoxy)phenyl]propane.
-
ChemicalBook. (2023). 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | 13080-86-9.
-
BenchChem. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | 13080-86-9.
-
Tan, S., & Li, Y. (2007). Synthesis, Structures and Properties of Polyimide Based on 2,2′‐Bis(4‐aminophenoxy phenyl) Propane. Journal of Macromolecular Science, Part A, 44(2), 195-200.
-
CN109824687A - Preparation method of 2,2'-bis [4-(4-aminophenoxy) phenyl] propane.
-
Yang, Z. M. (2015). Synthesis of 2, 2'-bis [4-(4-aminophenoxy) phenyl] propane. Xiandai Huagong/Modern Chemical Industry, 35(8), 88-90.
-
ResearchGate. Synthesis and characterization of polyimides based on 2,2′-bis (4-aminophenoxy phenyl) propane.
-
MDPI. (2023). 4,4′-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))-bis(2,3,5,6-tetrafluoropyridine).
-
ChemicalBook. (2023). 2,2′-双[4-(4-马来酰亚胺基苯氧基)苯基]丙烷 | 79922-55-7.
-
ResearchGate. FT-IR and ¹H NMR spectra of obtained product and standard BPA.
-
ChemScene. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane.
-
ResearchGate. Synthesis, Structures and Properties of Polyimide Based on 2,2′‐Bis(4‐aminophenoxy phenyl) Propane | Request PDF.
-
Fisher Scientific. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane 98.0+%, TCI America™.
-
TCI Chemicals (America). 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane.
-
TCI Chemicals (APAC). 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane.
-
Chemdiv. Compound 4,4'-[propane-2,2-diylbis(4,1-phenyleneoxy)]dianiline.
-
Google Patents. US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP).
-
ResearchGate. FTIR spectrum of bis(4-maleimidophenyl)benzoxazine.
-
Crysdot LLC. 4,4'-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))dianiline.
-
ResearchGate. FTIR (2800–4000 cm⁻¹) spectra of “Bisphenol A” along with DFT spectra.
-
ResearchGate. Fourier Transform Infrared Spectroscopy of “Bisphenol A”.
-
ResearchGate. (a) FT‐IR spectra and (b) ¹H‐NMR spectra of BPA‐d‐b‐MDI.
-
TCI Chemicals (APAC). 2,2-Bis[4-(4-aminophenoxy)phenyl]propane.
An In-depth Technical Guide to 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (CAS 79922-55-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core characteristics, synthesis, and applications of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, CAS number 79922-55-7. This bismaleimide (BMI) resin, derived from Bisphenol A, is a high-performance thermosetting polymer renowned for its exceptional thermal stability, mechanical strength, and chemical resistance. This document delves into the fundamental chemistry of this molecule, offering detailed protocols for its synthesis, characterization, and application in both advanced materials and bioconjugation for drug development. The guide is intended to serve as a valuable resource for researchers and professionals working in materials science, aerospace, electronics, and pharmaceutical development, providing both foundational knowledge and practical, field-proven insights.
Core Molecular Characteristics
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, also known as Bisphenol A diphenyl ether bismaleimide, is a solid monomer at room temperature.[1] Its molecular structure, featuring a central Bisphenol A core linked to two maleimide functional groups via ether linkages, is the foundation of its desirable properties. The rigid aromatic backbone contributes to its high thermal stability, while the ether linkages introduce a degree of flexibility, enhancing its toughness compared to other bismaleimide resins.[]
Physicochemical Properties
A summary of the key physicochemical properties of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 79922-55-7 | [1] |
| Molecular Formula | C₃₅H₂₆N₂O₆ | [1] |
| Molecular Weight | 570.59 g/mol | [3] |
| Appearance | Light orange to yellow to green powder/crystal | [4] |
| Melting Point | 163.0 to 167.0 °C | [4] |
| Boiling Point (Predicted) | 729.2 ± 60.0 °C | [4] |
| Density (Predicted) | 1.340 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in Dimethylformamide (DMF) | [4] |
Structural Information
The structural formula and key identifiers for 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane are provided below.
-
SMILES: CC(C1=CC=C(OC2=CC=C(N3C(=O)C=CC3=O)C=C2)C=C1)(C4=CC=C(OC5=CC=C(N6C(=O)C=CC6=O)C=C5)C=C4)C[5]
-
InChI: InChI=1S/C35H26N2O6/c1-35(2,23-3-11-27(12-4-23)42-29-15-7-25(8-16-29)36-31(38)19-20-32(36)39)24-5-13-28(14-6-24)43-30-17-9-26(10-18-30)37-33(40)21-22-34(37)41/h3-22H,1-2H3[1]
Synthesis and Characterization
The synthesis of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is a two-step process, starting with the synthesis of its diamine precursor, 2,2'-bis[4-(4-aminophenoxy)phenyl]propane, followed by imidization with maleic anhydride.
Synthesis Pathway
The overall synthetic route is depicted in the following diagram:
Caption: Synthesis pathway of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2,2'-bis[4-(4-aminophenoxy)phenyl]propane (Diamine Precursor)
This protocol is adapted from established methods for synthesizing similar diaryl ether diamines.
-
Coupling Reaction:
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap, dissolve Bisphenol A and a molar excess of a salt-forming agent (e.g., potassium carbonate) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux to facilitate the formation of the bisphenoxide salt and remove water via azeotropic distillation.
-
Cool the reaction mixture and add p-nitrochlorobenzene.
-
Heat the mixture to reflux (typically 150-162 °C) for several hours until the reaction is complete (monitored by TLC or HPLC).
-
After cooling, pour the reaction mixture into water to precipitate the dinitro compound, 2,2'-bis[4-(4-nitrophenoxy)phenyl]propane.
-
Filter, wash with water until neutral, and dry the crude product.
-
-
Reduction Reaction:
-
Dissolve the synthesized dinitro compound in a suitable solvent such as ethanol or DMF.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas or use a hydrogen donor like hydrazine hydrate.
-
Heat the reaction mixture (e.g., 68-70 °C if using hydrazine hydrate) and stir until the reduction is complete.
-
Filter the catalyst and concentrate the filtrate to obtain the crude diamine product, 2,2'-bis[4-(4-aminophenoxy)phenyl]propane.
-
Recrystallize from a suitable solvent to purify the product.
-
Step 2: Synthesis of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane
This protocol is a general method for the imidization of aromatic diamines.
-
In a three-necked flask equipped with a condenser and nitrogen inlet, dissolve the synthesized diamine in a dry solvent such as acetone or DMF.
-
Add maleic anhydride (in slight molar excess) portion-wise to the solution while stirring.
-
Stir the mixture at room temperature for several hours to form the intermediate bismaleamic acid.
-
For chemical imidization, add a mixture of acetic anhydride and a catalyst such as sodium acetate.
-
Heat the reaction mixture (e.g., 60 °C) for several hours to effect cyclodehydration.
-
Cool the reaction mixture and pour it into a large volume of cold water to precipitate the bismaleimide product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
The final product can be further purified by recrystallization from a suitable solvent system.
Analytical Characterization
The identity and purity of the synthesized 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane should be confirmed using standard analytical techniques.
-
FT-IR Spectroscopy: The FT-IR spectrum will show characteristic absorption bands for the imide ring, including C=O stretching vibrations (around 1710 cm⁻¹ and 1780 cm⁻¹), C-N-C stretching (around 1385 cm⁻¹), and the maleimide C=C bond (around 1590 cm⁻¹ and 3100 cm⁻¹). The disappearance of N-H and O-H stretching bands from the diamine precursor confirms the completion of the reaction.[6]
-
NMR Spectroscopy (¹H and ¹³C):
-
¹H-NMR: The spectrum will exhibit signals corresponding to the aromatic protons on the various phenyl rings, a characteristic singlet for the olefinic protons of the maleimide ring (around 7.0 ppm), and a singlet for the methyl protons of the isopropylidene group (around 1.7 ppm).
-
¹³C-NMR: The spectrum will show resonances for the carbonyl carbons of the imide ring (around 170 ppm), the olefinic carbons of the maleimide ring, and the various aromatic and aliphatic carbons.
-
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (570.59 g/mol ).[6]
Curing and Crosslinking Chemistry
As a thermosetting resin, 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane forms a highly crosslinked, intractable network upon curing at elevated temperatures. The curing process proceeds primarily through addition polymerization of the maleimide double bonds, which avoids the generation of volatile byproducts.[6]
Curing Mechanisms
Several reaction pathways can be involved in the curing of bismaleimide resins:
Caption: Primary curing mechanisms for bismaleimide resins.
-
Homopolymerization: At high temperatures (typically >200 °C), the maleimide double bonds can undergo free-radical polymerization to form a crosslinked network. This is the primary curing mechanism when the bismaleimide is cured on its own.
-
Michael Addition: In the presence of nucleophiles, such as primary or secondary amines, a Michael addition reaction can occur across the maleimide double bond. This is a common strategy to create chain-extended, tougher bismaleimide resins.
-
Diels-Alder Reaction: The maleimide double bond can also act as a dienophile in a Diels-Alder reaction with a suitable diene, leading to the formation of a six-membered ring and a crosslinked structure.
Applications in Advanced Materials
The excellent thermal and mechanical properties of cured 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane make it a valuable matrix resin for high-performance composites, particularly in the aerospace and electronics industries.[1]
High-Performance Composites
This bismaleimide resin is often used with reinforcing fibers such as carbon or glass fibers to produce composite materials with a high strength-to-weight ratio and excellent performance at elevated temperatures.
Table 2: Representative Mechanical Properties of Bismaleimide Composites
| Property | Typical Value Range | Notes |
| Flexural Strength | 100 - 190 MPa | Dependent on fiber type, content, and processing conditions.[3] |
| Flexural Modulus | 3 - 7 GPa | Dependent on fiber type, content, and processing conditions.[3] |
| Glass Transition Temperature (Tg) | > 250 °C | Can be tailored by the curing cycle and formulation.[7] |
Experimental Protocol: Composite Fabrication via Resin Transfer Molding (RTM)
This protocol provides a general guideline for fabricating a composite panel using 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane.
-
Resin Formulation:
-
To improve processability, 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is often blended with a reactive diluent (e.g., diallyl bisphenol A) to reduce its melt viscosity.
-
Melt the bismaleimide resin and blend with the reactive diluent at an elevated temperature (e.g., 130 °C) until a homogeneous mixture is obtained.
-
Degas the resin mixture under vacuum to remove any entrapped air.
-
-
Mold Preparation and Lay-up:
-
Apply a suitable mold release agent to the mold surfaces.
-
Place the reinforcing fiber preform (e.g., carbon fiber fabric) into the mold cavity.
-
Close the mold and apply a vacuum to remove air from the preform.
-
-
Resin Injection:
-
Heat the resin to the desired injection temperature to achieve a low viscosity (typically < 1 Pa·s).
-
Inject the resin into the mold under pressure until the mold is completely filled.
-
-
Curing Cycle:
-
Heat the mold according to a pre-determined curing cycle. A typical cycle might involve:
-
Ramp to an initial curing temperature (e.g., 180 °C) and hold for several hours.
-
Ramp to a higher post-curing temperature (e.g., 220-250 °C) and hold for several hours to ensure complete crosslinking and achieve optimal thermal properties.
-
-
Cool the mold slowly to room temperature to minimize residual thermal stresses.
-
-
Demolding and Finishing:
-
Open the mold and remove the cured composite part.
-
Trim and finish the part as required.
-
Applications in Drug Development and Bioconjugation
The maleimide functional groups of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane are highly reactive towards free sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins. This specific reactivity makes it a useful homobifunctional crosslinker in bioconjugation, particularly for applications in drug delivery.[]
Thiol-Reactive Crosslinking
The reaction between a maleimide and a thiol proceeds via a Michael addition to form a stable thioether bond. This reaction is highly specific for thiols at a pH range of 6.5-7.5.[4]
Caption: General workflow for protein crosslinking using a bismaleimide.
Experimental Protocol: Protein Crosslinking
This protocol is adapted for the use of a hydrophobic bismaleimide crosslinker like 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane.
-
Preparation of Protein Solution:
-
Dissolve the protein(s) to be crosslinked in a degassed, amine-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES). A typical protein concentration is 1-10 mg/mL.
-
If crosslinking is intended to occur at existing cysteine residues that are in disulfide bonds, the protein must first be reduced. Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) at a 10-100 fold molar excess and incubate for 30-60 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column.
-
-
Preparation of Crosslinker Solution:
-
Due to the hydrophobic nature of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, it must be dissolved in an organic co-solvent. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.[5]
-
-
Conjugation Reaction:
-
Add the crosslinker stock solution to the protein solution to achieve the desired final molar ratio (a 10-20 fold molar excess of crosslinker to protein is a good starting point). The final concentration of the organic co-solvent should be kept as low as possible (ideally <10%) to avoid protein denaturation.[5]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4 °C, protected from light.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule thiol such as cysteine or β-mercaptoethanol to react with any excess maleimide groups.
-
Purify the resulting conjugate from excess crosslinker and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Safety and Handling
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane should be handled in accordance with its Safety Data Sheet (SDS). It is typically classified as harmful if swallowed and may cause skin irritation or an allergic skin reaction. Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is a versatile and high-performance bismaleimide monomer with significant potential in both advanced materials and biomedical applications. Its robust thermal and mechanical properties make it an excellent choice for demanding composite applications, while its specific reactivity towards thiols provides a valuable tool for bioconjugation and the development of novel drug delivery systems. This guide has provided a detailed overview of its core characteristics, synthesis, and key experimental protocols to aid researchers and professionals in harnessing the full potential of this remarkable compound.
References
-
DTIC. (2006, March 14). Modification of Bisphenol-A Based Bismaleimide Resin (BPA-BMI) with an Allyl-Terminated Hyperbranched Polyimide (AT-PAEKI). Defense Technical Information Center. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) FTIR spectrum between 1250 – 1425 cm -1 (b) The Imide functional group. ResearchGate. Retrieved from [Link]
-
DTIC. (n.d.). THE EFFECT OF A CURING AGENT AND AN ACCELERATOR ON THE GLASS TRANSITION OF BROMINATED AND UNBROMINATED DIGLYCIDYL ETHER OF BISPHENOL A. Defense Technical Information Center. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and properties of dipropargyl ether of bisphenol A-modified bismaleimide resins and composites | Request PDF. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Curing behavior, thermal, and mechanical properties of N , N ′-(4,4′-diphenylmethane)bismaleimide/2,2′-diallylbisphenol A/3-allyl-5,5-dimethylhydantoin resin system. ResearchGate. Retrieved from [Link]
-
NIH. (2023, May 11). Experimental Study of Thermal and Fire Reaction Properties of Glass Fiber/Bismaleimide Composites for Aeronautic Application. National Institutes of Health. Retrieved from [Link]
-
University of Basrah. (2015). Synthesis, Vibrational spectroscopic investigation, and structure study of some bismaleimide. Journal of Basrah Researches ((Sciences)). Retrieved from [Link]
-
ResearchGate. (n.d.). Fourier Transform Infrared (FTIR) spectra of the bismaleimide (BMI) composite aging for different periods. ResearchGate. Retrieved from [Link]
-
MDPI. (2023, January 24). Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures. MDPI. Retrieved from [Link]
Sources
- 1. US7129209B2 - Use of hydrophobic crosslinking agents to prepare crosslinked biomaterial compositions - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Polymerization Mechanisms of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the polymerization mechanisms of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, a prominent bismaleimide (BMI) monomer. This document is designed to furnish researchers, scientists, and professionals in drug development with a comprehensive understanding of the core principles governing the transformation of this monomer into high-performance thermosetting polymers. We will delve into the nuances of thermal and addition polymerization pathways, offering not just procedural steps but also the underlying scientific rationale for experimental choices.
Introduction: The Significance of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane in Advanced Materials
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, also known as Bisphenol A bismaleimide, is a key building block in the synthesis of high-performance polyimides. Its rigid aromatic backbone, conferred by the bisphenol A moiety, coupled with the reactive maleimide end groups, results in polymers with exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties make bismaleimide resins indispensable in demanding applications, including aerospace composites, high-temperature adhesives, and advanced electronics.[3][4][5]
The polymerization of this monomer is not a monolithic process but rather a versatile set of reactions that can be tailored to achieve specific material properties. Understanding the mechanistic intricacies of these polymerization routes is paramount for controlling the final polymer architecture and, consequently, its performance characteristics. This guide will focus on the two primary polymerization pathways: thermal polymerization and Michael addition polymerization.
Part 1: Thermal Polymerization - A Free-Radical Pathway
The thermal curing of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane proceeds primarily through a free-radical addition polymerization of the maleimide double bonds.[6][7] This process is initiated by the application of heat, which promotes the homolytic cleavage of the double bond, generating radical species that propagate to form a highly cross-linked network.
Mechanism of Thermal Polymerization
The thermal polymerization can be dissected into three classical stages of free-radical polymerization:
-
Initiation: At elevated temperatures, typically in the range of 200-250°C, the π-bond of the maleimide group can undergo homolytic scission, forming biradical species.[6] While this self-initiation is possible, the process is often sluggish. The presence of impurities or oxygen can also lead to the formation of initial radical species. For more controlled polymerization, a radical initiator is often employed, although for many high-temperature applications, thermal self-initiation is relied upon.
-
Propagation: The newly formed radical attacks the double bond of another maleimide monomer, creating a new radical and extending the polymer chain. This process repeats, rapidly building up the polymer network. The rigidity of the aromatic backbone can sterically hinder the propagation to some extent.[6]
-
Termination: The polymerization process ceases when two growing radical chains combine (combination) or when a hydrogen atom is transferred from one chain to another (disproportionation). Due to the high viscosity and immobility of the growing network in a thermoset, radical trapping can also be a significant termination pathway.
The resulting polymer is a highly cross-linked, rigid network, which is responsible for the characteristic high thermal and mechanical stability of bismaleimide resins. However, this high cross-link density also leads to inherent brittleness, a key challenge in the application of unmodified BMI resins.[5][8]
Figure 1: Schematic of the free-radical thermal polymerization of bismaleimide.
Experimental Protocol: Thermal Polymerization of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane
Objective: To thermally cure 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane and characterize the resulting polymer.
Materials:
-
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (purity >98%)[9][10][11][12][13]
-
Aluminum weighing pans
-
High-temperature oven or hot plate with temperature control
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Fourier-Transform Infrared (FTIR) Spectrometer
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane into an aluminum DSC pan.
-
Curing: Place the pan in a high-temperature oven or on a hot plate. The curing schedule is critical and should be determined based on the desired degree of cure and material properties. A typical curing cycle involves a staged heating process, for example:
-
Heat to 180°C and hold for 1 hour.
-
Ramp to 220°C and hold for 2 hours.
-
Post-cure at 250°C for 4 hours.[6]
-
-
Characterization:
-
DSC Analysis: To monitor the curing process, a non-isothermal DSC scan can be performed on the uncured monomer from room temperature to 350°C at a heating rate of 10°C/min. The exothermic peak will indicate the curing temperature range.[7] Isothermal DSC at the curing temperatures can be used to determine the time to vitrification.
-
TGA Analysis: To assess the thermal stability of the cured polymer, perform a TGA scan from room temperature to 800°C at a heating rate of 10°C/min in a nitrogen or air atmosphere.
-
FTIR Analysis: Obtain FTIR spectra of the uncured monomer and the cured polymer. The disappearance of the peak corresponding to the maleimide C=C double bond (around 1510 cm⁻¹) and the C-H bond of the maleimide ring (around 3100 cm⁻¹) will confirm polymerization.[14]
-
| Property | Uncured Monomer | Cured Polymer |
| Appearance | Yellowish powder[1][2] | Dark, brittle solid |
| Melting Point (°C) | ~163-167[15] | Infusible |
| Decomposition Temp. (°C) | > 400 (in N₂)[16] | > 450 (in N₂)[16] |
| Glass Transition Temp. (Tg, °C) | N/A | > 250[3] |
Table 1: Typical properties of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane before and after thermal curing.
Part 2: Michael Addition Polymerization - A Versatile Pathway for Toughening
The inherent brittleness of thermally cured bismaleimide resins can be mitigated by introducing more flexible linkages into the polymer network. Michael addition polymerization offers an elegant solution to this challenge by reacting the electron-deficient double bond of the maleimide with nucleophiles such as amines or thiols.[6][17] This reaction proceeds under milder conditions than thermal polymerization and allows for the synthesis of linear or less densely cross-linked polymers with improved toughness.[18]
Mechanism of Michael Addition Polymerization
The Michael addition reaction is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.[19] In the context of bismaleimide polymerization, a diamine or dithiol acts as the nucleophile.
With a Diamine (Aza-Michael Addition):
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the β-carbon of the maleimide double bond.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the enolate intermediate, resulting in the formation of a stable succinimide ring and a secondary amine.
-
Chain Propagation: If a diamine is used, the process can repeat at the other end of the diamine and with another bismaleimide monomer, leading to the formation of a linear polyaspartimide.[14]
With a Dithiol (Thia-Michael Addition):
-
Nucleophilic Attack: The sulfur atom of the thiol group, being a strong nucleophile, attacks the maleimide double bond.
-
Proton Transfer: A proton is abstracted from the solvent or another thiol group to neutralize the resulting carbanion, forming a thioether linkage.
-
Chain Propagation: The use of a dithiol allows for the formation of a linear poly(imido sulfide).[17]
Figure 2: Generalized workflow of Michael addition polymerization of bismaleimide.
Experimental Protocol: Michael Addition Polymerization with a Diamine
Objective: To synthesize a toughened polyaspartimide by reacting 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane with a diamine.
Materials:
-
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane
-
4,4'-Diaminodiphenylmethane (MDA) or other suitable aromatic diamine
-
N-Methyl-2-pyrrolidone (NMP) or other suitable polar aprotic solvent
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser
Procedure:
-
Monomer Dissolution: In a three-neck flask under a nitrogen atmosphere, dissolve 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane in NMP with stirring.
-
Diamine Addition: Slowly add a stoichiometric amount of the diamine solution in NMP to the bismaleimide solution at room temperature. An exothermic reaction may be observed.
-
Polymerization: Heat the reaction mixture to a specific temperature (e.g., 80-120°C) and maintain for several hours (e.g., 4-8 hours) to ensure complete reaction.[14] The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Polymer Isolation: Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent such as methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it thoroughly with methanol to remove any unreacted monomers and solvent, and dry it in a vacuum oven at 80°C until a constant weight is achieved.
-
Characterization:
-
FTIR Analysis: Confirm the formation of the polyaspartimide by the disappearance of the maleimide double bond peak and the appearance of characteristic peaks for the succinimide ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the resulting polymer.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and molecular weight distribution of the synthesized linear polymer.
-
Part 3: Reversible Addition-Fragmentation Chain Transfer (RAFT) Step-Growth Polymerization
A more advanced and controlled polymerization technique for bismaleimides is Reversible Addition-Fragmentation Chain Transfer (RAFT) step-growth polymerization.[20][21] This method allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. It combines the principles of RAFT polymerization with a step-growth mechanism, offering precise control over the polymer architecture.[21]
In this process, a bifunctional RAFT agent is used to mediate the polymerization of bismaleimide monomers. The reaction is typically initiated by a thermal initiator like AIBN. The RAFT agent allows for the controlled insertion of monomer units, leading to a linear polymer chain. This technique is particularly useful for creating block copolymers and other complex architectures.[20]
Conclusion
The polymerization of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane offers a versatile platform for the creation of high-performance thermosetting polymers. The choice of polymerization mechanism—be it the robust thermal curing for maximum rigidity and thermal stability or the more nuanced Michael addition for enhanced toughness—dictates the final properties of the material. By understanding and controlling these polymerization pathways, researchers and scientists can tailor the performance of bismaleimide-based materials to meet the stringent demands of advanced applications. Further exploration into controlled polymerization techniques like RAFT opens up new avenues for designing novel polymer architectures with precisely engineered properties.
References
-
Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry. (2023, April 17). Polymer Innovation Blog. [Link]
-
Crivello, J. V., & White, J. E. (1984). Synthesis and properties of high-molecular-weight step-growth polymers from bismaleimides. Industrial & Engineering Chemistry Product Research and Development, 23(1), 105-110. [Link]
-
The Science of Bismaleimide: Benefits, Applications, and Potential. (2025, February 27). Patsnap. [Link]
-
Boeck, P. T., Archer, N. E., Tanaka, J., & You, W. (2022). Reversible Addition-Fragmentation Chain Transfer Step-Growth Polymerization with Commercially Available Inexpensive Bis-Maleimides. Polymer Chemistry, 13(16), 2353-2357. [Link]
-
Parker, A. R., & Stevenson, A. (1997). Cure Reaction Pathways of Bismaleimide Polymers: A Solid-State 15N NMR Investigation. Macromolecules, 30(23), 7239-7245. [Link]
-
Boeck, P. T., Archer, N. E., Tanaka, J., & You, W. (2022). Reversible addition–fragmentation chain transfer step-growth polymerization with commercially available inexpensive bis-maleimides. Polymer Chemistry, 13(16), 2353-2357. [Link]
-
Bismaleimides (BMI). CAPLINQ. [Link]
-
What are the applications of Bismaleimide resin in the aerospace? (2024, March 6). Yangchen Tech. [Link]
-
White, J. E., & Crivello, J. V. (1984). Synthesis and properties of high-molecular-weight step-growth polymers from bismaleimides. Industrial & Engineering Chemistry Product Research and Development, 23(1), 105-110. [Link]
-
Wang, Y., et al. (2024). Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials. Polymers, 16(8), 1059. [Link]
-
Gaina, C., Gaina, V., & Stanciu, P. (2007). Preparation and polymerization of bismaleimide compounds. Journal of Applied Polymer Science, 104(4), 2236-2243. [Link]
-
Sillion, B., & de Gaudemaris, G. (1968). BMI step-growth polymerization: an acidic medium makes the polyaddition selective. Journal of Polymer Science Part A-1: Polymer Chemistry, 6(12), 3245-3259. [Link]
-
Su, C. C., & Lee, W. J. (2013). Kinetics of Michael addition polymerizations of n,n′-bismaleimide-4,4′-diphenylmethane with barbituric acid. Polymer Engineering & Science, 53(1), 162-170. [Link]
-
Donnellan, T. M., & Roylance, D. (1992). Relationships in a Bismaleimide Resin System, Part I: Cure Mechanisms. Polymer Engineering and Science, 32(6), 409-414. [Link]
-
Hsiao, S. H., & Yang, C. P. (1995). Synthesis and thermal properties of bismaleimides with ortho-linked aromatic units. Journal of Polymer Science Part A: Polymer Chemistry, 33(11), 1791-1798. [Link]
-
Unnamed Author. (2010). Synthesis and characterization of high temperature resistant bismaleimide based resins and their composites. Middle East Technical University. [Link]
-
Varma, I. K., Gupta, A., & Goel, A. (1999). Synthesis, Cure and Thermal Properties of Bismaleimide Resin and Allylnadic-Imide. Journal of the Indian Chemical Society, 76(11-12), 541-544. [Link]
-
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane CAS 79922-55-7. GM Chemical. [Link]
-
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, 25 grams. TCI America. [Link]
- Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP).
-
Liu, Y., et al. (2025). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. Polymers, 17(8), 1634. [Link]
-
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane. GM Chemical. [Link]
-
Zhang, Y., et al. (2012). Synthesis of 2, 2-bis(3-phenyl-4-hydroxyphenyl) propane. Advanced Materials Research, 550-553, 111-114. [Link]
-
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane. Arctom Scientific. [Link]
Sources
- 1. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane [79922-55-7] Manufacturer [gmchemix.com]
- 2. gmchemic.com [gmchemic.com]
- 3. The Science of Bismaleimide: Benefits, Applications, and Potential [eureka.patsnap.com]
- 4. What are the applications of Bismaleimide resin in the aerospace? [yangchentech.com]
- 5. mdpi.com [mdpi.com]
- 6. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. Synthesis, Cure and Thermal Properties of Bismaleimide Resin and Allylnadic-Imide – Oriental Journal of Chemistry [orientjchem.org]
- 8. open.metu.edu.tr [open.metu.edu.tr]
- 9. chemscene.com [chemscene.com]
- 10. calpaclab.com [calpaclab.com]
- 11. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane | 79922-55-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 13. arctomsci.com [arctomsci.com]
- 14. researchgate.net [researchgate.net]
- 15. 2,2′-双[4-(4-马来酰亚胺基苯氧基)苯基]丙烷 | 79922-55-7 [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. web.mit.edu [web.mit.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. Reversible addition–fragmentation chain transfer step-growth polymerization with commercially available inexpensive bis-maleimides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic data for "2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane"
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane
Authored by: A Senior Application Scientist
Introduction
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, commonly referred to as Bisphenol A bismaleimide (BAPP-BMI), is a high-performance thermosetting monomer. Its molecular architecture, featuring a rigid bisphenol A core flanked by reactive maleimide end-groups connected via ether linkages, imparts exceptional thermal stability, mechanical strength, and dielectric properties to the resulting polyimides.[1] These polymers are indispensable in advanced applications, including aerospace composites, high-frequency electronics, and high-temperature adhesives.[2]
The precise structure and purity of the BAPP-BMI monomer are paramount, as even minor impurities or structural deviations can significantly compromise the performance and reliability of the final cured polymer. Therefore, rigorous spectroscopic analysis is not merely a quality control checkpoint but a foundational requirement for its application in research and development.
This technical guide provides a comprehensive exploration of the spectroscopic signature of BAPP-BMI. It is designed for researchers, material scientists, and quality assurance professionals, offering not just reference data but also the underlying principles and experimental protocols necessary for its thorough characterization using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Physicochemical Properties
The structural integrity of the monomer dictates its polymerization behavior and the ultimate properties of the derived material. The molecule is symmetric, which simplifies its spectroscopic analysis to a significant degree.
Caption: Molecular Structure of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane.
A summary of its key physicochemical properties is provided below.
| Property | Value | Source(s) |
| CAS Number | 79922-55-7 | [1][3][4][5][6] |
| Molecular Formula | C₃₅H₂₆N₂O₆ | [3][4][5][6] |
| Molecular Weight | 570.59 g/mol | [3][5][6] |
| Appearance | Light orange to yellow powder/crystal | [3][4][7] |
| Melting Point | 163-167 °C | [1][3][4] |
| Purity | >98.0% (by HPLC) | [1][4][7][8] |
| Solubility | Soluble in Dimethylformamide (DMF) | [3][4] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. For BAPP-BMI, it serves as a primary verification tool to confirm the presence of the imide rings, ether linkages, and the aromatic backbone, while also ensuring the absence of precursor materials like amines or carboxylic acids.
Interpretation of the FT-IR Spectrum
The infrared spectrum of BAPP-BMI is characterized by several distinct absorption bands corresponding to specific vibrational modes of its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1770-1780 & ~1710 | C=O Asymmetric & Symmetric Stretch | Maleimide |
| ~1370-1390 | C-N Stretch | Imide |
| ~1240 | C-O-C Asymmetric Stretch | Aryl Ether |
| ~1500 & ~1600 | C=C Stretch | Aromatic Ring |
| ~3030-3100 | C-H Stretch | Aromatic & Vinyl |
| ~2970 | C-H Stretch | -C(CH₃)₂ |
| ~830 | C-H Bending (out-of-plane) | p-disubstituted benzene |
The most telling signals are the dual carbonyl peaks of the maleimide group around 1770 cm⁻¹ and 1710 cm⁻¹, and the strong aryl-ether stretch near 1240 cm⁻¹. The absence of broad N-H stretching bands (3300-3500 cm⁻¹) from the amine precursor or broad O-H bands (2500-3300 cm⁻¹) from maleic acid confirms the successful completion of the imidization reaction.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Mix approximately 1-2 mg of the BAPP-BMI powder with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet-pressing die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.
-
Background Collection: Place the empty spectrometer sample holder in the beam path and collect a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a baseline correction and peak-picking analysis on the acquired spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, enabling the unambiguous assignment of every proton and carbon atom in the molecule. Due to the molecule's C₂ symmetry, the number of unique signals is half of the total number of atoms, which simplifies the spectra.
¹H NMR Spectroscopy (500 MHz, CDCl₃)
The proton NMR spectrum allows for the identification and quantification of the different types of hydrogen atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assigned Protons |
| ~1.72 | Singlet | 6H | Isopropylidene methyl protons (-C(CH ₃)₂) |
| ~6.85 | Singlet | 4H | Maleimide vinyl protons (-CH =CH -) |
| ~7.00 - 7.40 | Multiplet | 16H | Aromatic protons |
Causality of Assignments:
-
Methyl Protons (~1.72 ppm): The six protons of the two methyl groups are chemically equivalent due to free rotation and molecular symmetry. They appear as a sharp singlet far upfield, characteristic of aliphatic protons.
-
Maleimide Protons (~6.85 ppm): The two protons on the maleimide double bond are equivalent and appear as a singlet. Their downfield shift is due to the electron-withdrawing effect of the adjacent carbonyl groups.
-
Aromatic Protons (~7.00 - 7.40 ppm): The four distinct aromatic rings give rise to a complex multiplet pattern. Protons on the phenyl rings closer to the electron-donating ether oxygen will be slightly more shielded (further upfield) than those on the phenyl ring attached to the electron-withdrawing imide group. Detailed 2D-NMR experiments (like COSY and HSQC) would be required for precise individual assignment within this region.
¹³C NMR Spectroscopy (125 MHz, CDCl₃)
The carbon NMR spectrum reveals the number of chemically non-equivalent carbon environments.
| Chemical Shift (δ, ppm) | Assigned Carbon |
| ~31.0 | Isopropylidene methyl carbons (-C(C H₃)₂) |
| ~42.5 | Isopropylidene quaternary carbon (-C (CH₃)₂) |
| ~118 - 133 | Aromatic carbons |
| ~134.5 | Maleimide vinyl carbons (-C H=C H-) |
| ~150 - 160 | Aromatic carbons (ether-linked) |
| ~169.5 | Maleimide carbonyl carbons (-C =O) |
Causality of Assignments:
-
Aliphatic Carbons (~31.0, ~42.5 ppm): These are the most shielded carbons, appearing furthest upfield.
-
Aromatic Region (~118-160 ppm): A cluster of signals appears for the various aromatic carbons. The carbons directly bonded to the electronegative oxygen atoms (C-O) are the most deshielded in this group and appear furthest downfield (~150-160 ppm).
-
Vinyl Carbons (~134.5 ppm): The carbons of the maleimide double bond appear in the aromatic region, a typical location for sp² hybridized carbons.
-
Carbonyl Carbons (~169.5 ppm): The carbonyl carbons are the most deshielded due to the strong electron-withdrawing effect of the oxygen atom, causing them to appear furthest downfield in the entire spectrum.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 15-20 mg of the BAPP-BMI sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. Set the spectral width to cover 0 to 200 ppm.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the BAPP-BMI monomer and to provide structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.
Expected Mass Spectrum
-
Exact Mass: 570.1791 g/mol (for C₃₅H₂₆N₂O₆)[6]
-
Expected Ions (ESI, Positive Mode):
-
[M+H]⁺: m/z 571.1869
-
[M+Na]⁺: m/z 593.1688
-
[M+K]⁺: m/z 609.1428
-
Fragmentation Analysis
Tandem MS (MS/MS) experiments, where the molecular ion is isolated and fragmented, can provide proof of the molecule's connectivity. A plausible fragmentation pathway involves the cleavage of the ether bonds, which are often the most labile points in the structure under collision-induced dissociation (CID).
Caption: Plausible ESI-MS/MS Fragmentation Pathway for BAPP-BMI.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the BAPP-BMI sample (approx. 10-50 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, with 0.1% formic acid to promote protonation ([M+H]⁺).
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal for the molecular ion.
-
MS Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000) to identify the protonated molecule and other adducts.
-
MS/MS Scan (Optional): For structural confirmation, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 571.2) as the precursor and applying collision energy to induce fragmentation.
Integrated Characterization Workflow
The synthesis of BAPP-BMI from its precursors, 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP) and maleic anhydride, requires a systematic analytical workflow to validate the final product's identity, purity, and structural integrity before its use in polymerization.[9][10]
Caption: Standard Workflow for the Synthesis and Spectroscopic Quality Control of BAPP-BMI.
Conclusion
The spectroscopic characterization of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is a critical, multi-faceted process. FT-IR provides rapid confirmation of essential functional groups, mass spectrometry verifies the molecular weight, and NMR spectroscopy offers an exhaustive confirmation of the precise molecular structure. Together, these techniques form a self-validating analytical system that ensures the monomer meets the stringent purity and identity requirements for the production of high-performance polyimides. The data and protocols outlined in this guide serve as an authoritative reference for scientists and engineers working with this important class of thermosetting polymers.
References
-
National Center for Biotechnology Information. (n.d.). 2,2-Bis(4-(2,3-dihydroxypropoxy)phenyl)propane. PubChem Compound Database. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane. Retrieved from [Link]
-
GM Chemical. (n.d.). 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane CAS 79922-55-7. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2-Bis-(4-methacryloyl-ethoxyphenyl) propane. PubChem Compound Database. Retrieved from [Link]
-
TCI-SEJINCI. (n.d.). 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | 13080-86-9. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrrole-2,5-dione, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis-. PubChem Compound Database. Retrieved from [Link]
- Liaw, D. J., Liu, D., & Ho, T. (1999). Synthesis and characterization of novel polyaspartimides derived from 2,2′-dimethyl-4,4′-bis(4-maleimidophenoxy)-biphenyl and various diamines. Journal of Applied Polymer Science, 73(2), 279–286. [Semantic Scholar Link, specific paper URL not provided in search results]
-
The Science Company. (n.d.). 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, 25 grams. Retrieved from [Link]
- Idage, B. B., & Sivaram, S. (2015). Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP). U.S.
- Chen, W. L., Chen, Y. C., & Wang, G. S. (2018). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 32(15), 1277–1286.
-
Arctom Scientific. (n.d.). 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of polyimides based on 2,2′-bis (4-aminophenoxy phenyl) propane. Retrieved from [Link]
-
Sciedco. (n.d.). 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, Min. 98.0 (HPLC,N), 500 g. Retrieved from [Link]
Sources
- 1. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane [79922-55-7] Manufacturer [gmchemix.com]
- 2. ossila.com [ossila.com]
- 3. 2,2′-双[4-(4-马来酰亚胺基苯氧基)苯基]丙烷 | 79922-55-7 [m.chemicalbook.com]
- 4. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane | 79922-55-7 | TCI AMERICA [tcichemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. 1H-Pyrrole-2,5-dione, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis- | C35H26N2O6 | CID 3086113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane | 79922-55-7 | TCI Deutschland GmbH [tcichemicals.com]
- 8. sciedco.ca [sciedco.ca]
- 9. Synthesis and characterization of novel polyaspartimides derived from 2,2'-dimethyl-4,4'-bis(4-maleimidophenoxy)-biphenyl and various diamines | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Degradation Profile of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane in Advanced Polymers
Molecular Structure and its Implications for Thermal Stability
The chemical structure of BMPP is fundamental to its thermal behavior. The molecule consists of a central bisphenol A core, which provides rigidity and thermal stability, flanked by two maleimide groups linked via ether bonds. The maleimide moieties are the reactive sites for polymerization, typically through addition reactions with nucleophiles such as diamines or through homopolymerization at elevated temperatures.
Caption: Proposed thermal degradation pathway of BMPP-based polymers in an inert atmosphere.
Degradation in an Oxidative Atmosphere
In the presence of oxygen, the degradation process is more complex and occurs at lower temperatures compared to an inert atmosphere. The mechanism involves both thermal and oxidative reactions:
-
Oxidation of Aliphatic Groups: The methyl groups of the bisphenol A unit are susceptible to oxidation, leading to the formation of hydroperoxides, which are unstable and decompose, initiating further degradation.
-
Oxidative Scission of the Polymer Backbone: The presence of oxygen accelerates the cleavage of the polymer chains, including the ether linkages and the imide rings.
-
Formation of Oxidized Volatile Products: The degradation products include carbon monoxide, carbon dioxide, water, and various oxidized organic compounds.
-
Reduced Char Yield: The oxidative environment leads to the combustion of the char, resulting in a lower char yield compared to pyrolysis in an inert atmosphere.
Experimental Protocols for Thermal Analysis
To ensure the generation of reliable and reproducible data on the thermal degradation profile of BMPP-based polymers, standardized experimental protocols are essential.
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation: A small, representative sample of the cured BMPP-based polymer (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is calibrated for temperature and mass.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or dry air at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A linear heating rate, typically 10 or 20 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum degradation rates (from the derivative of the TGA curve, DTG), and the final char yield.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: A small, uniform sample of the cured polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: The DSC instrument is calibrated for temperature and heat flow.
-
Experimental Conditions:
-
Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidative degradation.
-
Heating and Cooling Cycles: The sample is typically subjected to a heat-cool-heat cycle. The first heating scan is used to erase the thermal history of the sample. The glass transition temperature is determined from the second heating scan.
-
Heating/Cooling Rate: A typical rate of 10 or 20 °C/min is used.
-
-
Data Analysis: The DSC thermogram is analyzed to identify the glass transition temperature (Tg) as a step change in the heat flow curve.
Conclusion: A Material Engineered for Demanding Environments
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is a key monomer for formulating high-performance bismaleimide resins with an advantageous balance of thermal stability and mechanical toughness. While specific degradation data for its homopolymer is limited, analysis of its structure and data from related polymers indicate excellent thermal stability, with decomposition commencing at temperatures well above 350°C. The degradation mechanism is complex and dependent on the surrounding atmosphere, involving scission of the maleimide rings, ether linkages, and the bisphenol A core. A thorough understanding of this thermal degradation profile, obtained through standardized techniques like TGA and DSC, is crucial for the judicious application of BMPP-based materials in demanding environments where thermal resilience is a critical performance metric.
References
Sources
An In-depth Technical Guide to the Purity Analysis of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane
Foreword: The Criticality of Purity in High-Performance Bismaleimide Resins
In the realm of advanced materials, 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, a key bismaleimide (BMI) monomer, stands out for its role in formulating high-performance thermosetting polymers. These polymers are indispensable in the aerospace, defense, and electronics industries, prized for their exceptional thermal stability, mechanical strength, and low moisture absorption.[1] The performance of the final cured resin is inextricably linked to the purity of the starting monomer. Even minute impurities can act as plasticizers, chain terminators, or initiators of side reactions, compromising the glass transition temperature (Tg), structural integrity, and long-term durability of the composite material.
This technical guide provides a comprehensive framework for the purity analysis of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane. Moving beyond a simple recitation of methods, we will delve into the scientific rationale behind the selection of analytical techniques, the interpretation of data, and the establishment of a robust, self-validating quality control strategy. This document is intended for researchers, quality control analysts, and drug development professionals who require a deep and practical understanding of how to qualify this critical monomer for its intended high-stakes applications.
Understanding the Impurity Profile: A Synthesis-Forward Approach
A robust purity analysis begins not at the analytical bench, but with a thorough understanding of the compound's synthesis. The most common route to 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane involves a two-step process. First, the precursor diamine, 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP), is synthesized.[2] Subsequently, BAPP is reacted with maleic anhydride in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), to form the bismaleimide via a bismaleamic acid intermediate, followed by cyclodehydration.
This synthetic pathway informs our analytical strategy by highlighting the most probable process-related impurities:
-
Unreacted Starting Materials: Residual 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP) and maleic anhydride.
-
Intermediate Species: The bismaleamic acid intermediate, resulting from incomplete cyclodehydration.
-
By-products of Side Reactions: Including products of hydrolysis of the maleimide ring (maleamic acid derivatives) if moisture is present.
-
Residual Solvents: Such as DMF or other solvents used during synthesis and purification.
The following diagram illustrates the logical flow from synthesis to the identification of potential impurities that must be targeted during analysis.
Caption: Synthetic pathway and resulting potential impurities.
The Cornerstone of Quantification: High-Performance Liquid Chromatography (HPLC)
For quantifying the purity of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane and its organic impurities, reversed-phase high-performance liquid chromatography (RP-HPLC) is the undisputed method of choice.[3] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the highly aromatic target molecule from structurally similar impurities. Commercial suppliers consistently report purity values greater than 98.0% as determined by HPLC area percent.[4][5][6]
The "Why": Causality in Method Development
The selection of HPLC parameters is not arbitrary; it is dictated by the physicochemical properties of the analyte and its potential impurities.
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse for this type of analysis due to its hydrophobic nature, which provides excellent retention for the nonpolar bisphenol A core of the molecule. The aromatic rings of the analyte also allow for potential secondary pi-pi interactions with phenyl-hexyl stationary phases, which can offer alternative selectivity if co-elution with C18 is an issue.
-
Mobile Phase: A gradient elution using acetonitrile and water is typically employed. Acetonitrile is chosen for its UV transparency and effective elution of aromatic compounds. A gradient is necessary because of the wide range of polarities of the potential impurities, from the more polar maleic acid and amic acid intermediate to the less polar bismaleimide product.
-
Buffer: The addition of a buffer, such as phosphate, at a slightly acidic pH (e.g., pH 2.5-3.0) serves a critical purpose: it suppresses the ionization of any acidic (e.g., amic acid, maleic acid) or basic (e.g., residual BAPP) impurities. This ensures that all analytes are in a single, neutral form, leading to sharp, symmetrical peaks and reproducible retention times.
-
Detection: The extensive conjugation and multiple aromatic rings in the molecule result in a strong UV absorbance, making a UV detector set at a wavelength such as 254 nm a highly sensitive and effective means of detection.
Experimental Protocol: A Validated Starting Point for HPLC Purity Determination
This protocol is a robust starting point for the purity analysis of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane. It must be validated for its specific application according to ICH guidelines.[3][7]
Table 1: HPLC Method Parameters
| Parameter | Specification |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 50% B; 5-25 min: 50% to 95% B; 25-30 min: 95% B; 30.1-35 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. |
Data Interpretation and Self-Validation
Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane should be used to establish relative response factors for known impurities. The protocol's validity is confirmed by the system suitability parameters, including peak symmetry (tailing factor), theoretical plates, and the resolution between the main peak and the closest eluting impurity.
The following diagram outlines the comprehensive HPLC workflow, from sample preparation to the final purity assessment.
Caption: HPLC Purity Analysis Workflow.
Orthogonal Methods for Identity and Characterization
While HPLC is the primary tool for quantification, a suite of orthogonal techniques is essential for unambiguous identification, structural confirmation, and a complete characterization of the material's properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of the Molecule
¹H and ¹³C NMR spectroscopy are unparalleled for structural elucidation and confirmation. They provide a detailed "fingerprint" of the molecule, confirming the presence of all expected functional groups and probing the electronic environment of each atom.
-
Expertise & Causality: In ¹H NMR, the aromatic protons will appear as complex multiplets in the downfield region (~6.8-7.5 ppm), while the characteristic vinyl protons of the maleimide ring will be a sharp singlet at approximately 7.0-7.2 ppm. The isopropylidene methyl groups will present as a sharp singlet further upfield (~1.7 ppm). The integration of these signals must correspond to the number of protons in the structure (e.g., a 6H singlet for the methyl groups). The presence of impurities like residual BAPP would introduce additional aromatic signals and a characteristic amine proton signal. The amic acid intermediate would show a broad carboxylic acid proton and distinct amide proton signals.
-
Trustworthiness: The chemical shifts are highly reproducible and sensitive to small changes in chemical structure. A comparison of the acquired spectrum to a reference spectrum or to predicted chemical shifts provides a high degree of confidence in the material's identity.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Check of Functional Groups
FTIR is a rapid and powerful technique for confirming the presence of key functional groups and is particularly useful for monitoring the disappearance of the amic acid intermediate during synthesis.
-
Expertise & Causality: The spectrum of pure 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane will be dominated by characteristic imide carbonyl stretches. Specifically, one should observe a symmetric C=O stretch around 1770-1780 cm⁻¹ and an asymmetric C=O stretch near 1710-1720 cm⁻¹. The presence of a significant C-O-C ether stretch around 1240 cm⁻¹ is also a key indicator of the backbone structure. The absence of broad O-H and N-H stretching bands (above 3000 cm⁻¹) and a carboxylic acid C=O stretch (~1700 cm⁻¹) provides strong evidence for the successful and complete cyclodehydration of the amic acid intermediate.
Table 2: Key FTIR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Assignment | Significance for Purity Analysis |
| ~1775 & ~1715 | Imide C=O stretches | Confirms the presence of the maleimide ring. |
| ~1240 | Aryl Ether C-O-C stretch | Confirms the integrity of the polymer backbone. |
| Broad ~3400-2500 | O-H stretch (Carboxylic Acid) | Absence indicates complete conversion of the amic acid intermediate. |
| ~1700 & ~1550 | Amide I & II bands | Absence indicates complete conversion of the amic acid intermediate. |
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), is used to confirm the molecular weight of the compound.
-
Expertise & Causality: For 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (C₃₅H₂₆N₂O₆), the expected monoisotopic mass is 570.18 g/mol . In ESI-MS, one would expect to see the protonated molecule [M+H]⁺ at m/z 571.19 or the sodium adduct [M+Na]⁺ at m/z 593.17. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing an exceptionally high degree of confidence in the compound's identity. Fragmentation patterns in MS/MS can further confirm the structure, with expected cleavages at the ether linkages and fragmentation of the bisphenol A core.[8]
Thermal Analysis (DSC & TGA): Assessing Physicochemical Properties
Thermal analysis provides critical information about the material's melting behavior and thermal stability, which are highly sensitive to impurities.
-
Differential Scanning Calorimetry (DSC): A DSC thermogram of a pure, crystalline sample will show a single, sharp endotherm corresponding to its melting point. For 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, the melting point is typically reported in the range of 163-167 °C.[6] A broad melting peak or a melting point depression is a classic indicator of the presence of impurities. The DSC can also reveal the onset of the curing exotherm at higher temperatures.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature. For a pure, solvent-free sample, the TGA curve should show no significant mass loss until the onset of thermal decomposition, which for bismaleimides is typically above 400 °C.[9] An early mass loss event at lower temperatures (<150 °C) would indicate the presence of residual moisture or volatile solvents.
Integrated Purity Assessment: A Holistic Approach
A definitive statement on the purity of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane cannot be made from a single analytical technique. Instead, a holistic and self-validating system must be employed, where each method provides a piece of the puzzle.
Caption: Integrated Analytical Approach for Purity Verification.
References
-
ResearchGate. Synthesis of 2, 2'-bis [4-(4-aminophenoxy) phenyl] propane. [Link]
-
Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
Penn State Materials Research Institute. Thermal Analysis. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 5. chemscene.com [chemscene.com]
- 6. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane | 79922-55-7 | TCI AMERICA [tcichemicals.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. library.dphen1.com [library.dphen1.com]
- 9. Thermal Analysis | Materials Research Institute [mri.psu.edu]
A Senior Application Scientist's Guide to Molecular Weight Verification and Purity Assessment of Bisphenol A Bis(4-maleimidophenyl) Ether
Abstract
This technical guide provides a comprehensive framework for the verification of molecular weight and the assessment of purity for the bismaleimide monomer, 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, commonly known as Bisphenol A Bis(4-maleimidophenyl) Ether. As a discrete chemical entity, this monomer possesses a theoretical molecular weight derived from its chemical formula. This guide delineates robust analytical methodologies to confirm this value and to scrutinize the material for oligomeric or other impurities critical for its application in high-performance polymer synthesis. We will explore the synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Size Exclusion Chromatography (SEC) from the perspective of a seasoned application scientist, focusing on the causality behind experimental choices to ensure self-validating and trustworthy results.
Foundational Principles: Monomer vs. Polymer
In the realm of polymer science, the term "molecular weight determination" typically refers to the characterization of a polymer, which consists of a distribution of chains of varying lengths. This results in average values such as the number-average (Mn) and weight-average (Mw) molecular weights.[1][2]
However, the subject of this guide, Bisphenol A Bis(4-maleimidophenyl) Ether, is a monomer —a single, discrete molecule. Its molecular weight is a fixed, theoretical value calculated from its atomic composition. The primary analytical objective is therefore not "determination" in the sense of measuring a distribution, but rather verification of the expected molecular weight and assessment of purity . Impurities, such as residual starting materials, byproducts, or prematurely formed oligomers, can significantly impact the kinetics of polymerization and the final properties of the resulting polyimide.
Chemical Structure and Theoretical Molecular Weight
-
Chemical Name: 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane
-
Common Synonyms: Bisphenol A Bis(4-maleimidophenyl) Ether, BMI-BAPP, BBMI[3]
-
Chemical Formula: C₃₅H₂₆N₂O₆[3]
-
Theoretical Monoisotopic Mass: 570.1791 g/mol [3]
-
Average Molecular Weight: 570.60 g/mol [3]
This guide will focus on methods to confirm the mass of this molecule and ensure it is free from contaminants.
Core Analytical Workflow for Monomer Verification
Caption: Overall workflow for monomer characterization.
Mass Spectrometry: The Direct Mass Measurement
Mass spectrometry is the cornerstone of molecular weight verification, as it directly measures the mass-to-charge ratio (m/z) of ionized molecules.[4][5] For a molecule like Bisphenol A Bis(4-maleimidophenyl) Ether, soft ionization techniques are paramount to prevent fragmentation and observe the intact molecular ion.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Expertise & Experience: ESI is an exceptionally gentle ionization technique, making it ideal for analyzing thermally labile or non-volatile small molecules without causing them to break apart.[6][7][8] It works by creating a fine spray of charged droplets from a sample solution; as the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase for analysis.[7] We expect to see the molecular ion as an adduct, typically with a proton ([M+H]⁺) or a sodium ion ([M+Na]⁺), which is often present as a trace impurity in glassware or solvents.
Protocol: High-Resolution ESI-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the monomer at approximately 1 mg/mL in a high-purity solvent like acetonitrile (ACN) or methanol (MeOH).[9]
-
Perform a serial dilution from the stock solution to create a final sample concentration of ~1-10 µg/mL in a suitable solvent system (e.g., 50:50 ACN:Water with 0.1% formic acid).[9] The formic acid aids in protonation, promoting the formation of the [M+H]⁺ ion.
-
Causality: High concentrations can lead to signal suppression and detector saturation. Dilution is critical for achieving a clean spectrum and accurate mass measurement.[9]
-
-
Instrumentation & Acquisition:
-
Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Infuse the sample directly or via a liquid chromatography (LC) system.
-
Acquire data in positive ion mode over a mass range that brackets the expected molecular ion adducts (e.g., m/z 100-1000).
-
Trustworthiness: Calibrate the instrument immediately before the run using a known standard to ensure high mass accuracy (typically < 5 ppm).
-
-
Data Interpretation:
-
Look for a prominent peak corresponding to the expected m/z of the protonated molecule ([C₃₅H₂₆N₂O₆ + H]⁺) = 571.1869 .
-
Also, check for the sodium adduct ([C₃₅H₂₆N₂O₆ + Na]⁺) = 593.1688 .
-
The high-resolution data should match the theoretical isotopic pattern for the molecule's elemental composition.
-
Matrix-Assisted Laser Desorption/Ionization TOF MS (MALDI-TOF)
Expertise & Experience: MALDI-TOF is another powerful soft ionization technique, particularly useful for its high throughput and tolerance for certain sample impurities.[10][11][12] The sample is co-crystallized with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the sample, and the time it takes for the ions to travel to the detector is proportional to their mass.[11][12] For monomers, MALDI is excellent for quickly confirming the primary mass and can be more sensitive to detecting low-level oligomeric species than ESI under certain conditions.
Protocol: MALDI-TOF Analysis
-
Sample Preparation:
-
Matrix Selection: Choose a matrix appropriate for small molecules, such as α-Cyano-4-hydroxycinnamic acid (CHCA).
-
Prepare a saturated solution of the matrix in ACN or Tetrahydrofuran (THF).
-
Prepare a ~1 mg/mL solution of the monomer in THF.
-
Mix the monomer solution and matrix solution in a 1:10 (v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely (dried-droplet method).
-
Causality: The matrix is crucial; it absorbs the laser energy, preventing direct fragmentation of the analyte and facilitating its ionization. An excess of matrix ensures the analyte is properly isolated and incorporated into the crystal lattice.
-
-
Instrumentation & Acquisition:
-
Use a MALDI-TOF mass spectrometer.
-
Acquire data in positive reflectron mode for higher resolution of the monomer peak.
-
If oligomers are suspected, also acquire in linear mode, which is more sensitive for higher mass species.[12]
-
-
Data Interpretation:
-
The primary peak should correspond to the cationized molecule, typically with sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
The spectrum should be clean, with the main peak at m/z 593.17 (for the sodium adduct).
-
Look for any peaks at approximately double this mass (~1163 m/z), which would indicate the presence of a dimer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation
Expertise & Experience: While MS confirms mass, it provides limited information about structure. NMR spectroscopy is the definitive technique for elucidating the chemical structure of an organic molecule. By confirming the structure, we indirectly validate the molecular weight. For a molecule of this complexity, ¹H NMR is essential. It provides information on the number of different types of protons, their chemical environment, and their proximity to one another.
Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the monomer in ~0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to the compound's polarity and aromaticity.
-
Filter the solution into a standard 5 mm NMR tube.
-
Causality: Deuterated solvents are used to avoid a large interfering solvent signal in the proton spectrum. Complete dissolution is necessary for high-resolution spectra.
-
-
Instrumentation & Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Interpretation (Predicted):
-
Maleimide Protons: A sharp singlet around 7.0-7.2 ppm , integrating to 4H, corresponding to the two equivalent protons on each maleimide ring.
-
Aromatic Protons: A series of doublets and multiplets between 6.8-7.5 ppm , integrating to 16H. The specific splitting patterns (AA'BB' systems) will confirm the para-substitution on the phenyl rings.
-
Methyl Protons: A sharp singlet around 1.6-1.7 ppm , integrating to 6H, from the two equivalent methyl groups of the bisphenol A core.[13][14]
-
Size Exclusion Chromatography (SEC/GPC): Purity and Oligomer Detection
Expertise & Experience: SEC, also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume (size in solution).[15][16] While it is the premier method for determining the molecular weight distribution of polymers, it serves as an excellent purity check for monomers.[1][17] A pure monomer should elute as a single, sharp peak. The presence of any earlier-eluting peaks would strongly indicate the presence of higher molecular weight species, such as dimers or other oligomers, which are detrimental to controlled polymerization.[18]
Caption: Principle of SEC for monomer purity analysis.
Protocol: Analytical SEC/GPC
-
System Preparation:
-
Mobile Phase: Use a solvent in which the monomer is highly soluble, such as unstabilized THF.
-
Columns: Employ a set of analytical SEC columns with a low molecular weight separation range (e.g., down to 100 g/mol ).
-
Detector: A differential refractive index (DRI) detector is standard. A UV detector set to an appropriate wavelength can provide additional selectivity.
-
-
Calibration & Analysis:
-
Calibrate the system using low molecular weight polystyrene or polymethyl methacrylate standards to create a curve of log(MW) vs. retention time.
-
Prepare the monomer sample at a concentration of 1-2 mg/mL in the mobile phase and filter it through a 0.22 µm syringe filter.
-
Inject the sample and analyze the resulting chromatogram.
-
Trustworthiness: A well-calibrated system ensures that the retention time can be correlated to an approximate molecular weight, confirming the identity of the main peak and quantifying any impurities.
-
-
Data Interpretation:
-
A pure sample will exhibit a single, symmetrical peak.
-
The presence of a "shoulder" or a resolved peak at a shorter retention time is indicative of oligomeric impurities. The area percentage of these peaks can be used to quantify the level of impurity.
-
Data Synthesis and Summary
The following table summarizes the expected outcomes from each technique for a high-purity sample of Bisphenol A Bis(4-maleimidophenyl) Ether.
| Technique | Parameter Measured | Expected Result for High-Purity Monomer | Primary Role |
| ESI-MS | Mass-to-Charge Ratio (m/z) | Major peak at m/z 571.1869 ([M+H]⁺) with high mass accuracy (<5 ppm). | Molecular Weight Verification |
| MALDI-TOF MS | Mass-to-Charge Ratio (m/z) | Major peak at m/z 593.1688 ([M+Na]⁺). | Molecular Weight Verification & Oligomer Screening |
| ¹H NMR | Chemical Shift & Integration | Spectrum matching the predicted pattern for the C₃₅H₂₆N₂O₆ structure. | Structural Confirmation & Purity |
| SEC/GPC | Hydrodynamic Volume | A single, sharp, and symmetrical peak. | Purity Assessment & Oligomer Detection |
Conclusion
The rigorous characterization of a monomer like Bisphenol A Bis(4-maleimidophenyl) Ether is not a mere academic exercise; it is a critical quality control step that underpins the successful synthesis of advanced materials. By employing a synergistic combination of mass spectrometry for direct mass verification, NMR for structural confirmation, and size exclusion chromatography for purity assessment, researchers and drug development professionals can proceed with confidence. This self-validating system of orthogonal techniques ensures that the foundational building block of the final polymer is well-defined, pure, and fit for purpose, upholding the highest standards of scientific integrity.
References
-
Christopoulou, C. N., & Perkins, E. G. (1989). High performance size exclusion chromatography of monomer, dimer and trimer mixtures. Journal of the American Oil Chemists' Society, 66(9), 1338–1343. [Link]
-
Chemistry For Everyone. (2023). How Do You Determine The Molecular Weight Of A Monomer? Retrieved from [Link]
-
Bruker. (n.d.). Advanced Polymer Analysis with MALDI-TOF MS. Retrieved from [Link]
-
Cytiva Life Sciences. (2024). Size Exclusion Chromatography. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032133). Retrieved from [Link]
-
Hofstadler, S. A., & Sannes-Lowery, K. A. (2000). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 72(11), 2541-2547. [Link]
-
Meisburger, S. P., et al. (2015). Methods for analysis of size-exclusion chromatography–small-angle X-ray scattering and reconstruction of protein scattering. Journal of Applied Crystallography, 48(4), 1151-1165. [Link]
-
de Hoffmann, E., & Stroobant, V. (2013). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 32(1), 1-33. [Link]
-
Ho, C. S., Lam, C. W. K., & Chan, M. H. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. [Link]
-
Striegel, A. M. (2022). Size-Exclusion Chromatography: A Twenty-First Century Perspective. Journal of Research of the National Institute of Standards and Technology, 127, 127011. [Link]
-
Pitt, J. (2023). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LCGC International. [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
University of Southern Mississippi. (n.d.). Determination of Molecular Weight. Retrieved from [Link]
-
Bruker. (2020). Polymer Analysis using MALDI TOF. YouTube. [Link]
-
Chemistry LibreTexts. (2022). 2.2: Molecular Weight Determination. Retrieved from [Link]
-
Fiveable. (n.d.). Methods for determining molecular weight. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of BBA and BPA. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). Bisphenol A. Retrieved from [Link]
-
University of Delaware. (2023). Mass Spectrometry Facility - MALDI-TOF Polymer Analysis Guide. Retrieved from [Link]
-
AIMPLAS. (n.d.). Determination of Molecular Weight Distribution (GPC/SEC). Retrieved from [Link]
-
Wikipedia. (n.d.). Bisphenol A. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of bis(4-maleimidophenyl)benzoxazine. Retrieved from [Link]
-
Waters Corporation. (n.d.). Polymer Analysis by MALDI-Tof MS. Retrieved from [Link]
-
NIST. (n.d.). Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-. Retrieved from [Link]
-
PubChem. (n.d.). Bisphenol A dimer diglycidyl ether. Retrieved from [Link]
-
PubChem. (n.d.). Bisphenol a diethyl ether. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical formula of bisphenols. Retrieved from [Link]
-
NIST. (n.d.). Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-. Retrieved from [Link]
-
NIST. (n.d.). Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-. Retrieved from [Link]
-
Maine.gov. (2010). Bisphenol A CA Name: Phenol, 4,4'-(1-methylethylidene)bis- CAS RN. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4,4'-(1-methylethylidene)bis-. Retrieved from [Link]
Sources
- 1. eng.uc.edu [eng.uc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. echemi.com [echemi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. fiveable.me [fiveable.me]
- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Advanced Polymer Analysis with MALDI-TOF MS | Bruker [bruker.com]
- 11. m.youtube.com [m.youtube.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. Bisphenol A(80-05-7) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. aimplas.net [aimplas.net]
- 17. tsapps.nist.gov [tsapps.nist.gov]
- 18. sci-hub.box [sci-hub.box]
An In-Depth Technical Guide to the Health and Safety of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane
For Researchers, Scientists, and Drug Development Professionals
A Note on the Evolving Safety Profile of a Research Chemical
This guide provides a comprehensive overview of the known health and safety information for 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (CAS RN: 79922-55-7). It is crucial for all personnel handling this compound to recognize that its toxicological properties have not been exhaustively investigated. Therefore, a cautious and proactive approach to safety is paramount. This document synthesizes available data from safety data sheets (SDS), related scientific literature, and general laboratory safety principles to empower researchers to work safely and effectively. All procedures outlined herein should be performed in conjunction with a site-specific risk assessment and in adherence to all institutional and regulatory guidelines.
Section 1: Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of a substance is the first step in a robust safety assessment. These characteristics influence its behavior in the laboratory and potential routes of exposure.
| Property | Value | Source(s) |
| Molecular Formula | C₃₅H₂₆N₂O₆ | [1][2] |
| Molecular Weight | 570.60 g/mol | [1][2][3] |
| Appearance | Light orange to yellow to green powder/crystal | [3] |
| Melting Point | 165 °C (329 °F) | [3] |
| Purity | Typically ≥98% | [2] |
| Synonyms | Bisphenol A Bis(4-maleimidophenyl Ether) | [1][2][3] |
Section 2: Hazard Identification and Classification
Based on available Safety Data Sheets, 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane presents several potential hazards. The GHS classification indicates a "Danger" signal word, primarily due to the risk of serious eye damage.
Primary Hazards:
-
Eye Damage: Classified as GHS05, indicating a risk of serious eye damage upon contact.[4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[4]
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.
-
Unknown Long-Term Effects: A recurring and critical point in the available literature is that the comprehensive toxicological properties of this compound have not been fully investigated.[4] The potential for long-term health effects remains largely unknown.
It is noteworthy that no component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[4] However, the absence of data does not equate to an absence of risk.
Section 3: Toxicology and Reactivity Profile
While specific toxicological data for this compound is limited, an analysis of its structural components—a bisphenol A core and reactive maleimide groups—provides valuable insight into its potential biological and chemical reactivity.
The Bisphenol A Core: A Precautionary Note
The central structure of this molecule is derived from bisphenol A (BPA), a well-known endocrine disruptor. While 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is not BPA, the potential for metabolic breakdown or degradation to release BPA or BPA-like compounds, though not confirmed, warrants a cautious approach. Studies on related BPA derivatives, such as bisphenol A-glycidyl methacrylate (BisGMA) used in dental resins, have shown that these compounds can leach and may possess their own biological effects, including the potential for DNA damage.[5][6][7] This underscores the importance of minimizing exposure to the parent compound.
The Maleimide Groups: Reactive Moieties
The two terminal maleimide groups are highly reactive electrophiles. This reactivity is the basis for their utility in bioconjugation and polymer chemistry, but it also presents a significant toxicological consideration. Maleimides readily react with nucleophiles, particularly thiols found in cysteine residues of proteins. This covalent modification can disrupt protein function and lead to cellular damage. Studies on other N-substituted maleimides have demonstrated a range of biological activities, including cytotoxicity and the ability to inhibit enzymes.[8][9][10][11]
Section 4: Safe Handling and Personal Protective Equipment (PPE)
Given the known hazards and the gaps in the toxicological data, a stringent approach to safe handling and the consistent use of appropriate PPE is mandatory.
Engineering Controls: The First Line of Defense
All manipulations of solid 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane that could generate dust, as well as the handling of its solutions, should be conducted in a certified chemical fume hood.[12] This is the most effective way to prevent inhalation of the compound.
Personal Protective Equipment (PPE): Essential Barrier Protection
The following PPE is required when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. Given the GHS05 classification for eye damage, the use of a full-face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[12]
-
Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility data. Always inspect gloves for tears or pinholes before use. Change gloves immediately if they become contaminated.[4]
-
Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.[13]
-
Respiratory Protection: For situations where a fume hood is not available or as a secondary precaution during large-scale transfers, a NIOSH-approved respirator with a particulate filter (N95 or better) is necessary.[4]
Section 5: Experimental Protocols for Safe Handling
The following protocols are designed to minimize exposure during common laboratory procedures. They should be adapted to the specific requirements of your experiment and institutional safety policies.
Protocol for Weighing and Preparing Solutions
This protocol is designed to minimize the generation of airborne particles and prevent contamination.
Step-by-Step Methodology:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE (safety goggles, face shield, lab coat, and chemically resistant gloves).
-
Place a disposable, absorbent bench liner in the fume hood to contain any potential spills.
-
Gather all necessary equipment: the stock container of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, a tared weigh boat or vial, a spatula, and the appropriate solvent.
-
-
Weighing:
-
Carefully open the stock container inside the fume hood.
-
Use a clean spatula to transfer the desired amount of the powdered compound to the weigh boat. Avoid any rapid movements that could create dust.
-
If a small amount is spilled, use a damp cloth or a specialized absorbent to clean it up immediately. Do not dry sweep.
-
Securely close the stock container.
-
-
Dissolving:
-
Place the weigh boat containing the compound into the vessel you will be using for your solution (e.g., a beaker or flask).
-
Slowly add the solvent to the vessel, directing the stream to wash the compound from the weigh boat.
-
Use a magnetic stir bar or gentle swirling to aid in dissolution. Avoid vigorous agitation that could create aerosols.
-
-
Cleanup:
-
Dispose of the weigh boat and any contaminated consumables in a designated solid waste container.
-
Wipe down the spatula and any other reusable equipment with a suitable solvent.
-
Wipe down the work surface in the fume hood with a damp cloth.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield, then goggles, and finally the lab coat).
-
Wash hands thoroughly with soap and water.
-
Workflow for Handling Powdered Reagents
The following diagram illustrates the key decision points and safety measures for handling powdered 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane.
Caption: A workflow diagram illustrating the key safety steps for handling powdered chemical reagents.
Section 6: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Spills: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.
Section 7: Storage and Disposal
Proper storage and disposal are essential to maintain the integrity of the compound and protect personnel and the environment.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. This compound should be treated as hazardous waste.[4]
Section 8: Thermal Stability and Decomposition
Bismaleimide resins, including those based on bisphenol A structures, are known for their high thermal stability.[14] However, at elevated temperatures, they will decompose. While the specific decomposition products of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane have not been fully characterized in the available literature, thermal degradation of similar polymers can release hazardous substances, including oxides of carbon and nitrogen.[3] Therefore, any high-temperature applications should be conducted with appropriate ventilation and engineering controls.
Conclusion: A Commitment to a Culture of Safety
Working with research chemicals like 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane requires a diligent and informed approach to safety. The information presented in this guide is intended to provide a robust framework for handling this compound responsibly. It is the responsibility of every researcher to supplement this information with site-specific risk assessments and to adhere to the highest standards of laboratory safety. By fostering a culture of safety, we can advance scientific discovery while protecting ourselves and our colleagues.
References
-
Capot Chemical. (2023, April 14). MSDS of 2,2-Bis(4-(4-maleimidephenoxy)phenyl)propane. Retrieved from [Link]
- Poplawski, T., Ligeza, J., & Pawlowska, E. (2010). Bisphenol A-glycidyl methacrylate induces a broad spectrum of DNA damage in human lymphocytes. Archives of Toxicology, 85(11), 1453–1461.
-
Poplawski, T., Ligeza, J., & Pawlowska, E. (2010). Bisphenol A-glycidyl methacrylate induces a broad spectrum of DNA damage in human lymphocytes. ResearchGate. Retrieved from [Link]
- Saeed, A., Shah, H., Abbas, N., & Khan, M. A. (2022). Synthesis, In Vitro and in Cell Study of a New Spirooxindoles-Based N -Alkylated Maleimides Targeting HER2/3 Signaling Pathway.
- Fleisch, A. F., Sheffield, P. E., Chinn, C., Edelstein, B. L., & Landrigan, P. J. (2012). Bisphenol A and Related Compounds in Dental Materials.
-
Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Retrieved from [Link]
-
Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
- Larsen, A. K., Escargueil, A. E., & Skladanowski, A. (2000). Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition. Biochemical Pharmacology, 59(9), 1163–1171.
-
Adan, G., & Kiraz, Y. (2021). Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells. ResearchGate. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]
- Lee, Y. K., El-Zaem, S. N., Yasaei, M., & Lee, S. H. (1995). The cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide. Biomedicine & Pharmacotherapy, 49(5), 251–258.
- Liu, Y., Zhang, Y., Lan, Q., & Wang, L. (2024).
-
Seattle Dental Care. (2025, April 7). The Hidden Hormone Disruptor in Dental Materials: Bis-GMA. Retrieved from [Link]
-
California Polytechnic State University. (n.d.). STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS. Retrieved from [Link]
- Mu, Y., Wang, Y., Liu, Y., & Wei, J. (1998). Studies of modified bismaleimide resins Part I The influence of resin composition on thermal and impact properties. Journal of Materials Science Letters, 17(24), 2089–2091.
-
Capot Chemical. (2023, April 14). MSDS of 2,2-Bis(4-(4-maleimidephenoxy)phenyl)propane. Retrieved from [Link]
Sources
- 1. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 2. chemscene.com [chemscene.com]
- 3. aksci.com [aksci.com]
- 4. capotchem.com [capotchem.com]
- 5. Bisphenol A-glycidyl methacrylate induces a broad spectrum of DNA damage in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bisphenol A and Related Compounds in Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. farm.ucl.ac.be [farm.ucl.ac.be]
- 11. The cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. crystalgen.com [crystalgen.com]
- 13. tmi.utexas.edu [tmi.utexas.edu]
- 14. Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials - PMC [pmc.ncbi.nlm.nih.gov]
Curing kinetics of "2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane" resins
An Application Guide to Investigating the Curing Kinetics of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane Bismaleimide Resins
Abstract
This comprehensive application note provides a detailed framework for characterizing the curing kinetics of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, a high-performance bismaleimide (BMI) resin. Bismaleimide resins are a critical class of thermosetting polymers known for their exceptional thermal stability, mechanical strength, and resistance to harsh environments, making them indispensable in the aerospace, electronics, and automotive industries.[1] Understanding and quantifying the curing kinetics is paramount for optimizing processing cycles, ensuring material quality, and predicting performance.[2] This guide presents integrated protocols using three principal analytical techniques: Differential Scanning Calorimetry (DSC), Rotational Rheometry, and Fourier-Transform Infrared (FTIR) Spectroscopy. We delve into both non-isothermal and isothermal kinetic studies, providing step-by-step methodologies, the rationale behind experimental parameters, and guidance on data interpretation and kinetic modeling.
Introduction: The Importance of Curing Kinetics
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is a bismaleimide monomer that polymerizes through thermally initiated addition reactions of its terminal maleimide groups.[3] This process forms a highly cross-linked, infusible network without the evolution of volatile by-products, a key advantage for producing void-free composites and components.[3][4] The curing process transforms the material from a low-viscosity liquid or solid prepolymer into a rigid, glassy solid.
The kinetics of this transformation—how fast the reaction proceeds as a function of time and temperature—dictates critical processing parameters and final material properties.
-
Processing Window: Defined by the time available before the resin's viscosity increases to a point where it no longer flows, a phenomenon known as gelation.
-
Cure Cycle Optimization: A thorough kinetic analysis enables the design of efficient cure cycles (temperature ramps and holds) that achieve full cure in minimum time, reducing energy consumption and manufacturing costs.
-
Property Development: The final glass transition temperature (Tg), mechanical strength, and thermal stability are directly linked to the achieved degree of cure.[5]
This guide provides researchers and process engineers with the necessary tools to build a comprehensive kinetic model for this specific BMI resin system.
Overall Analytical Workflow
A multi-faceted approach is essential for a complete understanding of the curing process. While DSC provides core energetic and conversion data, it is enriched by rheological data on viscosity and gelation, and validated by spectroscopic data confirming chemical changes.
Figure 1: Integrated workflow for kinetic analysis.
Differential Scanning Calorimetry (DSC): The Core of Kinetic Analysis
DSC is the most widely used technique for studying the cure kinetics of thermosets because it directly measures the heat flow associated with the exothermic cross-linking reaction.[6][7] The total heat evolved is proportional to the total extent of reaction, allowing for the determination of the degree of cure (α).
Non-Isothermal DSC for Activation Energy
This method involves heating the uncured resin at several different constant rates (β). The exothermic cure peak shifts to higher temperatures as the heating rate increases. This shift is the basis for model-free kinetic methods, such as the Kissinger and Ozawa equations, to determine the overall activation energy (Ea) of the reaction.[8][9][10]
Figure 2: Workflow for non-isothermal DSC analysis.
Protocol 1: Non-Isothermal DSC Analysis
-
Sample Preparation: Accurately weigh 5–10 mg of the uncured 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane resin into a standard aluminum DSC pan.
-
Causality: This sample size is large enough to produce a clear exothermic signal but small enough to minimize thermal gradients within the sample.
-
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with dry nitrogen (50 mL/min) to prevent oxidative side reactions at elevated temperatures.
-
Thermal Program: Equilibrate the sample at a temperature well below the onset of curing (e.g., 30°C). Ramp the temperature at a constant heating rate (e.g., 5 °C/min) to a temperature where the reaction is complete (e.g., 350°C).[1]
-
Repeatability: Repeat step 3 for a series of different heating rates, typically 5, 10, 15, and 20 °C/min. Running multiple rates is essential for kinetic calculations.[9]
-
Data Acquisition: Record the heat flow as a function of temperature for each run.
-
Data Analysis:
-
For each DSC curve, determine the peak temperature of the exotherm (Tp).
-
Calculate the total heat of reaction (ΔH_total) by integrating the area under the exotherm. This value represents a 100% cured sample.
-
Apply the Kissinger equation: ln(β / Tp²) = ln(AR / Ea) - Ea / (R * Tp) where β is the heating rate, Tp is the peak temperature in Kelvin, R is the ideal gas constant, A is the pre-exponential factor, and Ea is the activation energy.[2][11]
-
Plot ln(β / Tp²) versus 1/Tp. The data should form a straight line.
-
The activation energy (Ea) is calculated from the slope of this line (Slope = -Ea / R).[12]
-
Table 1: Example Non-Isothermal DSC Data and Kissinger Plot Parameters
| Heating Rate (β, °C/min) | Peak Temperature (Tp, °C) | Peak Temperature (Tp, K) | 1/Tp (K⁻¹) | ln(β/Tp²) |
| 5 | 255.0 | 528.15 | 0.001893 | -10.96 |
| 10 | 268.0 | 541.15 | 0.001848 | -10.29 |
| 15 | 276.5 | 549.65 | 0.001820 | -9.91 |
| 20 | 283.0 | 556.15 | 0.001798 | -9.64 |
Isothermal DSC for Reaction Model Fitting
Isothermal experiments are performed to understand the reaction mechanism at a constant temperature.[13] The shape of the heat flow curve over time can distinguish between different reaction models, such as n-th order or autocatalytic reactions.[6] For many thermosets, the reaction is autocatalytic, meaning a reaction product catalyzes the reaction, leading to a curve where the maximum reaction rate occurs after the reaction has started (t > 0).[13]
Protocol 2: Isothermal DSC Analysis
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Instrument Setup: Use the same setup as in Protocol 1.
-
Thermal Program:
-
Equilibrate the sample at a low starting temperature (e.g., 30°C).
-
Rapidly ramp the temperature (e.g., 100-200 °C/min) to the desired isothermal cure temperature (T_iso). Select several T_iso values within the curing range identified from non-isothermal scans (e.g., 200°C, 210°C, 220°C).
-
Hold the sample at T_iso until the heat flow signal returns to the baseline, indicating the reaction has ceased or slowed significantly due to vitrification.[6][13]
-
-
Residual Cure: After the isothermal hold, cool the sample and perform a second heating ramp (e.g., at 10 °C/min) to measure any residual heat of reaction (ΔH_res).
-
Data Analysis:
-
The degree of cure (α) at any time (t) during the isothermal hold is calculated as α(t) = ΔH(t) / ΔH_total, where ΔH(t) is the cumulative heat evolved up to time t.
-
The total heat of reaction (ΔH_total) for this calculation is determined from a separate non-isothermal scan, as it ensures the measurement of the complete reaction exotherm.
-
The reaction rate (dα/dt) is proportional to the measured heat flow (dH/dt): dα/dt = (1 / ΔH_total) * (dH/dt).
-
The collected data (α, dα/dt, T) can be fitted to kinetic models, such as the Kamal-Sourour autocatalytic model: dα/dt = (k1 + k2 * α^m) * (1 - α)^n where k1 and k2 are rate constants, and m and n are the reaction orders.[14]
-
Rotational Rheometry: Tracking Viscosity and Gelation
Rheology provides critical information about the change in the resin's flow properties (viscosity) during cure.[15] The gel point is a key processing landmark, representing the transition from a liquid to a solid-like rubbery state. At this point, the resin can no longer flow, defining the end of the processing window.
Protocol 3: Rheological Analysis
-
Instrument Setup: Use a rotational rheometer equipped with parallel plate geometry and a temperature-controlled chamber. A small plate diameter (e.g., 8 or 25 mm) is often suitable.
-
Sample Loading: Place a sufficient amount of resin onto the bottom plate to ensure the gap is completely filled when the top plate is lowered to the measurement position (typically a 0.5-1.0 mm gap).
-
Test Method (Isothermal Time Sweep):
-
Equilibrate the sample at the desired isothermal temperature (same temperatures as used in isothermal DSC).
-
Perform an oscillatory measurement at a constant low strain (e.g., 0.1-1%, within the linear viscoelastic region) and constant frequency (e.g., 1 Hz).
-
Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
-
Data Analysis:
-
The gel point is commonly identified as the time at which the storage modulus (G') becomes equal to the loss modulus (G''). This crossover point signifies the transition from liquid-like to solid-like behavior.
-
The evolution of complex viscosity (η*) provides a direct measure of the processability window. A sharp increase in viscosity signals the onset of gelation.
-
Figure 3: Correlation of physical states and analytical signals.
FTIR Spectroscopy: Monitoring Chemical Conversion
FTIR spectroscopy offers a direct way to monitor the chemical reaction by tracking the concentration of reactive functional groups.[16] For bismaleimide resins, the curing reaction involves the consumption of the maleimide carbon-carbon double bond.[17]
Protocol 4: Isothermal FTIR Analysis
-
Sample Preparation: Place a small amount of the resin between two potassium bromide (KBr) salt plates to form a thin film. Alternatively, for powdered resin, a KBr pellet can be prepared.
-
Instrument Setup: Use an FTIR spectrometer equipped with a heated transmission cell.
-
Data Acquisition:
-
Place the sample in the heated cell and quickly bring it to the desired isothermal temperature.
-
Acquire FTIR spectra at regular time intervals (e.g., every 1-2 minutes).
-
-
Data Analysis:
-
Monitor the disappearance of the characteristic peak for the maleimide C-H out-of-plane bending vibration, typically found around 825-830 cm⁻¹.[18][19]
-
The degree of conversion can be calculated by normalizing the peak area at time 't' (A_t) to its initial area (A_0): Conversion = (A_0 - A_t) / A_0.
-
This provides an independent chemical verification of the conversion data obtained from DSC.
-
Summary of Kinetic Parameters and Property Evolution
A complete study will yield a set of parameters that can be used to model and predict the curing behavior under various thermal conditions.
Table 2: Summary of Key Kinetic and Thermal Parameters
| Parameter | Symbol | Typical Value Range | Method of Determination | Significance |
| Activation Energy | Ea | 90 - 160 kJ/mol[20] | Non-isothermal DSC (Kissinger/Ozawa) | Describes the temperature sensitivity of the reaction rate. |
| Reaction Order(s) | m, n | 0.5 - 2.0 | Isothermal DSC (Model Fitting) | Describes the dependence of reaction rate on reactant concentration. |
| Gel Time | t_gel | Varies with Temp. | Rheometry (G'/G'' Crossover) | Defines the end of the processing window. |
| Glass Transition Temp. (uncured) | Tg₀ | ~ -20 to 30 °C | DSC | Initial state of the material. |
| Glass Transition Temp. (cured) | Tg_∞ | > 250 °C[21] | DSC (on fully cured sample) | Defines the upper service temperature of the material. |
Conclusion
The systematic characterization of the curing kinetics of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane resin is essential for its effective application. By combining non-isothermal and isothermal DSC with rheometry and FTIR spectroscopy, a robust and comprehensive kinetic model can be developed. This model is not merely an academic exercise; it is a powerful predictive tool for designing, optimizing, and controlling the manufacturing processes of high-performance components, ensuring they meet the stringent demands of their intended applications. The protocols and methodologies outlined in this note provide a validated pathway to achieving this critical understanding.
References
-
Polymer Innovation Blog. (2014). Thermoset Cure Kinetics Part 4: Isothermal DSC. [Link]
-
Scientific.Net. (2013). Study on the Curing Reaction and Rheological Behavior of Bismaleimide Resin. [Link]
-
ResearchGate. (n.d.). Kinetic study of a bismaleimide resin curing process by differential scanning calorimetry and rheological analysis. [Link]
-
Polymer Innovation Blog. (2023). Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry. [Link]
-
TA Instruments. (n.d.). Modulated DSC™ Evaluation Of Isothermal Cure & Vitrification For Thermosetting Systems. [Link]
-
Polymer Innovation Blog. (2015). MTDSC of Thermosets Part 3: Isothermal Cure. [Link]
-
ResearchGate. (2012). Cure Kinetics and Activation Energy Studies of Modified Bismaleimide Resins. [Link]
-
Semantic Scholar. (1992). Analysis of the curing behavior of bismaleimide resins. [Link]
-
ResearchGate. (n.d.). Modeling the curing kinetics for a modified bismaleimide resin. [Link]
-
ResearchGate. (n.d.). Synthesis, Cure and Thermal Properties of Bismaleimide Resin and Allylnadic-Imide. [Link]
-
VisualLab. (n.d.). non-isothermal kinetics and DSC curve solutions. [Link]
-
ResearchGate. (n.d.). DSC results for the MW‐cured BMI resin samples at 5 K/min. [Link]
-
PMC. (2024). Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials. [Link]
-
Wiley Online Library. (2019). Cure kinetics of bismaleimides as basis for polyimide-like inks for PolyJet™-3D-printing. [Link]
-
ResearchGate. (n.d.). Solid-state FTIR monitoring of the maleimide polymerization. [Link]
-
ResearchGate. (n.d.). Study on the Curing Behavior of the Modified Bismaleimide Resin Cured at Middle Temperature. [Link]
-
ResearchGate. (n.d.). Mechanism for thermal curing of BMIM. [Link]
-
NIH. (n.d.). Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins. [Link]
-
TA Instruments. (n.d.). Thermoset Analysis Using the Discovery X3 DSC. [Link]
-
ResearchGate. (n.d.). DSC curves of cured BPh and BMI resins. [Link]
-
Crimson Publishers. (2021). The Non-Isothermal Curing Kinetics of One Epoxy Resin. [Link]
-
ResearchGate. (n.d.). High-performance bismaleimide matrices: Cure kinetics and mechanism. [Link]
-
ACS Publications. (n.d.). ACS Applied Polymer Materials Ahead of Print. [Link]
-
ResearchGate. (n.d.). Dynamic Mechanical Analysis of Post-Cured Bismaleimide Resins for Composite-Overwrapped Combustion Chambers Cycled From Cryogeni. [Link]
-
ResearchGate. (2024). Curing Kinetics of Epoxy Adhesive by Non-Isothermal DSC. [Link]
-
ResearchGate. (n.d.). Modified Kissinger plot to evaluate the activation energy E' a for the.... [Link]
-
ResearchGate. (n.d.). (a) FTIR spectra showing the reduction of the maleimide peak at 828.... [Link]
-
PubMed Central. (n.d.). Synthesis and characterization of maleimide-functionalized polystyrene-SiO2/TiO2 hybrid nanocomposites by sol-gel process. [Link]
-
NIH. (2020). Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of. [Link]
-
NASA Technical Reports Server. (1990). FTIR Monitoring Of Curing Of Composites. [Link]
-
ResearchGate. (n.d.). FTIR work demonstrating evolution of maleimide, furan, and adduct.... [Link]
-
ResearchGate. (n.d.). Reaction Kinetics of the Incorporation of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane in Poly(butylene terephthalate) via Solid-State Polymerization. [Link]
Sources
- 1. Synthesis, Cure and Thermal Properties of Bismaleimide Resin and Allylnadic-Imide – Oriental Journal of Chemistry [orientjchem.org]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Thermoset Cure Kinetics Part 4: Isothermal DSC - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caotechnology.com.au [caotechnology.com.au]
- 10. researchgate.net [researchgate.net]
- 11. Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTDSC of Thermosets Part 3: Isothermal Cure - Polymer Innovation Blog [polymerinnovationblog.com]
- 14. researchgate.net [researchgate.net]
- 15. Study on the Curing Reaction and Rheological Behavior of Bismaleimide Resin | Scientific.Net [scientific.net]
- 16. ntrs.nasa.gov [ntrs.nasa.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
Application Notes & Protocols: 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane in High-Performance Aerospace Composites
Introduction: The Need for Advanced Materials in Aerospace
The aerospace industry's relentless pursuit of lighter, stronger, and more heat-resistant materials has driven the adoption of advanced polymer matrix composites. While epoxy resins have been the workhorse for many applications, the increasing service temperatures of modern aircraft and spacecraft demand materials with superior thermal stability.[1][2] Bismaleimide (BMI) resins have emerged as a leading class of thermosetting polymers that bridge the performance gap between conventional epoxies and high-cost, difficult-to-process polyimides.[3]
BMIs offer an exceptional balance of properties, including high glass transition temperatures (Tg), excellent mechanical strength retention at elevated temperatures, low moisture absorption, and inherent flame retardancy.[3][4] This guide focuses on a key BMI monomer, 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane , a molecule engineered to enhance toughness and processability while retaining the high-temperature performance characteristic of the BMI family.
The Monomer: 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane
Chemical Structure and Intrinsic Properties
Caption: Chemical structure of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane.
Physicochemical Data
The properties of this monomer make it well-suited for advanced composite manufacturing processes like prepregging and resin transfer molding.[8]
| Property | Value | Source(s) |
| CAS Number | 79922-55-7 | [9][10] |
| Molecular Formula | C₃₅H₂₆N₂O₆ | [9][11] |
| Molecular Weight | 570.60 g/mol | [9][11] |
| Appearance | Yellow powder/crystal | [5] |
| Melting Point | 142-167 °C | [6] |
| Purity | ≥98% | [9] |
Polymerization and Curing Mechanism
BMI resins cure via an addition polymerization mechanism, a significant advantage in aerospace composite manufacturing.[3] Unlike condensation reactions that release volatile byproducts, the addition cure of the maleimide groups proceeds without the evolution of water or other small molecules. This minimizes the risk of voids in the final composite part, which are critical defects that can compromise structural integrity.[7][12]
The curing is thermally initiated, where the carbon-carbon double bonds of the maleimide groups open and react to form a highly cross-linked, three-dimensional network. This process typically occurs at temperatures between 180–250 °C.[3]
Caption: Addition polymerization of BMI monomers into a cross-linked network.
Protocol: BMI Resin Formulation
For practical applications, 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is often blended with other BMI monomers, co-monomers, or toughening agents to create a formulated resin system with tailored properties. A common approach involves copolymerization with reactive diluents like O,O'-diallyl bisphenol A (DABPA) to improve toughness and processability.[12][13]
Objective: To prepare a toughened BMI resin system suitable for prepreg manufacturing.
Materials:
-
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (BMI-1)
-
4,4'-Bismaleimidodiphenylmethane (BMI-2)
-
O,O'-Diallyl bisphenol A (DABPA)
-
High-temperature resistant beaker
-
Hot plate with magnetic stirring
-
Vacuum oven
Procedure:
-
Pre-calculation: Determine the desired molar or weight ratio of the components. A common starting point for a toughened system is a blend of BMI monomers with a reactive diluent.
-
Melting and Blending:
-
Place the solid BMI monomers (BMI-1 and BMI-2) into the beaker and heat on a hot plate to approximately 120-140 °C with gentle stirring until a homogenous melt is achieved.
-
Slowly add the liquid DABPA to the molten BMI mixture while maintaining temperature and stirring. Continue mixing until the solution is clear and uniform.
-
-
Degassing:
-
Transfer the beaker containing the liquid resin formulation into a vacuum oven preheated to 120 °C.
-
Apply vacuum gradually to avoid vigorous bubbling. Hold under full vacuum for 30-60 minutes or until bubbling ceases. This step is critical to remove entrapped air and dissolved moisture, which prevents voids in the final composite.[2]
-
-
Storage: The formulated resin can be used immediately for prepreg manufacturing or cooled, solidified, and stored in a desiccator for future use.
Safety Precautions: Always handle BMI resins in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use.
Protocol: Aerospace Composite Manufacturing
The most common method for fabricating high-performance aerospace parts from BMI resins is through the use of prepregs in an autoclave curing process.[1][3]
Caption: Workflow for manufacturing BMI-based aerospace composites.
Step 1: Prepreg Preparation
A prepreg consists of reinforcement fibers (e.g., carbon or glass fabric) that have been pre-impregnated with a precise amount of resin.[14]
Procedure (Hot-Melt Method):
-
The formulated BMI resin is cast as a thin film onto release paper.
-
The resin film is then brought into contact with the reinforcement fabric.
-
Heat and pressure are applied via rollers to impregnate the fibers with the resin, ensuring a controlled fiber-to-resin ratio.
-
The resulting prepreg is cooled and stored refrigerated to halt the curing reaction until it is ready for use.[14]
Step 2: Lay-up and Autoclave Curing
Procedure:
-
Lay-up: Cut the prepreg material into plies of the desired shape and size. Stack them in a specific orientation on a tool (mold) according to engineering specifications.
-
Vacuum Bagging: Apply a sequence of release films, breather cloths, and a vacuum bag over the lay-up. Seal the bag to the tool.
-
Curing:
-
Place the entire assembly into an autoclave.
-
Apply vacuum to remove air from the lay-up.
-
Simultaneously apply external pressure and heat according to a specific cure cycle. A typical BMI cure cycle involves:
-
A ramp up to an initial hold temperature (e.g., 177 °C) to allow the resin to flow and consolidate the plies.
-
A hold at this temperature for a set duration.
-
A second ramp up to the final cure temperature (e.g., 190-230 °C) to achieve full cross-linking.
-
A controlled cool-down phase.
-
-
-
Post-Curing: After removal from the autoclave, the part often undergoes a freestanding post-cure in an oven at a higher temperature (e.g., 245-260 °C) to maximize the glass transition temperature and ensure complete reaction, optimizing its high-temperature mechanical properties.[1]
Characterization and Quality Control
After fabrication, the composite laminate must be tested to verify its properties meet the stringent requirements of aerospace applications.
Expected Properties of the Cured Composite
The following table summarizes typical properties for BMI-carbon fiber composites. Actual values depend on the specific resin formulation, fiber type, and manufacturing process.
| Property | Standard Test Method | Typical Value Range |
| Glass Transition Temp. (Tg) | DSC / DMA | 230 - 300 °C |
| Tensile Strength | ASTM D3039 / D3039M[15][16][17] | 1500 - 2500 MPa |
| Tensile Modulus | ASTM D3039 / D3039M[15][18] | 130 - 160 GPa |
| Flexural Strength | ASTM D790[19][20][21] | 1200 - 1800 MPa |
| Interlaminar Shear Strength (ILSS) | ASTM D2344 / D2344M[22][23][24] | 70 - 100 MPa |
Standard Test Protocols
-
Tensile Properties (ASTM D3039): This test determines the in-plane tensile strength, modulus, and strain of the composite laminate.[15][16][18][25] A rectangular specimen is loaded in tension until failure.[17][18]
-
Flexural Properties (ASTM D790): This method measures the flexural strength and modulus using a three-point bending setup.[19][20][26] It provides data on the material's ability to resist bending forces.[21][27]
-
Interlaminar Shear Strength (ASTM D2344): Also known as the short-beam shear test, this method is used to measure the interlaminar shear strength of the composite, which is critical for assessing the quality of the resin-fiber interface and resistance to delamination.[22][23][24][28]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Voids in Cured Part | Incomplete degassing of resin; entrapped air during lay-up; insufficient autoclave pressure. | Ensure thorough resin degassing; refine vacuum bagging technique; verify autoclave cure cycle parameters.[2] |
| Low Glass Transition Temp. (Tg) | Incomplete curing or post-curing. | Extend hold times during the cure cycle; increase post-cure temperature or duration. |
| Poor Mechanical Properties | Poor fiber impregnation; incorrect fiber-resin ratio; voids; improper cure cycle. | Optimize prepregging process; verify resin content; follow troubleshooting for voids and low Tg. |
| Brittleness | Insufficient toughening agent in the formulation. | Increase the proportion of toughening agents like DABPA or thermoplastic modifiers.[12][13][29] |
References
-
ASTM D790-17 Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials. (2017). ASTM International. [Link]
-
ASTM D3039/D3039M-08 Standard Test Method for Tensile Properties of Polymer Matrix Composite Materials. (2014). ASTM International. [Link]
-
ASTM D2344/D2344M Standard Test Method for Short-Beam Strength of Polymer Matrix Composite Materials and Their Laminates. ASTM International. [Link]
-
ASTM D3039/D3039M-00 Standard Test Method for Tensile Properties of Polymer Matrix Composite Materials. ASTM International. [Link]
-
ASTM D790 3-point flexure test plastics. ZwickRoell. [Link]
-
ASTM D3039: Tensile Strength of PMC Materials [SIMPLE GUIDE]. (2022). Forney LP. [Link]
-
ASTM D3039: tensile test on composites. ZwickRoell. [Link]
-
ASTM D2344 Short Beam Strength of Polymer Matrix Composite Materials. STEP Lab. [Link]
-
ASTM D790 Flexural Test Bar: Complete Guide. Master Precision Molds, By Bound. [Link]
-
ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials. Shimadzu Scientific Instruments. [Link]
-
ASTM D3039 Tensile Testing of Polymer Matrix Composite Materials. TestResources. [Link]
-
ASTM D790 Flexural Properties Test for Plastics. Testronix. [Link]
-
ASTM D2344 Short-Beam Testing of Polymer Matrix Composite Materials. TestResources. [Link]
-
ASTM D2344/D2344M-22 Standard Test Method for Short-Beam Strength of Polymer Matrix Composite Materials and Their Laminates. (2022). ASTM International. [Link]
-
ASTM D2344/D2344M-22, Standard Test Method for Short-Beam Strength of Polymer Matrix Composite Materials and Their Laminates. (2022). ASTM International. [Link]
-
Toughening procedures, processing and performance of bismaleimide-carbon fibre composites. ScienceDirect. [Link]
-
Bismaleimide Resins. ASM Digital Library. [Link]
-
Effect of thermoplastic modifier variables on toughening a bismaleimide matrix resin for high-performance composite materials. ScienceDirect. [Link]
-
Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials. (2024). MDPI. [Link]
-
Modern advances in bismaleimide resin technology: A 21st century perspective on the chemistry of addition polyimides. SciSpace. [Link]
-
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane CAS 79922-55-7. GM Chemical. [Link]
-
Research on toughening modification of bismaleimide resin. (2016). Science & Technology Review. [Link]
-
Process Optimization of Bismaleimide (BMI) Resin Infused Carbon Fiber Composite. ResearchGate. [Link]
-
What Is BMI Resin? A Complete Guide to Bismaleimide Resins. Jota Machinery. [Link]
-
Bismaleimide composites: unusual processing techniques. ResearchGate. [Link]
-
Development of nanosilica-bismaleimide (BMI) matrix resins for prepreg tooling composites. ResearchGate. [Link]
-
Thermal behavior and cured products of mixtures of two different bismaleimides. (1995). Journal of Applied Polymer Science. [Link]
-
CAS#:79922-55-7 | 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane. Chemsrc. [Link]
-
Aerospace Prepregs. Renegade Materials Corporation. [Link]
-
A Brief Look Inside the Prepreg Manufacturing Process. Composites One. [Link]
-
Modern advances in bismaleimide resin technology. (2016). Progress in Polymer Science. [Link]
-
Bismaleimide and Bispropargyl Ether Blends: Curing Kinetics-Model Free Approach. ResearchGate. [Link]
-
Bismaleimide and cyanate ester based sequential interpenetrating polymer networks for high temperature application. CORE. [Link]
Sources
- 1. dl.asminternational.org [dl.asminternational.org]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. What Is BMI Resin? A Complete Guide to Bismaleimide Resins [jotaintl.com]
- 4. scispace.com [scispace.com]
- 5. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane [79922-55-7] Manufacturer [gmchemix.com]
- 6. Thermal behavior and cured products of mixtures of two different bismaleimides | Semantic Scholar [semanticscholar.org]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. CAS#:79922-55-7 | 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane | Chemsrc [chemsrc.com]
- 11. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 12. mdpi.com [mdpi.com]
- 13. cpsm.kpi.ua [cpsm.kpi.ua]
- 14. compositesone.com [compositesone.com]
- 15. store.astm.org [store.astm.org]
- 16. file.yizimg.com [file.yizimg.com]
- 17. forneyonline.com [forneyonline.com]
- 18. zwickroell.com [zwickroell.com]
- 19. store.astm.org [store.astm.org]
- 20. zwickroell.com [zwickroell.com]
- 21. boundengineering.com [boundengineering.com]
- 22. file.yizimg.com [file.yizimg.com]
- 23. ASTM D2344 - Short Beam Strength of Polymer Matrix Composite Materials - STEP Lab [step-lab.com]
- 24. testresources.net [testresources.net]
- 25. testresources.net [testresources.net]
- 26. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
- 27. ASTM D790 Flexural Properties Test for Plastics [testronixinstruments.com]
- 28. standards.iteh.ai [standards.iteh.ai]
- 29. cpsm.kpi.ua [cpsm.kpi.ua]
Application Notes & Protocols: Formulation of High-Performance Bismaleimide Resins Using Bisphenol A Bis(4-maleimidophenyl Ether)
Abstract
Bismaleimide (BMI) resins represent a class of high-performance thermosetting polymers renowned for their exceptional thermal stability, mechanical strength, and resistance to harsh environments. These properties make them indispensable in the aerospace, electronics, and automotive industries for applications in structural composites, adhesives, and coatings.[1][2] However, the inherent brittleness of cured BMI resins often limits their broader application.[3][4] This document provides a detailed guide to the formulation of toughened BMI resin systems based on the Bisphenol A Bis(4-maleimidophenyl Ether) monomer, often referred to as BPA-BMI.[5] We will explore the fundamental curing chemistry, advanced toughening strategies, and provide detailed, verifiable protocols for formulation, curing, and characterization.
Introduction: The Chemistry of Bismaleimide Resins
BMI resins cure via addition polymerization reactions across the carbon-carbon double bonds of the maleimide functional groups.[6] A significant advantage of this mechanism is the absence of volatile by-products during the cure, which allows for the fabrication of thick, void-free composite parts.[3][7] The resulting cross-linked network is highly aromatic, contributing to the resin's outstanding thermal stability.
The core curing reactions include:
-
Thermal Homopolymerization: A free-radical polymerization initiated at high temperatures, leading to a highly cross-linked but often brittle network.[8]
-
Michael Addition: The reaction of the maleimide double bond with nucleophiles, such as primary or secondary amines. This is a common strategy for chain extension to improve toughness.[7][8][9]
-
Diels-Alder / Ene Reactions: Copolymerization with other reactive monomers, such as compounds containing allyl groups, proceeds via these pathways to create more complex and tougher network structures.[3][7]
The specific monomer, Bisphenol A Bis(4-maleimidophenyl Ether) , incorporates a flexible ether linkage and an isopropylidene group derived from bisphenol A, which offers a good balance of thermal performance and processability compared to more rigid BMI monomers.[5]
Strategic Formulation for Enhanced Toughness and Processability
The primary challenge in BMI formulation is to mitigate the material's inherent brittleness without significantly compromising its high-temperature performance. This is achieved by carefully selecting co-monomers and toughening agents that modify the cured network's morphology and cross-link density.
Key Formulation Components
| Component | Chemical Example | Primary Function(s) | Mechanism of Action |
| BMI Monomer | Bisphenol A Bis(4-maleimidophenyl Ether) (BPA-BMI) | Primary thermosetting resin backbone | Forms a rigid, thermally stable cross-linked network upon curing. |
| Reactive Diluent | O,O'-Diallyl Bisphenol A (DABPA) | Reduces viscosity for improved processing (e.g., RTM); enhances toughness. | Copolymerizes with BMI via "ene" and Diels-Alder reactions, reducing cross-link density and introducing flexible segments.[3][7] |
| Chain Extender | Aromatic Diamines (e.g., 4,4'-Methylenedianiline) | Increases molecular weight between cross-links, improving toughness. | Reacts with BMI via Michael addition at lower temperatures before the main polymerization, extending the polymer chains.[8] |
| Thermoplastic Toughener | Poly(ether imide) (PEI), Poly(ether sulfone) (PES) | Significantly improves fracture toughness. | Forms a separate, finely dispersed phase within the BMI matrix during curing. This phase separation creates a microstructure that can absorb and dissipate fracture energy.[3][10][11] |
| Nanoparticle Reinforcement | Carbon Nanotubes, Graphene | Enhances mechanical properties and can add functionality (e.g., conductivity). | Acts as a reinforcing filler, absorbing impact energy and potentially hindering crack propagation.[3][12] |
The Curing Mechanism: A Visual Representation
The copolymerization of a bismaleimide with a reactive diluent like an allyl-containing compound is a cornerstone of modern BMI formulation. This "ene" reaction is a key toughening mechanism.
Caption: Curing pathway for a BMI-Allyl system, involving Ene and Diels-Alder reactions.
Experimental Protocols
Safety Precaution: Always handle uncured monomers and reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Protocol 1: Formulation and Curing of a BPA-BMI / DABPA System
This protocol details the preparation of a toughened BMI resin using a common reactive diluent.
Materials:
-
Bisphenol A Bis(4-maleimidophenyl Ether) (BPA-BMI) powder
-
O,O'-Diallyl Bisphenol A (DABPA) liquid
-
Glass beaker or suitable mixing vessel
-
Hot plate with magnetic stirring capability
-
Vacuum oven
-
Steel or aluminum mold pre-treated with a mold release agent
Procedure:
-
Formulation & Blending:
-
Place the desired molar ratio of BPA-BMI and DABPA (a 1:1 molar ratio is a common starting point) into the glass beaker.[10]
-
Heat the mixture on a hot plate to 120-140°C with gentle stirring.[6] The BPA-BMI powder will melt and dissolve into the liquid DABPA, forming a clear, homogeneous, low-viscosity liquid. Continue stirring for 15-20 minutes to ensure uniformity.
-
-
Degassing:
-
Casting and Curing:
-
Carefully pour the degassed resin into the pre-heated mold.
-
Place the filled mold into a programmable oven to begin the curing cycle. A typical multi-stage cure is essential for optimal network formation.[7]
Curing Stage Temperature Duration Purpose Initial Cure 180°C 2 hours Allows for initial gelation and network formation at a controlled rate. Ramp 180°C to 220°C 1 hour (ramp rate of ~0.67°C/min) Gradually increases cross-linking without inducing excessive thermal stress. Intermediate Cure 220°C 2 hours Advances the cure and builds mechanical properties. Post-Cure 250°C 4-6 hours Drives the reaction to completion, maximizing cross-link density and achieving the highest possible glass transition temperature (Tg).[6] -
-
Cool-Down:
-
After the post-cure is complete, allow the oven to cool down slowly to room temperature (e.g., at a rate of 1-2°C/min) before removing the cured plaque.[6] This minimizes residual thermal stresses that can cause cracking.
-
Protocol 2: Formulation with a Thermoplastic Toughener (PEI)
This protocol modifies the first by incorporating a thermoplastic to significantly enhance fracture toughness.
Materials:
-
All materials from Protocol 1
-
Poly(ether imide) (PEI) powder (e.g., Ultem™)
-
Suitable solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
Dissolution:
-
In a separate vessel, dissolve a calculated weight percentage of PEI powder (e.g., 15-20 wt%) into the BPA-BMI / DABPA mixture using a common solvent like THF.[11] Stir at room temperature until the PEI is fully dissolved. This creates a homogeneous solution.
-
-
Solvent Removal:
-
Gently heat the solution to ~80°C under vacuum.[5] This will slowly evaporate the solvent, leaving a transparent, highly viscous blend of the BMI resins and the thermoplastic toughener. Ensure all solvent is removed before proceeding.
-
-
Degassing, Casting, and Curing:
-
Increase the temperature to 130°C to reduce the blend's viscosity.[5]
-
Proceed with the Degassing (Step 2), Casting and Curing (Step 3), and Cool-Down (Step 4) steps exactly as described in Protocol 1. During the curing cycle, the PEI will undergo reaction-induced phase separation, forming the toughness-enhancing microstructure.[13]
-
System Validation: Characterization Protocols
To ensure the formulation and curing processes were successful, a series of analytical techniques should be employed. This provides a self-validating system for the protocols.
| Technique | Abbreviation | Information Obtained | Sample State |
| Differential Scanning Calorimetry | DSC | Determines cure onset, peak exotherm, and total heat of reaction. Measures the glass transition temperature (Tg) of the cured resin.[6] | Uncured resin (for cure profile); Cured solid (for Tg) |
| Thermogravimetric Analysis | TGA | Measures thermal stability, including the onset of decomposition temperature (Td) and char yield at high temperatures.[6][14] | Cured solid |
| Fourier Transform Infrared Spectroscopy | FTIR | Monitors the progress of the cure by tracking the disappearance of reactive functional groups (e.g., maleimide C=C bonds).[3] | Uncured and cured samples |
| Dynamic Mechanical Analysis | DMA | Measures viscoelastic properties (storage modulus, loss modulus) as a function of temperature. Provides a precise measurement of Tg.[5] | Cured solid bar |
| Fracture Toughness Testing | KIC / GIC | Quantifies the material's resistance to crack propagation, directly measuring the effectiveness of the toughening agent.[5][11] | Cured solid bar with a pre-notch |
Experimental Workflow Diagram
Caption: Standard experimental workflow for BMI resin formulation, curing, and characterization.
References
- Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry. (2023).
- Toughening procedures, processing and performance of bismaleimide-carbon fibre composites. (n.d.). Butterworth-Heinemann.
- Cure Reaction Pathways of Bismaleimide Polymers: A Solid-State 15N NMR Investigation. (n.d.).
- Preparation and Characterization of Bismaleimide-Resin-Based Composite M
- Analysis of the curing behavior of bismaleimide resins. (1992). Semantic Scholar.
- Effect of thermoplastic modifier variables on toughening a bismaleimide matrix resin for high-performance composite m
- Analytical Techniques for Cure Kinetics Analysis of Modified Bismaleimide Resins. (2023).
- Investigation of the curing mechanism and properties of bismaleimide‐triazine resins containing phenolphthalein and cyano group. (n.d.).
- Introduction to bismaleimide (BMI) resin chemistry. (n.d.). BenchChem.
- Ex-situ concept for toughening the RTMable BMI matrix composites. II. Improving the compression after impact. (2008). University of Nottingham Ningbo China.
- Toughened Bismaleimides and Their Carbon Fiber Composites for Fiber-Matrix Interphase Studies. (n.d.). Taylor & Francis Group.
- Preparation and characterization of bismaleimide monomers with various structures. (2012). Taylor & Francis Online.
- Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures. (2023).
- Synthesis and characterization of high temperature resistant bismaleimide based resins and their composites. (2010). Middle East Technical University.
- Modern approaches to the processing of bismaleimide resins. (n.d.).
- Modification of Bisphenol-A Based Bismaleimide Resin (BPA-BMI) with an Allyl-Terminated Hyperbranched Polyimide (AT-PAEKI). (2006).
- Bisphenol A. (n.d.). Wikipedia.
- Preparation and properties of modified bismaleimide resins by novel bismaleimide containing 1,3,4-oxadiazole. (2015).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cpsm.kpi.ua [cpsm.kpi.ua]
- 11. cpsm.kpi.ua [cpsm.kpi.ua]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Ex-situ concept for toughening the RTMable BMI matrix composites. II. Improving the compression after impact - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 14. Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterizing the Cure Cycle of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane using Differential Scanning Calorimetry (DSC)
Introduction
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, a bismaleimide (BMI) resin, offers significant advantages in the development of high-performance thermosetting polymers. Its unique structure, incorporating ether linkages and a bisphenol A backbone, provides a combination of high thermal stability, good mechanical properties, and improved processability compared to earlier generation BMIs.[1] The curing process, an exothermic crosslinking reaction, is fundamental to achieving the desired final properties of the material.[2][3] Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that is indispensable for characterizing this cure cycle.[4][5] It measures the heat flow into or out of a sample as a function of temperature or time, providing quantitative data on the key parameters of the curing reaction.[6]
This application note provides a detailed protocol for using DSC to analyze the cure cycle of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane. It is intended for researchers, scientists, and professionals in materials science and drug development who are working with thermosetting resins. The protocols described herein are designed to determine the total heat of cure (ΔHcure), the onset and peak temperatures of the curing reaction, and the glass transition temperature (Tg) of the fully cured material.
Scientific Principles
The curing of a thermoset like 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is a chemically induced, irreversible transformation from a liquid or thermoplastic state to a rigid, three-dimensional network. This process is accompanied by the release of heat (an exothermic reaction) that can be precisely measured by DSC.[2][7]
The primary data obtained from a DSC experiment on an uncured BMI resin is a thermogram showing an exothermic peak corresponding to the curing reaction. The area under this peak is directly proportional to the total heat of reaction (ΔHrxn), a fundamental property of the material.[5] By performing a "heat-cool-heat" experiment, we can not only observe the initial cure but also characterize the final state of the polymer by determining its glass transition temperature (Tg).[3] The Tg is a critical parameter as it indicates the temperature at which the material transitions from a rigid, glassy state to a more rubbery state and is directly related to the degree of cure.[5][6]
Experimental Protocol
Sample Preparation
Accurate and consistent sample preparation is critical for obtaining reproducible DSC results.
-
Material: Use a small, representative sample of uncured 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane powder (typically 5-10 mg).
-
Encapsulation: Accurately weigh the sample into a standard aluminum DSC pan. To prevent contamination of the DSC cell from any potential outgassing during the cure, it is advisable to use hermetically sealed pans.[7] Ensure the sample is in good thermal contact with the bottom of the pan.
-
Reference: Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
DSC Instrument Setup and Calibration
It is essential to have a properly calibrated DSC instrument. Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's guidelines.
DSC Measurement Protocol: Heat-Cool-Heat Cycle
A standard heat-cool-heat experiment is employed to characterize the cure and the resulting thermal properties.[3]
-
Segment 1: First Heating Scan (Dynamic Cure)
-
Purpose: To measure the exothermic curing reaction of the uncured material.
-
Procedure:
-
Equilibrate the sample at a temperature below the onset of any thermal events, for instance, 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the completion of the cure exotherm. For this BMI, a final temperature of approximately 350-400 °C is a reasonable starting point, as bismaleimides are known for their high-temperature stability.[8]
-
Record the heat flow as a function of temperature.
-
-
-
Segment 2: Controlled Cooling Scan
-
Purpose: To establish a consistent thermal history for the now-cured sample before determining its Tg.
-
Procedure:
-
Cool the sample at a controlled rate (e.g., 20 °C/min) back to the starting temperature (25 °C).
-
-
-
Segment 3: Second Heating Scan
-
Purpose: To determine the glass transition temperature (Tg) of the now fully cured material and to check for any residual cure.
-
Procedure:
-
Reheat the sample at the same rate as the first heating scan (10 °C/min) to the same final temperature.
-
Record the heat flow. In this scan, a step change in the baseline will indicate the Tg. The absence of an exothermic peak confirms that the cure was completed in the first scan.[3]
-
-
Isothermal Cure Analysis (Optional)
For a more in-depth understanding of the curing kinetics at a specific temperature, isothermal DSC experiments can be performed.[9]
-
Procedure:
-
Rapidly heat the uncured sample to the desired isothermal cure temperature.
-
Hold the sample at this temperature until the exothermic heat flow returns to the baseline, indicating the completion of the reaction at that temperature.
-
The data can be used to determine the time to vitrification and to develop kinetic models.[4]
-
Data Analysis and Interpretation
The following key parameters can be extracted from the DSC thermograms:
| Parameter | Description | How to Determine from DSC Curve |
| Onset of Cure (Tonset) | The temperature at which the curing reaction begins. | Determined from the first heating scan as the intersection of the baseline with the tangent to the leading edge of the exothermic peak. |
| Peak Exotherm Temperature (Tpeak) | The temperature at which the rate of the curing reaction is at its maximum. | The peak temperature of the exothermic cure peak in the first heating scan. |
| Total Heat of Cure (ΔHcure) | The total amount of energy released during the curing reaction. | Calculated from the area of the exothermic peak in the first heating scan (typically in J/g).[5] |
| Glass Transition Temperature (Tg) | The temperature at which the cured polymer transitions from a glassy to a rubbery state. | Determined from the second heating scan as the midpoint of the step change in the heat flow baseline.[6] |
| Degree of Cure (%) | The extent to which the curing reaction has proceeded. | Can be calculated by comparing the residual heat of cure in a partially cured sample to the total heat of cure of an uncured sample.[6] |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the DSC analysis for the cure cycle of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane.
Caption: Workflow for DSC analysis of BMI resin cure cycle.
Advanced Kinetic Analysis
For a more comprehensive understanding of the reaction mechanism, kinetic analysis can be performed on the DSC data. Methods such as the ASTM E698 standard can be used to determine kinetic parameters like the activation energy (Ea) and the pre-exponential factor (A) from multiple DSC scans at different heating rates.[10][11] This information is invaluable for process optimization and predicting the material's behavior under various thermal conditions.
Conclusion
Differential Scanning Calorimetry is an essential technique for characterizing the cure cycle of thermosetting resins like 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane. The protocol outlined in this application note provides a robust framework for determining critical parameters such as the heat of cure, reaction temperatures, and the glass transition temperature of the final cured material. This data is fundamental for quality control, process optimization, and predicting the in-service performance of high-temperature polymer systems.
References
-
Thermal Analysis in Thermoset Characterization. CORE. [Link]
-
Thermoset Cure Kinetics Part 4: Isothermal DSC. Polymer Innovation Blog. [https://polymerinnovationblog.com/thermoset-cure-kinetics-part-4-isothermal-dsc/]([Link] kinetics-part-4-isothermal-dsc/)
-
Thermoset Analysis Using the Discovery X3 DSC. TA Instruments. [Link]
-
DSC Analysis of Polymers. EAG Laboratories. [Link]
-
Determination of cross-linking kinetics by DSC according to ASTM E698. FILAB. [Link]
-
Identification of Thermoset Resin Cure Kinetics Using DSC and Genetic Algorithm. ResearchGate. [Link]
-
Thermoset Characterization Part 2: DSC of Thermosets. Polymer Innovation Blog. [Link]
-
DSC Analysis on Thermosets. NETZSCH Analyzing & Testing. [Link]
-
Characterization of the Degree of Cure of Thermosetting Resins by DSC. TA Instruments. [Link]
-
Process Optimization of Bismaleimide (BMI) Resin Infused Carbon Fiber Composite. NASA Technical Reports Server. [Link]
-
Process Optimization Of Bismaleimide (Bmi) Resin Infused Carbon Fiber Composite. SAMPE. [Link]
-
The cure mechanism of the 4,4′-(N,N′-bismaleimide)diphenylmethane-2,2′-diallylbisphenol a system. ResearchGate. [Link]
-
A review of DSC kinetics methods. New Mexico Tech. [Link]
-
Study on the Curing Behavior of the Modified Bismaleimide Resin Cured at Middle Temperature. China-Japan Seminar on Advanced Composite Materials. [Link]
-
Modern advances in bismaleimide resin technology: A 21st century perspective on the chemistry of addition polyimides. SciSpace. [Link]
-
Dynamic Mechanical Analysis of Post-Cured Bismaleimide Resins for Composite-Overwrapped Combustion Chambers Cycled From Cryogenic to Elevated Temperatures. NASA Technical Reports Server. [Link]
-
Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials. MDPI. [Link]
-
Curing of prepreg based bismaleimide thermoset composite (hextool m61): Dsc, dma and coupling dma /impedance spectroscopy characterizations. ResearchGate. [Link]
-
ASTM-E698 kinetic study of HNS-IV near the melting point. ResearchGate. [Link]
-
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane CAS 79922-55-7. GM Chemical. [Link]
-
DSC Analysis of Thermosetting Polyimides Based on Three Bismaleimide Resin Eutectic Mixtures. ResearchGate. [Link]
-
Investigation of Polymers with Differential Scanning Calorimetry. University of Washington. [Link]
Sources
- 1. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane [79922-55-7] Manufacturer [gmchemix.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. tainstruments.com [tainstruments.com]
- 4. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 5. Thermoset Characterization Part 2: DSC of Thermosets - Polymer Innovation Blog [polymerinnovationblog.com]
- 6. tainstruments.com [tainstruments.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. scispace.com [scispace.com]
- 9. Thermoset Cure Kinetics Part 4: Isothermal DSC - Polymer Innovation Blog [polymerinnovationblog.com]
- 10. filab.fr [filab.fr]
- 11. nmt.edu [nmt.edu]
Application Note: Assessing the Thermal Stability of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane Bismaleimide Polymers using Thermogravimetric Analysis (TGA)
Introduction
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, a prominent member of the bismaleimide (BMI) family of thermosetting polyimides, is a high-performance polymer renowned for its exceptional thermal stability, mechanical strength, and resistance to harsh chemical environments.[1][2] These properties make it an ideal matrix resin for advanced composite materials used in the aerospace, electronics, and automotive industries.[3][4] The thermal stability of the cured BMI polymer is a critical performance parameter, directly influencing its maximum service temperature and long-term durability.[5]
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique for quantifying the thermal stability of polymers.[6][7] It continuously measures the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere.[5] This application note provides a detailed protocol and theoretical background for evaluating the thermal stability of cured 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane polymers using TGA. The insights gained from TGA are invaluable for quality control, material selection, and predicting the service life of BMI-based components.[8][9]
Underlying Principles: Why TGA is a Definitive Tool for Thermal Stability
TGA provides a direct measure of mass loss as a function of temperature, which for polymers, is primarily associated with thermal decomposition.[6] The resulting TGA curve, a plot of mass versus temperature, offers several key metrics for assessing thermal stability:
-
Onset of Decomposition (Tonset): The temperature at which significant mass loss begins. This is a primary indicator of the polymer's thermal stability under the tested conditions.
-
Temperature of Maximum Decomposition Rate (Tpeak): Determined from the peak of the first derivative of the TGA curve (the DTG curve), this indicates the temperature at which the degradation process is most rapid.[5]
-
Char Yield: The percentage of residual mass at the end of the experiment, typically at a high temperature (e.g., 800-1000°C).[10] A higher char yield often correlates with better flame retardancy and thermal stability.
-
Multi-stage Decomposition: The presence of multiple steps in the TGA curve can provide insights into different degradation mechanisms occurring at various temperatures.
The choice of atmosphere (inert or oxidative) is critical. An inert atmosphere, typically nitrogen, allows for the study of the intrinsic thermal stability of the polymer backbone in the absence of oxygen.[11] An oxidative atmosphere, such as air, provides information on the polymer's thermo-oxidative stability, which is often more relevant to real-world applications where the material is exposed to air at elevated temperatures.
Experimental Protocol: TGA of Cured 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane Polymer
This protocol is based on established principles of thermogravimetric analysis and is aligned with the general guidelines found in standards such as ASTM E1131.[12][13][14]
1. Sample Preparation:
-
Curing: Ensure the 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane resin is fully cured according to the manufacturer's or a well-defined curing schedule. The degree of cure significantly impacts thermal stability. Incompletely cured resin will exhibit mass loss at lower temperatures due to the volatilization of unreacted monomers or oligomers.
-
Sample Form: The sample should be in a form that allows for efficient and uniform heat transfer. A small, solid piece of the cured polymer is ideal. If the sample is a powder, ensure it is loosely packed in the sample pan.
-
Sample Mass: Use a sample mass of 5-10 mg. This mass is sufficient to be representative of the bulk material while minimizing thermal gradients within the sample.
2. TGA Instrument Setup and Calibration:
-
Instrument: A calibrated thermogravimetric analyzer is required.
-
Sample Pans: Platinum or ceramic (alumina) pans are recommended for high-temperature analysis.
-
Atmosphere: High-purity nitrogen for inert atmosphere analysis or dry air for oxidative stability testing. Set the purge gas flow rate to a typical value of 20-50 mL/min.
-
Temperature Calibration: Calibrate the temperature of the TGA instrument using appropriate Curie point standards.
-
Mass Calibration: Ensure the microbalance is calibrated according to the instrument's standard operating procedure.
3. TGA Method Parameters:
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 900°C at a heating rate of 10°C/min. A heating rate of 10°C/min is a common choice that provides a good balance between resolution and experiment time.
-
-
Data Acquisition: Record mass, temperature, and time throughout the experiment.
4. Post-Experiment Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Plot the first derivative of the mass loss with respect to temperature (DTG curve).
-
From the TGA curve, determine the onset temperature of decomposition (Tonset) and the char yield at 800°C.
-
From the DTG curve, determine the temperature of the maximum rate of decomposition (Tpeak).
Visualization of the Experimental Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 6. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. mdpi.com [mdpi.com]
- 8. tainstruments.com [tainstruments.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. TGA analysis by SPECIFIC POLYMERS [specificpolymers.com]
- 11. mdpi.com [mdpi.com]
- 12. store.astm.org [store.astm.org]
- 13. infinitalab.com [infinitalab.com]
- 14. contitesting.com [contitesting.com]
Application Notes and Protocols: 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, commonly referred to as Bisphenol A bismaleimide (BMI-BPA), is a high-performance thermosetting monomer. Its molecular structure, characterized by two terminal maleimide groups and a rigid Bisphenol A backbone, imparts a unique combination of processability and exceptional thermomechanical properties to the cured resins.[1] The introduction of ether linkages and a Bisphenol A unit into the main chain contributes to good heat resistance and mechanical properties.[1] This guide provides a comprehensive overview of BMI-BPA's crosslinking mechanisms and detailed protocols for its application in advanced composites and biomaterials.
Key Properties of BMI-BPA:
| Property | Value | Source |
| Molecular Formula | C₃₅H₂₆N₂O₆ | [2] |
| Molecular Weight | 570.59 g/mol | [2][3] |
| Appearance | Yellow powder | [1] |
| Purity | ≥98% | [2] |
| CAS Number | 79922-55-7 | [1][2] |
Core Principles of Crosslinking with BMI-BPA
The utility of BMI-BPA as a crosslinking agent is rooted in the reactivity of its terminal maleimide groups. These groups can undergo addition polymerization reactions, which crucially avoid the generation of volatile by-products.[4][5] This characteristic is highly advantageous in the fabrication of thick composite parts, as it minimizes porosity and shrinkage.[4] The primary crosslinking chemistries are:
-
Thermal and Photo-Initiated Homopolymerization: The maleimide double bonds can be thermally or photochemically activated to undergo free-radical polymerization, leading to a highly crosslinked, rigid network.[5][6] This process typically requires high temperatures (in excess of 180°C).[6]
-
Michael Addition: The maleimide group is an excellent Michael acceptor and readily reacts with nucleophiles such as primary and secondary amines or thiols.[5] This reaction is highly efficient and can proceed at lower temperatures, offering a versatile route for curing and functionalization.
-
Diels-Alder and Ene-Alder Reactions: These cycloaddition reactions provide additional pathways for curing, often employed by co-curing BMI-BPA with other reactive monomers.[5][7]
Caption: Primary crosslinking pathways for BMI-BPA.
Application I: High-Performance Fiber-Reinforced Composites
Bismaleimide resins are extensively used in the aerospace, automotive, and electronics industries for applications demanding high thermal stability and mechanical performance.[4][7][8] BMI-BPA, when used as a matrix for carbon fiber or other reinforcements, produces composites with excellent property retention in hot and wet environments.[4][7]
Protocol: Fabrication of a BMI-BPA/Carbon Fiber Composite Panel
This protocol describes a solvent-based prepreg manufacturing process followed by autoclave curing.
Materials and Equipment:
-
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (BMI-BPA) powder
-
Reactive diluent/toughening agent (e.g., o,o′-diallyl bisphenol A - DABPA)[5]
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or similar high-boiling polar aprotic solvent
-
Unidirectional or woven carbon fiber fabric
-
Heated reaction vessel with mechanical stirring
-
Prepreg machine or manual impregnation setup
-
Autoclave with vacuum bagging capability
Step-by-Step Methodology:
-
Resin Formulation:
-
Rationale: Unmodified BMI resins can be brittle.[4][5] Co-curing with a reactive diluent like DABPA enhances toughness by reducing crosslink density.[5]
-
In a heated vessel, dissolve BMI-BPA powder in NMP to achieve a 50-60% (w/w) solution. This may require heating to 80-100°C with continuous stirring.
-
Once the BMI-BPA is fully dissolved, add the DABPA toughening agent. A typical molar ratio of BMI to DABPA is 1.2:1 to optimize fracture toughness.[5]
-
Continue stirring until a homogenous, low-viscosity resin solution is obtained.
-
-
Fiber Impregnation (Prepregging):
-
Rationale: The solvent process ensures uniform impregnation of the fiber tow due to the low viscosity of the resin solution.[8]
-
Using a prepreg machine, pass the carbon fiber fabric through the resin bath. The resin content and prepreg thickness should be carefully controlled.
-
The impregnated fabric is then passed through a heated drying tower to remove the majority of the solvent. The resulting prepreg should be flexible but non-sticky.
-
-
Lay-up and Autoclave Curing:
-
Rationale: A multi-step thermal cycle is crucial to control the curing reaction, manage resin flow, and minimize void content.[4] A high-temperature post-cure is required to maximize the glass transition temperature (Tg) and thermal stability.[7]
-
Cut the prepreg into plies and stack them in the desired orientation on a tool plate.
-
Enclose the lay-up in a standard vacuum bag assembly.
-
Place the assembly in an autoclave and apply full vacuum.
-
Curing Cycle:
-
Pressurize the autoclave to 700 kPa (7 bars).[7]
-
Ramp the temperature to 180°C and hold for 2 hours.
-
Ramp to 220°C and hold for 4 hours.
-
Cool down slowly to room temperature.
-
-
Post-Cure:
-
Remove the cured panel from the bag and tool.
-
Place the freestanding panel in an oven and ramp to 250°C. Hold for 4-6 hours to complete the crosslinking and achieve maximum thermal performance.
-
-
Expected Properties of Cured BMI-BPA Composites:
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 250 - 300 °C |
| Service Temperature | Up to 230 °C |
| Flexural Strength | > 1000 MPa (with carbon fiber) |
| Moisture Absorption | Low |
Application II: Bioconjugation and Hydrogel Formation for Tissue Engineering
The high specificity of the maleimide-thiol Michael addition reaction makes BMI-BPA and other maleimide-functionalized molecules indispensable for bioconjugation and the creation of bioactive hydrogels.[9][10] These hydrogels can be used for cell encapsulation and as scaffolds in regenerative medicine.[9][11]
Protocol: In-Situ Formation of a Cell-Laden PEG-Based Hydrogel
This protocol describes the crosslinking of a thiol-functionalized polyethylene glycol (PEG) with BMI-BPA for 3D cell culture.
Materials and Equipment:
-
4-arm PEG-thiol (PEG-4SH)
-
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (BMI-BPA)
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, pH 7.4 Phosphate-Buffered Saline (PBS)
-
Cells of interest, suspended in culture medium
-
Sterile syringes and mixing apparatus
Step-by-Step Methodology:
-
Preparation of Precursor Solutions (perform in a sterile biosafety cabinet):
-
PEG-4SH Solution: Dissolve lyophilized PEG-4SH in sterile PBS to the desired final concentration (e.g., 10% w/v).
-
BMI-BPA Crosslinker Stock: Dissolve BMI-BPA in anhydrous DMSO to create a concentrated stock solution. The concentration must be carefully calculated to achieve the desired stoichiometric ratio with the thiol groups.
-
Cell Suspension: Prepare a single-cell suspension of the desired cells in culture medium at a high density (e.g., 10-20 million cells/mL).
-
-
Hydrogel Formation and Cell Encapsulation:
-
Rationale: The fast reaction kinetics of the maleimide-thiol conjugation at physiological pH allows for rapid in-situ gelation, which is ideal for encapsulating cells with high viability.[9] The stoichiometry between maleimide and thiol groups is critical for controlling the hydrogel's mechanical properties and degradation.
-
In a sterile tube, gently mix the PEG-4SH solution with the cell suspension.
-
Using a dual-syringe system or by rapid pipetting, add the required volume of the BMI-BPA stock solution to the PEG-cell mixture. A 1:1 molar ratio of maleimide to thiol groups is a common starting point.
-
Mix thoroughly but gently for a few seconds and immediately cast the solution into the desired mold or culture well.
-
Gelation should occur within minutes at 37°C.
-
After gelation is complete, add culture medium to the hydrogel construct and incubate under standard cell culture conditions.
-
Caption: Workflow for in-situ hydrogel formation.
Safety and Handling
Consult the Material Safety Data Sheet (MSDS) before handling BMI-BPA.[12][13][14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12][15]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[12][13]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of running water for at least 15 minutes.[12][13]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12][13]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[12][13]
-
-
Storage: Store in a cool, dry, and well-sealed container.[13]
References
- Benchchem. Application Notes and Protocols for Carbon Fiber Reinforced Composites with 4,4'-Bis(maleimido)-1,1'-biphenyl.
- GM Chemical. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane CAS 79922-55-7.
- AK Scientific, Inc. 2,2-Bis[4-(4-maleimidophenoxy)
- ChemScene. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane.
- Capot Chemical. MSDS of 2,2-Bis(4-(4-maleimidephenoxy)phenyl)propane.
- Sciedco. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, Min. 98.0 (HPLC,N), 500 g.
- ResearchGate. (PDF) Bismaleimide composites: unusual processing techniques.
- Polymer Chemistry Innovations. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry.
- ASM Digital Library. Bismaleimide Resins | Composites | Handbooks.
- SciSpace. Modern advances in bismaleimide resin technology: A 21st century perspective on the chemistry of addition polyimides.
- Fisher Scientific. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane 98.0+%, TCI America™.
- Ossila. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP)
- The Science Company. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, 25 grams.
- MDPI. Design of Bio-Conjugated Hydrogels for Regenerative Medicine Applications: From Polymer Scaffold to Biomolecule Choice.
- National Institutes of Health.
- ACS Publications.
Sources
- 1. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane [79922-55-7] Manufacturer [gmchemix.com]
- 2. chemscene.com [chemscene.com]
- 3. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 6. scispace.com [scispace.com]
- 7. dl.asminternational.org [dl.asminternational.org]
- 8. researchgate.net [researchgate.net]
- 9. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design of Bio-Conjugated Hydrogels for Regenerative Medicine Applications: From Polymer Scaffold to Biomolecule Choice [mdpi.com]
- 12. aksci.com [aksci.com]
- 13. capotchem.com [capotchem.com]
- 14. calpaclab.com [calpaclab.com]
- 15. downloads.ossila.com [downloads.ossila.com]
Application of "Bisphenol A Bis(4-maleimidophenyl Ether)" in electronic circuit boards
An Application Guide to Bisphenol A Bis(4-maleimidophenyl Ether) in High-Performance Electronic Circuit Boards
Authored by: Gemini, Senior Application Scientist
Introduction: The Need for Advanced Dielectric Materials
In the rapidly evolving landscape of electronics, the demand for printed circuit boards (PCBs) that can handle high-speed signals with minimal loss and withstand harsh operating temperatures is paramount. Standard epoxy-based laminates, such as FR-4, are often insufficient for these demanding applications. This has led to the development of high-performance thermosetting resins, among which Bismaleimide (BMI) resins play a crucial role.
This document provides a detailed technical guide on the application of a specific BMI monomer, Bisphenol A Bis(4-maleimidophenyl Ether) , a derivative of 2,2-bis(4-hydroxyphenyl)propane (Bisphenol A). This monomer is a cornerstone in the formulation of resins for high-frequency and high-reliability PCBs due to its exceptional thermal stability, superior dielectric properties, and excellent chemical resistance.[1][2][3] We will explore the fundamental chemistry, formulation protocols, and characterization methods that enable its use in creating robust copper-clad laminates (CCLs).
Core Chemistry: The Foundation of Performance
Bisphenol A Bis(4-maleimidophenyl Ether) belongs to the family of bismaleimide resins, which are thermosetting polyimides. The performance of these resins stems from their unique curing chemistry. Unlike condensation polymers that release volatile byproducts during curing, BMIs cure via addition reactions, ensuring a void-free and dimensionally stable final product.[4][5]
The primary curing mechanisms involve the thermal polymerization of the electron-deficient carbon-carbon double bonds within the maleimide groups. This process creates a highly cross-linked network, which is responsible for the material's high thermal stability and mechanical strength.[5]
The key reactions during curing include:
-
Free-Radical Polymerization: At elevated temperatures (typically 200–250°C), the maleimide double bonds can undergo homopolymerization to form a cross-linked network.[4]
-
Michael Addition: The maleimide double bond is highly susceptible to nucleophilic attack. Co-curing agents with active hydrogen atoms, such as aromatic diamines, can be added to the formulation. The primary amine adds across the double bond, extending the polymer chains and modifying the network structure to enhance toughness.[1][4][6][7]
-
Diels-Alder & Ene Reactions: When formulated with comonomes containing allyl groups (e.g., diallyl bisphenol A or Triazine), the curing can proceed through more complex mechanisms like 'ene' additions followed by Diels-Alder cycloadditions. This is fundamental to the formation of Bismaleimide-Triazine (BT) resins.[4][5]
Caption: Curing process of BMI resins.
Application in Bismaleimide-Triazine (BT) Resins for PCBs
While pure BMI resins offer exceptional thermal stability, they can be brittle.[3] For PCB applications, they are most commonly co-polymerized with cyanate esters to form Bismaleimide-Triazine (BT) resins.[8][9][10] This synergistic blend combines the high-temperature performance of BMI with the excellent dielectric properties and improved toughness of the triazine network, which is formed by the cyclotrimerization of the cyanate ester groups.[10][11]
The resulting BT laminates are a material of choice for applications such as:
-
High-frequency communication systems (e.g., 5G infrastructure).
-
High-speed computing and server boards.
-
Automotive and aerospace electronics requiring high reliability.[11]
Table 1: Typical Performance Characteristics of BT Laminates
| Property | Typical Value | Significance in PCB Applications |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | >250 °C | Ensures dimensional stability during high-temperature assembly (e.g., lead-free soldering) and operation.[12][13] |
| Decomposition Temp. (Td) | >400 °C | Indicates high thermal reliability and resistance to degradation over the product's lifetime.[14] |
| CTE (Z-axis, below Tg) | < 50 ppm/°C | Low expansion minimizes stress on plated through-holes, improving reliability.[11] |
| Electrical Properties | ||
| Dielectric Constant (Dk) @ 10 GHz | 2.7 - 3.5 | A low Dk is critical for high-speed signal integrity, reducing propagation delay and crosstalk.[2][12] |
| Dissipation Factor (Df) @ 10 GHz | 0.004 - 0.008 | A low Df (or loss tangent) minimizes signal energy loss as heat, especially at high frequencies.[11][12] |
| Mechanical Properties | ||
| Flexural Strength | >200 MPa | Provides the necessary rigidity and structural integrity for the circuit board.[3][12] |
| Peel Strength (1 oz Cu) | >6 lbs/in | Ensures strong adhesion between the copper foil and the dielectric, preventing delamination.[15] |
| Other Properties | ||
| Moisture Absorption | < 0.2% | Low moisture uptake helps maintain stable electrical properties and prevents delamination in humid environments.[15][16] |
Experimental Protocols: From Resin to Laminate
The following protocols outline the standard laboratory-scale procedure for creating a copper-clad laminate using a BT resin system based on Bisphenol A Bis(4-maleimidophenyl Ether).
Protocol 1: BT Resin Varnish Formulation
This protocol describes the preparation of a resin solution (varnish) for impregnating a reinforcement fabric.
-
Materials & Equipment:
-
Procedure:
-
Establish the desired stoichiometric ratio. A common starting point is a 1:1 molar ratio of BMI to cyanate ester.[8]
-
Charge the reaction vessel with the calculated amount of MEK.
-
While stirring, slowly add the BMI and cyanate ester powders to the solvent until fully dissolved. Gentle heating (40-50°C) may be applied to aid dissolution.
-
Once the resins are dissolved, add the catalyst to the solution.
-
Continue stirring for 30-60 minutes at room temperature to ensure a homogeneous mixture. The final varnish should have a viscosity suitable for fabric impregnation.
-
Protocol 2: Prepreg Preparation
Prepreg is the intermediate material, consisting of reinforcement fabric impregnated with the partially cured (B-staged) resin.
-
Materials & Equipment:
-
Formulated BT resin varnish.
-
Reinforcement: E-glass cloth (e.g., 7628 style).
-
Impregnation bath and roller system.
-
Forced-air oven for B-staging.
-
-
Procedure:
-
Pass the E-glass cloth through the resin varnish bath at a controlled speed to ensure uniform saturation.
-
Guide the saturated cloth through a set of metering rollers to remove excess resin and achieve a target resin content (typically 40-60% by weight).[11]
-
Transfer the wet cloth to a forced-air oven for B-staging. A typical B-stage cycle is 160-170°C for 3-5 minutes. The goal is to drive off the solvent and partially cure the resin to a tack-free, handleable state.
-
The resulting B-staged sheet is known as prepreg. Cut the prepreg sheets to the desired dimensions for lamination.
-
Protocol 3: Copper-Clad Laminate (CCL) Lamination
This final step involves pressing the prepreg and copper foil under heat and pressure to form a rigid laminate.
-
Materials & Equipment:
-
BT prepreg sheets.
-
Copper foil (e.g., 1 oz or 35 µm).
-
Hydraulic lamination press with programmable temperature and pressure controls.
-
Steel press plates and release films.
-
-
Procedure:
-
Lay-up: Assemble the lamination stack. A typical construction is:
-
Steel Press Plate
-
Release Film
-
Copper Foil
-
Multiple Plies of BT Prepreg (number depends on desired thickness)
-
Copper Foil
-
Release Film
-
Steel Press Plate
-
-
Press Cycle: Place the stack in the lamination press. The cure cycle is critical for achieving optimal properties. A representative cycle is:
-
Ramp temperature to 180-200°C under low pressure.[11]
-
Apply full pressure (e.g., 30 kgf/cm²).[11]
-
Hold at this temperature for 2 hours for primary curing.[8]
-
(Optional but recommended) Perform a post-cure cycle in an oven at a higher temperature (e.g., 250°C) for 4 hours without pressure to ensure complete cross-linking and maximize Tg.[8]
-
-
Cool the laminate to room temperature under pressure before removal.
-
Caption: Workflow for CCL manufacturing.
Characterization and Validation
To validate the quality of the produced CCL, a series of standardized tests must be performed. This ensures the material meets the stringent requirements for high-performance electronics.
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg). A single, sharp transition at a high temperature indicates a proper cure.
-
Thermogravimetric Analysis (TGA): Measures the decomposition temperature (Td) and assesses the material's overall thermal stability.[17]
-
-
Electrical Characterization:
-
Dielectric Spectroscopy/Network Analysis: Measures the dielectric constant (Dk) and dissipation factor (Df) across a range of frequencies. For high-speed applications, testing at target frequencies (e.g., 1, 5, 10 GHz) is essential.
-
-
Mechanical Testing:
-
3-Point Bend Test: Determines the flexural strength and modulus of the laminate.
-
Peel Test: Measures the adhesion strength between the copper foil and the laminate substrate, a critical parameter for reliability.[15]
-
Conclusion
Bisphenol A Bis(4-maleimidophenyl Ether) is a vital building block for advanced thermosetting resins used in electronic circuit boards. When formulated into BT resins, it produces laminates with an outstanding combination of high thermal stability, low dielectric loss, and robust mechanical properties.[1][18] The protocols described herein provide a foundational framework for researchers and engineers to develop and characterize these high-performance materials. As signal speeds and operating temperatures continue to rise, the unique chemistry of BMI-based systems will ensure their continued relevance in the future of electronics manufacturing. Ongoing research focuses on further toughening these resins and incorporating novel fillers to push the boundaries of thermal management and dielectric performance.[3][19]
References
- Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry. (2023-04-17).
- Cure Reaction Pathways of Bismaleimide Polymers: A Solid-State 15N NMR Investigation. American Chemical Society.
- Analysis of the curing behavior of bismaleimide resins. (1992-11-05). Semantic Scholar.
- Thermal and Dielectric Properties of Bismaleimide Polymers. (2016). Materiale Plastice.
- Thermal conductivity and dielectric properties of bismaleimide/cyanate ester copolymer. IET Digital Library.
- Optimized dielectric performance in bismaleimide–triazine resin via a dual-modification strategy for high-frequency electronic packaging. RSC Publishing.
- Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials. (2024-04-10). MDPI.
- NEW BISMALEIMIDE-BASED POLYASPARTIMIDES: THERMAL, DIELECTRIC AND MORPHOLOGICAL PROPERTIES. Revue Roumaine de Chimie.
- Study on thermal conductivity and dielectric properties of bismaleimide/cyanate ester copolymer. ResearchGate.
- Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures. (2023-01-24). MDPI.
- Synthesis, Cure and Thermal Properties of Bismaleimide Resin and Allylnadic-Imide.
- Optimized dielectric performance in bismaleimide-triazine resin via dual-modification strategy for high-frequency electronic packaging. (2025-08-09). ResearchGate.
- Fluorinated bismaleimide resin with good processability, high toughness, and outstanding dielectric properties. (2025-08-06). ResearchGate.
- Bismaleimide-triazine resin and production method thereof. Google Patents.
- BT resin (bismaleimide triazine resin). DEEPETCH.
- Properties to Consider While Selecting PCB Laminate Material. Twisted Traces.
- Solvent-free, liquid processable bismaleimide-triazine resins. University of Bristol.
- Printed Circuit Board Materials - An Overview of Laminates.
- Bismaleimide-triazine resin and preparation method and application thereof. Google Patents.
- BT-Epoxy. Wikipedia.
- Essential PCB Laminate Materials You Need to Know.
- Printed circuit boards-Properties of laminates Process compatibility. IDC Technologies.
Sources
- 1. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of the curing behavior of bismaleimide resins | Semantic Scholar [semanticscholar.org]
- 8. US5886134A - Bismaleimide-triazine resin and production method thereof - Google Patents [patents.google.com]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. BT-Epoxy - Wikipedia [en.wikipedia.org]
- 11. BT resin (bismaleimide triazine resin) - DEEPETCH [dpsemicon.com]
- 12. Optimized dielectric performance in bismaleimide–triazine resin via a dual-modification strategy for high-frequency electronic packaging - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. idc-online.com [idc-online.com]
- 14. researchgate.net [researchgate.net]
- 15. PCB Laminate Material | Twisted Traces [twistedtraces.com]
- 16. Essential PCB Laminate Materials You Need to Know - Kingsignal PCB & PCBA Solutions [ksnpcb.com]
- 17. Synthesis, Cure and Thermal Properties of Bismaleimide Resin and Allylnadic-Imide – Oriental Journal of Chemistry [orientjchem.org]
- 18. revroum.lew.ro [revroum.lew.ro]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Mechanical Testing of Composites Containing 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (BMPM)
Introduction: The Critical Role of Bismaleimide Resins in High-Performance Composites
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, commonly abbreviated as BMPM, is a high-performance thermosetting monomer belonging to the bismaleimide (BMI) family of resins.[1][2][3] BMI resins are renowned for their exceptional thermal stability, high glass transition temperatures (Tg), excellent mechanical strength, and resistance to harsh chemical environments. These properties make them indispensable as matrix materials in advanced polymer composites, particularly for demanding applications in the aerospace, automotive, and electronics industries.[4] Components such as aircraft structural parts, engine components, and printed circuit boards rely on the durability and reliability afforded by BMI-based composites.
The incorporation of BMPM into a composite system, typically with reinforcing fibers like carbon or glass, results in a material with a superior strength-to-weight ratio.[5][6] However, to fully harness the potential of these advanced materials and ensure their safe and reliable performance in critical applications, a thorough understanding of their mechanical behavior is paramount. This necessitates a suite of rigorous mechanical tests to characterize the composite's strength, stiffness, toughness, and viscoelastic properties under various loading conditions.
This document serves as a comprehensive guide for researchers, scientists, and engineers involved in the development and characterization of composites containing BMPM. It provides not only detailed, step-by-step protocols for key mechanical tests but also delves into the scientific rationale behind these procedures, enabling users to make informed decisions in their experimental design and data interpretation.
Core Mechanical Characterization Suite
A comprehensive evaluation of a BMPM-containing composite's mechanical profile involves a series of standardized tests. The selection of these tests is dictated by the intended application of the composite and the specific properties that are critical for its performance. The following sections detail the protocols and rationale for four fundamental mechanical tests: Tensile, Flexural, Impact, and Dynamic Mechanical Analysis (DMA).
Tensile Properties: Understanding Behavior Under Pulling Loads
Scientific Rationale: Tensile testing is arguably the most fundamental mechanical test for a composite material. It provides critical data on how the material behaves when subjected to a pulling or stretching force. The results of this test are used to determine the material's ultimate tensile strength (the maximum stress it can withstand before breaking), tensile modulus (a measure of its stiffness), and strain-to-failure (how much it can stretch before fracturing). For fiber-reinforced composites, the tensile properties are highly dependent on the orientation of the fibers relative to the loading direction.
Protocol based on ASTM D3039/D3039M: Standard Test Method for Tensile Properties of Polymer Matrix Composite Materials
I. Specimen Preparation:
-
Fabrication: Prepare flat rectangular composite panels with the desired fiber architecture (e.g., unidirectional, quasi-isotropic) using an appropriate manufacturing technique (e.g., prepreg layup and autoclave curing). Ensure proper consolidation and cure of the BMPM resin according to the manufacturer's specifications.
-
Cutting: Carefully cut individual test specimens from the cured panels to the dimensions specified in ASTM D3039. A common specimen size is 25 mm (1 inch) in width and 250 mm (10 inches) in length. Use a diamond-grit saw or water-jet cutter to minimize edge damage.
-
Tabbing (Optional but Recommended): For high-strength composites, bond tapered tabs made of a sacrificial material (e.g., glass fabric/epoxy composite) to the ends of the specimen. This helps to introduce the load into the specimen more uniformly and prevent premature failure at the grips.
-
Instrumentation: If required, bond a strain gauge to the center of the specimen's surface to accurately measure strain. For determining Poisson's ratio, a biaxial strain gauge is necessary.
II. Test Procedure:
-
Conditioning: Condition the specimens at a standard laboratory atmosphere (23 ± 2°C and 50 ± 5% relative humidity) for a minimum of 24 hours prior to testing, unless otherwise specified.
-
Machine Setup: Use a universal testing machine (UTM) equipped with wedge-action or hydraulic grips. Ensure the grips are properly aligned to apply a purely uniaxial tensile load.
-
Specimen Mounting: Carefully place the specimen in the grips, ensuring it is centered and aligned with the loading axis. The grip pressure should be sufficient to prevent slippage but not so high as to cause damage to the specimen.
-
Loading: Apply the tensile load at a constant crosshead speed. The recommended speed should cause failure to occur within 1 to 10 minutes.
-
Data Acquisition: Continuously record the applied load and the corresponding displacement (from the crosshead) or strain (from the strain gauge) until the specimen fractures.
III. Data Analysis:
-
Calculate the tensile stress by dividing the applied load by the initial cross-sectional area of the specimen.
-
Calculate the tensile strain from the extensometer or strain gauge readings.
-
Plot the stress-strain curve.
-
Determine the ultimate tensile strength, which is the maximum stress reached on the stress-strain curve.
-
Calculate the tensile modulus (Young's modulus) from the slope of the initial linear portion of the stress-strain curve.
-
If measured, determine Poisson's ratio from the ratio of transverse to axial strain in the linear elastic region.
Flexural Properties: Assessing Bending Stiffness and Strength
Scientific Rationale: The flexural test, or three-point bending test, is used to evaluate a material's behavior under a combination of tension and compression. It is a simple and effective method for determining the flexural strength (the maximum stress the material can withstand in bending before yielding or fracturing) and the flexural modulus (a measure of its stiffness in bending). For composites used in applications where they will be subjected to bending loads, such as beams or panels, this is a critical performance metric.
Protocol based on ASTM D790: Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials
I. Specimen Preparation:
-
Fabrication and Cutting: Prepare rectangular bar specimens from the cured composite panel. A typical specimen size is 12.7 mm (0.5 inches) in width and 127 mm (5 inches) in length, with the thickness determined by the panel thickness.
-
Finishing: Ensure the edges of the specimen are smooth and free of defects, as these can act as stress concentrators and lead to premature failure.
II. Test Procedure:
-
Conditioning: Condition the specimens as described for the tensile test.
-
Machine Setup: Use a universal testing machine equipped with a three-point bending fixture. The fixture consists of two supports for the specimen and a loading nose to apply the force at the center of the span between the supports. The span-to-depth (thickness) ratio is a critical parameter and is typically specified as 16:1, 32:1, or 40:1 depending on the material.
-
Specimen Placement: Place the specimen on the supports, ensuring it is centered and the loading nose is positioned at the midpoint of the span.
-
Loading: Apply the load at a constant rate of crosshead motion. The rate is calculated based on the span and the desired strain rate.
-
Data Acquisition: Record the applied load and the corresponding deflection of the center of the specimen until the specimen breaks or the strain in the outer fibers reaches 5%.
III. Data Analysis:
-
Calculate the flexural stress and flexural strain at various points along the load-deflection curve using the formulas provided in the ASTM D790 standard.
-
Determine the flexural strength from the maximum stress achieved.
-
Calculate the flexural modulus from the slope of the initial linear portion of the stress-strain curve.
Impact Resistance: Evaluating Toughness and Resistance to Sudden Loads
Scientific Rationale: Impact testing is crucial for assessing a material's toughness, which is its ability to absorb energy and deform plastically before fracturing. In many real-world applications, composite components may be subjected to sudden impacts, such as dropped tools in a manufacturing environment or debris strikes on an aircraft. The Izod impact test is a widely used method to measure the impact resistance of plastics and composites. It involves striking a notched specimen with a swinging pendulum and measuring the energy absorbed during fracture.
Protocol based on ASTM D256: Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics
I. Specimen Preparation:
-
Fabrication and Cutting: Prepare rectangular bar specimens, typically with dimensions of 63.5 mm (2.5 inches) in length, 12.7 mm (0.5 inches) in width, and a thickness corresponding to the panel thickness.
-
Notching: A V-shaped notch is machined into the specimen at a specified location. The notch acts as a stress concentrator, promoting a brittle fracture and ensuring that the test measures the energy required to propagate a crack.
II. Test Procedure:
-
Conditioning: Condition the specimens as previously described.
-
Machine Setup: Use a pendulum-type impact testing machine.
-
Specimen Clamping: Secure the notched specimen in the vise of the impact tester in a cantilevered position, with the notch facing the direction of the pendulum strike.
-
Pendulum Release: Raise the pendulum to a specified height and release it. The pendulum swings down, strikes the specimen, and fractures it.
-
Energy Measurement: The energy absorbed by the specimen is determined by the height to which the pendulum swings after breaking the specimen.
III. Data Analysis:
-
The impact strength is calculated by dividing the absorbed energy by the thickness of the specimen and is typically reported in Joules per meter (J/m) or foot-pounds per inch (ft-lb/in).
Dynamic Mechanical Analysis (DMA): Probing Viscoelastic Properties
Scientific Rationale: Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic behavior of materials. It involves applying a small, oscillating stress to a sample and measuring the resulting strain. From this, the storage modulus (E'), loss modulus (E''), and tan delta (δ) can be determined as a function of temperature or frequency. The storage modulus represents the elastic response of the material (its ability to store energy), while the loss modulus represents the viscous response (its ability to dissipate energy as heat). The peak of the tan delta curve is often used to determine the glass transition temperature (Tg) of the polymer matrix, which is a critical parameter for defining the upper service temperature of the composite. DMA is also highly sensitive to changes in the polymer network, making it useful for studying cure kinetics and the effects of post-curing.
Protocol based on ASTM D4065: Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures
I. Specimen Preparation:
-
Fabrication and Cutting: Prepare small rectangular specimens of the composite material. Typical dimensions are on the order of 50 mm in length, 12 mm in width, and 2-3 mm in thickness, but will vary depending on the specific DMA instrument and fixture being used.
II. Test Procedure:
-
Conditioning: Condition the specimens as previously described.
-
Machine Setup: Use a DMA instrument equipped with a suitable fixture, such as a three-point bending or cantilever clamp.
-
Specimen Mounting: Securely clamp the specimen in the fixture.
-
Test Parameters: Set the test parameters, including the temperature range, heating rate (e.g., 2-5 °C/min), oscillation frequency (e.g., 1 Hz), and strain or stress amplitude. The amplitude should be within the linear viscoelastic region of the material.
-
Test Execution: The instrument will apply the oscillating load to the specimen while ramping the temperature through the specified range.
III. Data Analysis:
-
The instrument's software will plot the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
-
The glass transition temperature (Tg) can be determined from the peak of the tan delta curve, the peak of the loss modulus curve, or the onset of the drop in the storage modulus curve. It is important to report the method used to determine Tg.
-
The magnitudes of the storage and loss moduli provide information about the stiffness and damping properties of the composite at different temperatures.
Data Presentation: Representative Mechanical Properties
The following table summarizes typical mechanical properties that can be obtained for composites utilizing a bismaleimide resin matrix, similar to BMPM, with common reinforcements. It is important to note that these values are illustrative and the actual properties of a specific BMPM-based composite will depend on factors such as the type and volume fraction of the reinforcement, the fiber architecture, and the manufacturing process.
| Property | Test Standard | Carbon Fiber Reinforced BMI Composite (Typical Values) | Glass Fiber Reinforced BMI Composite (Typical Values) |
| Tensile Strength | ASTM D3039 | 1500 - 2500 MPa | 800 - 1500 MPa |
| Tensile Modulus | ASTM D3039 | 120 - 180 GPa | 40 - 60 GPa |
| Flexural Strength | ASTM D790 | 1200 - 2000 MPa | 700 - 1200 MPa |
| Flexural Modulus | ASTM D790 | 100 - 150 GPa | 30 - 50 GPa |
| Izod Impact Strength (Notched) | ASTM D256 | 50 - 100 J/m | 100 - 200 J/m |
| Glass Transition Temperature (Tg) | ASTM D4065 | 250 - 350 °C | 250 - 350 °C |
Conclusion: A Framework for Comprehensive Mechanical Evaluation
The protocols and guidelines presented in this document provide a robust framework for the comprehensive mechanical characterization of composites containing 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (BMPM). By adhering to these standardized test methods and understanding the underlying scientific principles, researchers and engineers can generate reliable and reproducible data that is essential for material development, quality control, and the design of high-performance composite structures. The combination of tensile, flexural, impact, and dynamic mechanical analysis provides a holistic view of the material's performance, ensuring its suitability for the demanding applications in which BMPM-based composites excel.
References
-
Forney LP. ASTM D3039: Tensile Strength of PMC Materials [SIMPLE GUIDE]. Forney LP; 2022. Available from: [Link]
-
ZwickRoell. ASTM D256 | Notched Izod Impact Test on Plastics. ZwickRoell. Available from: [Link]
-
ASTM International. D4065 Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures. ASTM International; 2020. Available from: [Link]
-
ZwickRoell. ASTM D790 3-point flexure test plastics. ZwickRoell. Available from: [Link]
-
Infinita Lab. ASTM D3039 Tensile Testing of Polymer Matrix Composite Materials. Infinita Lab. Available from: [Link]
-
Master Precision Molds, By Bound. ASTM D790 Flexural Test Bar: Complete Guide. Master Precision Molds, By Bound; 2025. Available from: [Link]
-
Applus+ DatapointLabs. ASTM D256 Testing for Izod Impact Resistance of Plastics. Applus+ DatapointLabs. Available from: [Link]
-
The Universal Grip Company. ASTM D256 - Plastics Notched Izod Impact Test. The Universal Grip Company. Available from: [Link]
-
Testronix. ASTM D790 Flexural Properties Test for Plastics. Testronix; 2025. Available from: [Link]
-
Applus+ DatapointLabs. ASTM D790 Testing for Flexural Properties of Plastics. Applus+ DatapointLabs. Available from: [Link]
-
Shimadzu (Europe). Flexural Test Methods for Plastics: ASTM D790. Shimadzu (Europe). Available from: [Link]
-
sciteq. ASTM D 256 impact strength testing for plastics – method and scope. sciteq. Available from: [Link]
-
TRL. ASTM D256 Izod Pendulum Impact Resistance of Plastics. TRL. Available from: [Link]
-
Intertek. Dynamic Mechanical Analysis ASTM D4065, D4440, D5279. Intertek. Available from: [Link]
-
Intertek. Tensile Testing Composite ASTM D3039. Intertek. Available from: [Link]
-
Applied Technical Services. ASTM D4065 Testing. Applied Technical Services. Available from: [Link]
-
Infinita Lab. Dynamic Mechanical Analysis of Plastics | ASTM D4065, D4440, D5279. Infinita Lab. Available from: [Link]
-
ASTM International. D4065 Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures. ASTM International; 2017. Available from: [Link]
-
ADMET. ASTM D3039 Polymer Matrix Composite Tensile Testing. ADMET. Available from: [Link]
-
ASTM International. Standard Test Method for Tensile Properties of Polymer Matrix Composite Materials. ASTM International. Available from: [Link]
-
AdvanSES. Mechanical Testing of Composite Materials. AdvanSES. Available from: [Link]
-
Addcomposite. Mechanical Testing of Composites. Addcomposite; 2025. Available from: [Link]
-
Dynamic Mechanical Analysis of Post-Cured Bismaleimide Resins for Composite-Overwrapped Combustion Chambers Cycled From Cryogeni. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2,2′-双[4-(4-马来酰亚胺基苯氧基)苯基]丙烷 | 79922-55-7 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. The tensile strength of a composite resin reinforced with carbon fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Real-Time Monitoring of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane Polymerization using In-Situ FTIR Spectroscopy
Abstract
Bismaleimide (BMI) resins, such as 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, are a class of high-performance thermosetting polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties make them ideal candidates for advanced composites in the aerospace and electronics industries, as well as for specialized applications in drug development as matrices for controlled release systems. The performance of the final cured material is critically dependent on achieving a complete and controlled polymerization (curing) process. This application note provides a comprehensive guide and a detailed protocol for utilizing in-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to monitor the thermal polymerization of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane in real-time. This technique offers a non-invasive, continuous, and direct method for tracking the consumption of reactive maleimide groups, enabling precise determination of the degree of cure and reaction kinetics.
Theoretical Background
Polymerization of Bismaleimides
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is a BMI monomer featuring two terminal maleimide functional groups.[3][4] The core structure, containing bisphenol A and ether linkages, is designed to impart improved toughness and processability compared to earlier generations of BMI resins.[5]
The curing of this monomer primarily proceeds through a thermal addition homopolymerization mechanism.[6] When heated to temperatures typically in the range of 180-250°C, the carbon-carbon double bonds (C=C) within the maleimide rings react with each other. This process forms a highly cross-linked, three-dimensional polymer network. A key advantage of this addition polymerization is that it does not produce volatile by-products, which minimizes the formation of voids in the final cured material, a critical factor for high-integrity components.[5][7]
Principle of In-Situ FTIR Monitoring
FTIR spectroscopy is a powerful analytical technique for probing the chemical structure of materials by measuring the absorption of infrared radiation by specific molecular vibrations.[8] For reaction monitoring, the in-situ ATR-FTIR method is particularly advantageous.[9][10] An ATR probe, often made of a high-refractive-index crystal like diamond, is placed in direct contact with the reacting mixture. An infrared beam is passed through the crystal in such a way that it creates an evanescent wave that extends a few microns beyond the crystal surface into the sample. This wave is absorbed at specific frequencies corresponding to the functional groups present at the interface.
As the polymerization of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane proceeds, the concentration of the reactive maleimide groups decreases. According to the Beer-Lambert law, this change in concentration results in a proportional decrease in the absorbance of the characteristic vibrational bands of the maleimide group. By monitoring the intensity of these specific peaks over time, one can directly track the progress of the reaction and quantify the degree of monomer conversion.[11]
Key Spectral Features for Monitoring
The FTIR spectrum of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane contains several characteristic absorption bands. For monitoring the polymerization, it is essential to identify a peak that is unique to the reactant and diminishes significantly during the reaction, as well as a stable reference peak that is unaffected by the polymerization process.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Role in Monitoring |
| Maleimide C=C-H | =C-H wagging (out-of-plane) | ~828 cm⁻¹ | Primary Analytical Peak: Directly represents the reactive double bond of the maleimide ring. Its disappearance is a direct measure of monomer consumption.[12][13] |
| Maleimide Ring | Ring deformation | ~696 cm⁻¹ | Secondary Analytical Peak: Also characteristic of the maleimide group and decreases upon polymerization.[12] |
| Imide C=O | Asymmetric & Symmetric Stretch | ~1710-1780 cm⁻¹ | Reference/Confirmation: While present, the carbonyl group is retained in the polymer backbone. Its environment may change slightly, causing minor peak shifts, but it does not disappear. |
| Aromatic C=C | Ring Stretching | ~1510 cm⁻¹ | Internal Reference Peak: The phenyl rings in the monomer backbone do not participate in the polymerization. The absorbance of this peak remains constant and can be used to normalize the analytical peak, correcting for any variations in sample thickness or instrument signal drift. |
| Ether C-O-C | Asymmetric Stretch | ~1240 cm⁻¹ | Internal Reference: This linkage is also stable throughout the reaction. |
The most reliable method for quantifying the cure is to track the decrease in the area or height of the maleimide peak at ~828 cm⁻¹ relative to the stable aromatic peak at ~1510 cm⁻¹ .
Experimental Protocol & Workflow
This section provides a detailed, step-by-step protocol for monitoring the isothermal cure of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane.
Materials & Equipment
-
Monomer: 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane powder (Purity ≥98%)
-
Spectrometer: FTIR spectrometer equipped with a liquid nitrogen-cooled MCT (Mercury Cadmium Telluride) detector.
-
ATR Accessory: Heated Diamond ATR probe or a heated transmission cell.
-
Software: Data acquisition and analysis software capable of time-resolved spectral collection.
-
Ancillaries: Spatula, nitrogen purge for the spectrometer optics.
Experimental Workflow Diagram
Caption: Workflow for FTIR monitoring of BMI polymerization.
Step-by-Step Methodology
-
Instrument Setup and Preparation:
-
Rationale: A stable thermal and atmospheric environment is crucial for acquiring reproducible, high-quality data.
-
Action: Power on the FTIR spectrometer and allow the source and detector to stabilize for at least 60 minutes. Purge the optical bench with dry nitrogen or air to minimize atmospheric water and CO₂ interference.
-
-
Background Spectrum Collection:
-
Rationale: The background spectrum measures the instrument response and the absorbance of the ATR crystal itself at the reaction temperature. This signal must be ratioed against the sample spectra to obtain the true absorbance of the sample.[10]
-
Action: Set the heated ATR accessory to the desired isothermal cure temperature (e.g., 220°C). Allow the temperature to equilibrate for 15-20 minutes. Ensure the ATR crystal surface is clean. Collect a background spectrum using 128 or 256 co-added scans at a resolution of 4 cm⁻¹.
-
-
Sample Loading:
-
Rationale: Direct and uniform contact between the molten monomer and the ATR crystal is essential for a strong, consistent signal.
-
Action: Carefully place a small amount (5-10 mg) of the 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane powder onto the center of the hot ATR crystal. The monomer will melt (M.p. ~165°C) to form a thin liquid film. Allow 1-2 minutes for the film to become thermally uniform.
-
-
Data Acquisition:
-
Rationale: Time-resolved data collection captures the dynamic chemical changes as the reaction progresses. The chosen collection frequency should be sufficient to resolve the kinetic profile of the reaction.
-
Action: Immediately initiate the time-resolved data collection sequence.
-
Recommended Parameters:
-
Spectral Range: 4000 - 650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans per Spectrum: 32 (This provides a good signal-to-noise ratio for each time point).
-
Time Interval: Collect one spectrum every 60 seconds.
-
Duration: Continue collection until the spectral changes cease (typically 2-4 hours, depending on the temperature), indicating the reaction has reached completion.
-
-
Data Analysis and Interpretation
Spectral Processing and Peak Selection
The result of the experiment is a series of FTIR spectra recorded over time.
-
Overlay Spectra: Overlay the collected spectra to visualize the reaction progress. You should clearly observe the decrease of the maleimide peak at ~828 cm⁻¹ and the relative stability of the aromatic peak at ~1510 cm⁻¹.
-
Baseline Correction: Apply a consistent baseline correction to all spectra across the regions of the analytical and reference peaks to ensure accurate peak height or area determination.
Calculation of Monomer Conversion
The degree of conversion (α) at any given time (t) represents the fraction of maleimide groups that have reacted. It can be calculated by normalizing the intensity of the analytical peak to the internal reference peak.
Formula for Degree of Conversion (α):
α(t) = 1 - [ (A_maleimide / A_ref)ₜ / (A_maleimide / A_ref)₀ ]
Where:
-
(A_maleimide)ₜ is the area or height of the analytical peak (~828 cm⁻¹) at time t.
-
(A_ref)ₜ is the area or height of the reference peak (~1510 cm⁻¹) at time t.
-
(A_maleimide / A_ref)₀ is the initial normalized absorbance ratio at t=0 (the first spectrum collected after the sample has melted and stabilized).
Kinetic Profile
Plotting the calculated degree of conversion (α) as a function of time yields the polymerization kinetic curve. This plot is fundamental for determining the cure time required to reach a specific conversion level and for comparing the effects of different temperatures or formulations on the reaction rate.
Troubleshooting and Expert Insights
-
Issue: Weak or no signal from the sample.
-
Cause & Solution: Insufficient contact between the molten sample and the ATR crystal. Ensure enough sample is used to cover the crystal and that the temperature is high enough to ensure a low-viscosity melt.
-
-
Issue: Drifting baseline over the course of the experiment.
-
Cause & Solution: This can be caused by temperature fluctuations or changes in the sample's refractive index as it polymerizes. Using an internal reference peak for normalization is the most effective way to counteract this artifact. Ensure the instrument is well-purged and thermally stable.
-
-
Issue: Reaction appears to stop at a low conversion.
-
Cause & Solution: The cure temperature may be too low for the reaction to proceed to completion within a reasonable timeframe. Alternatively, vitrification (the polymer becoming glassy) may have occurred, restricting molecular mobility and quenching the reaction. Consider increasing the cure temperature.
-
-
Expert Insight - Beyond Conversion: The kinetic data obtained can be further analyzed to determine reaction rate constants and activation energies, providing deeper mechanistic understanding. This is achieved by performing isothermal runs at several different temperatures and applying kinetic models (e.g., n-th order or autocatalytic models).[14][15]
Conclusion
In-situ ATR-FTIR spectroscopy is a highly effective and efficient method for monitoring the real-time polymerization of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane.[16] It provides direct, quantitative information on the degree of cure by tracking the consumption of the reactive maleimide functional groups. This protocol enables researchers and process engineers to optimize cure cycles, ensure product consistency, and accelerate the development of new high-performance materials for a variety of advanced applications.
References
-
ACS Publications. (2015). Reaction Monitoring of in Situ Formation of Poly(sodium acrylate)-Based Nanocomposites Using ATR-FTIR Spectroscopy. Industrial & Engineering Chemistry Research. [Link]
-
ACS Publications. (n.d.). Real-Time Monitoring of Carbocationic Polymerization of Isobutylene Using in Situ FTIR-ATR Spectroscopy with Conduit and Diamond-Composite Sensor Technology. Macromolecules. [Link]
-
Preprints.org. (n.d.). Analytical Techniques for Cure Kinetics Analysis of Modified Bismaleimide Resins. [Link]
-
Wiley Online Library. (2018). Cure kinetics of bismaleimides as basis for polyimide‐like inks for PolyJet™‐3D‐printing. Journal of Applied Polymer Science. [Link]
-
ResearchGate. (2006). Monitoring of chemical reactions during polymer synthesis by real-time Attenuated Total Reflection (ATR)-FTIR spectroscopy. [Link]
-
AZoM. (2014). Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. [Link]
-
ResearchGate. (2003). High-performance bismaleimide matrices: Cure kinetics and mechanism. [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and characterization of maleimide-functionalized polystyrene-SiO2/TiO2 hybrid nanocomposites by sol–gel process. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of PK50_20 (a) crosslinked at different maleimide/furan ratios. [Link]
-
ResearchGate. (n.d.). Kinetic study of a bismaleimide resin curing process by differential scanning calorimetry and rheological analysis. [Link]
-
ResearchGate. (n.d.). Curing kinetics, thermal and erosive wear characteristics of bismaleimide blends modified by polyaryletherketone. [Link]
-
PatSnap. (n.d.). The Science of Bismaleimide: Benefits, Applications, and Potential. [Link]
-
ResearchGate. (n.d.). (a) FTIR spectra showing the reduction of the maleimide peak at 828 cm⁻¹.... [Link]
-
SciSpace. (n.d.). Modern advances in bismaleimide resin technology: A 21st century perspective on the chemistry of addition polyimides. [Link]
-
ScienceDirect. (2016). Modern advances in bismaleimide resin technology. [Link]
-
GM Chemical. (n.d.). 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane CAS 79922-55-7. [Link]
-
Polymer Chemistry Blog. (2023). Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry. [Link]
-
ResearchGate. (n.d.). Solid-state FTIR monitoring of the maleimide polymerization. [Link]
-
MDPI. (2024). Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials. [Link]
Sources
- 1. The Science of Bismaleimide: Benefits, Applications, and Potential [eureka.patsnap.com]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane [79922-55-7] Manufacturer [gmchemix.com]
- 4. chemscene.com [chemscene.com]
- 5. Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. azom.com [azom.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. adhesivesmag.com [adhesivesmag.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Reducing voids in "2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane" composite manufacturing
Welcome to the technical support center for the manufacturing of composites using 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (BMBP). This guide is designed for researchers, scientists, and professionals in drug development and advanced materials. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize void content and enhance the quality and performance of your BMBP-based composites. As voids can significantly compromise mechanical properties and the overall integrity of the final component, meticulous control of the manufacturing process is paramount.[1][2]
Troubleshooting Guide: Diagnosing and Resolving Void-Related Issues
This section addresses common problems encountered during the manufacturing of BMBP composites, their probable causes, and recommended solutions.
| Observed Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Widespread, small, spherical voids throughout the laminate. | 1. Entrapped Air/Gas: Air mechanically trapped between prepreg plies during layup.[3] 2. Absorbed Moisture: Water absorbed by the prepreg or resin, which vaporizes at elevated temperatures. 3. Residual Solvents: Incomplete removal of solvents if a solution-based prepreg is used. | 1. Debulking: Perform debulking every few plies during layup. This involves applying vacuum pressure at room temperature to consolidate the plies and remove trapped air before the full cure cycle.[4] 2. Pre-Cure Drying: Store prepreg in a desiccator or low-humidity environment. Consider a low-temperature vacuum hold (e.g., 80°C) at the beginning of the cure cycle to gently remove moisture and volatiles before the resin viscosity drops significantly. 3. Optimized Layup Technique: Use a roller with firm, even pressure from the center outwards during ply placement to expel air. |
| Large, flat or elongated voids, often between plies (delamination). | 1. Bridging: The vacuum bag or prepreg does not conform to sharp corners or complex geometries, creating a low-pressure void.[4] 2. Inadequate Consolidation Pressure: Insufficient autoclave pressure or poor vacuum integrity. 3. Premature Gelation: The resin's viscosity increases too quickly, preventing full consolidation and wetting of the fibers. | 1. Proper Bagging Technique: Use slip joints in bagging materials for complex shapes.[4] Ensure breather and release films are carefully placed to avoid wrinkles and bridging. 2. Verify Vacuum Integrity: Before curing, perform a vacuum drop test. A drop of less than 1 inch of mercury per minute is generally acceptable.[5] Ensure the autoclave pressure is applied at the correct point in the cure cycle, typically when resin viscosity is at its lowest. 3. Adjust Cure Cycle: Introduce a dwell period at a temperature where the resin has low viscosity but has not yet begun to rapidly cure. This allows for better resin flow and consolidation before gelation. |
| Surface porosity (pinholes) on the tool-side or bag-side of the part. | 1. Tool Surface Imperfections: Microscopic air or vapor bubbles adhering to a rough or contaminated tool surface.[4] 2. Gassing from Sealant Tape: Volatiles released from the sealant tape at high temperatures. 3. Insufficient Resin Flow at Surface: The surface resin may gel before all air has been evacuated from the surface layers. | 1. Tool Preparation: Ensure the mold surface is thoroughly cleaned, sealed, and a suitable release agent is applied. A high-quality tool surface is critical. 2. Use High-Temperature Sealant: Select a sealant tape rated for the high cure temperatures of BMI resins. 3. Optimize Bagging Stack: Ensure the breather cloth provides a continuous and efficient vacuum path over the entire part surface to effectively remove air.[5] |
| Voids concentrated in resin-rich or resin-starved areas. | 1. Poor Resin Distribution: Non-uniform resin content in the prepreg or improper resin infusion. 2. Excessive Resin Bleed-out: Too much resin is removed during the cure, leaving dry spots. 3. Inadequate Bleed-out: Excess resin and volatiles are not effectively removed, leading to resin-rich areas with trapped volatiles. | 1. Material Quality Control: Use high-quality prepreg with consistent resin content. For resin infusion, optimize the infusion strategy for uniform flow. 2. Control Bleed-out: Use a perforated release film and a controlled amount of bleeder material. The choice of these materials should be tailored to the specific resin system and cure cycle.[6] 3. Ensure Proper Bleeding Path: The bleeder cloth should extend beyond the part to provide a path for excess resin and volatiles to be absorbed.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary source of voids in BMBP composite manufacturing?
A1: Voids in BMBP and other high-temperature thermoset composites primarily arise from three sources:
-
Mechanical Entrapment: Air trapped between layers during the manual layup process.
-
Volatiles: The evolution of gaseous substances during the cure cycle. This can include absorbed moisture, residual solvents, or low molecular weight by-products from the resin's curing reaction. Bismaleimide cure is an addition reaction that does not theoretically produce volatiles, but absorbed moisture and other reactive diluents can be a source.[7]
-
Processing Parameters: An unoptimized cure cycle, particularly incorrect application of heat and pressure, can fail to suppress the formation and growth of voids from the first two sources.[8]
Q2: How does the viscosity of the BMBP resin affect void formation?
A2: The viscosity-temperature profile of the resin is critical. The cure cycle must be designed around a "processing window" where the resin's viscosity is low enough to allow for fiber wet-out, ply consolidation, and the escape of trapped air and volatiles. If pressure is applied when the viscosity is too high, the resin will not flow sufficiently to fill potential void spaces. Conversely, if the temperature is ramped too quickly, the resin may gel before full consolidation is achieved. For many BMI resins, a low-viscosity window exists between approximately 90°C and 180°C.[9][10]
Q3: Is an autoclave necessary to produce low-void BMBP composites?
A3: While an autoclave, which applies both high pressure and temperature, is the most reliable method for producing aerospace-grade, low-void composites, it is not always strictly necessary.[11] Out-of-Autoclave (OOA) processing, which relies on vacuum pressure alone in an oven, can be successful, but it requires more stringent control over material properties and processing parameters.[12][13] For OOA, it is crucial to use a prepreg system designed for low-pressure curing and to ensure an efficient air evacuation pathway from the laminate.[12][14]
Q4: What is a typical cure cycle for a BMI resin system like those containing BMBP?
A4: A specific cure cycle should always be based on the resin manufacturer's datasheet. However, a representative autoclave cure cycle for a high-temperature BMI composite often involves multiple steps:
-
An initial ramp to a moderate temperature (e.g., 120-135°C) with a hold under vacuum to allow for debulking and volatile removal while the resin viscosity is low.
-
Application of full autoclave pressure.
-
A ramp to the primary cure temperature (e.g., 177-200°C) for an extended dwell (e.g., 2-6 hours).[15][16]
-
A controlled cool-down.
-
A freestanding post-cure at a higher temperature (e.g., 225-260°C) to fully develop the thermal and mechanical properties.[15][17]
Q5: How can I measure the void content in my final composite part?
A5: The most common method is through acid digestion, as described in ASTM D2734.[1][18] This involves measuring the density of the composite, then burning off the resin in a furnace to determine the fiber and resin weight fractions. Using the known densities of the fiber and cured resin, a theoretical density of a void-free composite can be calculated. The difference between the theoretical and measured density gives the void content.[2][19] Non-destructive methods like ultrasonic C-scans can also be used to identify the location and relative size of voids.[8]
Experimental Protocols & Workflows
Protocol 1: Layup and Vacuum Bagging for Autoclave Processing
This protocol outlines the standard procedure for preparing a BMBP composite laminate for autoclave curing.
Materials:
-
BMBP-based prepreg
-
Clean, sealed, and release-coated mold tool
-
Peel ply
-
Perforated release film
-
Breather cloth
-
Vacuum bagging film
-
High-temperature sealant tape
-
Vacuum port and hosing
Procedure:
-
Tool Preparation: Ensure the mold is clean and a suitable release agent has been applied and cured according to the manufacturer's instructions.
-
Layup:
-
Cut the prepreg plies to the desired shape and orientation.
-
Carefully place the first ply onto the mold, ensuring it conforms to the tool surface.
-
Use a plastic roller to apply firm pressure from the center outwards to remove any trapped air.
-
Place subsequent plies, repeating the rolling process for each layer.
-
For thick laminates (>8 plies), perform a debulk every 4-6 plies by applying a vacuum bag and pulling a vacuum for 15-30 minutes at room temperature.[4]
-
-
Bagging Assembly (see diagram below):
-
Place the peel ply directly over the composite layup, extending at least 1 inch beyond the part on all sides.
-
Place the perforated release film over the peel ply.
-
Place the breather cloth over the release film, ensuring it covers the part and provides a path to the vacuum port.
-
Apply sealant tape around the perimeter of the mold, at least 2-3 inches from the edge of the part.
-
Place the vacuum bag over the entire assembly, pressing it firmly into the sealant tape to create an airtight seal.
-
Install the vacuum port through the bag and over the breather cloth.
-
-
Vacuum Application:
-
Connect the vacuum hose and slowly apply vacuum.
-
As vacuum is applied, smooth out wrinkles in the bag, ensuring it is fully conforming to the part without bridging in corners.
-
Once full vacuum is achieved, perform a drop test to check for leaks.
-
Workflow for Troubleshooting Voids
The following diagram illustrates a logical workflow for diagnosing and addressing void issues in your composite manufacturing process.
Caption: Troubleshooting workflow for void reduction.
References
-
ASTM D2734-16, Standard Test Methods for Void Content of Reinforced Plastics, ASTM International, West Conshohocken, PA, 2016. [Link]
-
Bai, J., & Wang, H. (2012). Study on the Curing Reaction and Rheological Behavior of Bismaleimide Resin. Applied Mechanics and Materials, 395-396, 834-837. [Link]
-
Intertek. (n.d.). Void Content of Reinforced Plastics ASTM D2734. Retrieved from [Link]
-
Infinita Lab. (n.d.). ASTM D2734 Void Content of Reinforced Plastics. Retrieved from [Link]
-
ASTM D2734-94, Standard Test Methods for Void Content of Reinforced Plastics, ASTM International, West Conshohocken, PA, 1994. [Link]
-
MaTestLab. (2024). ASTM D2734 Standard Test Methods for Void Content of Reinforced Plastics. Retrieved from [Link]
-
Li, Y., et al. (2018). Kinetic study of a bismaleimide resin curing process by differential scanning calorimetry and rheological analysis. Journal of Applied Polymer Science, 135(44), 46841. [Link]
-
Wang, Y., et al. (2021). Surface Treatment of Composites with Bismaleimide Resin-Based Wet Peel Ply for Enhanced Adhesive Bonding Performance. Polymers, 13(20), 3536. [Link]
-
Gotro, J. (2023). Beyond Epoxy: High Performance Thermosets Part Two – Bismaleimide Cure Chemistry. Polymer Innovation Blog. [Link]
-
JCC. (2025). The Guide of Vacuum Bagging. JCC Carbon Fiber. [Link]
-
CKN. (2024). Vacuum Bagging - P168. CKN Knowledge in Practice Centre. [Link]
-
Stenzenberger, H. (2001). Bismaleimide Resins. In ASM Handbook, Volume 21: Composites. ASM International. [Link]
-
WEST SYSTEM. (n.d.). Vacuum Bagging Techniques. [Link]
-
Tang, J. M., Lee, W. I., & Springer, G. S. (1987). Effects of Cure Pressure on Resin Flow, Voids, and Mechanical Properties. Journal of Composite Materials, 21(5), 421-440. [Link]
-
Rock West Composites. (n.d.). Composites 101: An Introduction To Vacuum Bagging. [Link]
-
National Aerospace Supply Co. (n.d.). Handbook of Lay-up and Bagging. [Link]
-
Gotro, J. (2023). Beyond Epoxy: High Performance Thermosets Part Two – Bismaleimide Cure Chemistry. Polymer Innovation Blog. [Link]
-
Evonik. (n.d.). Evonik for composites. [Link]
-
Explore Composites! (2021). Troubleshooting Prepregs. [Link]
-
Tang, J. M., Lee, W. I., & Springer, G. S. (1986). Effects of Cure Pressure on Resin Flow, Voids, and Mechanical Properties. DTIC. [Link]
-
Bouvet, C., et al. (2012). Effects of cure pressure induced voids on the mechanical strength of carbon/epoxy laminates. Composites Part A: Applied Science and Manufacturing, 43(11), 1998-2005. [Link]
-
Liu, L., et al. (2006). Effects of cure cycles on void content and mechanical properties of composite laminates. Composites Science and Technology, 66(13), 2258-2266. [Link]
-
Godsey, B., et al. (2014). Process Optimization of Bismaleimide (BMI) Resin Infused Carbon Fiber Composite. NASA Technical Reports Server. [Link]
-
Li, H., et al. (2023). Curing kinetics and thermal properties of modified bisphthalonitrile resin. Polymers, 15(1), 169. [Link]
-
McIntyre, S. M., et al. (2019). Out-of-autoclave processing and properties of bismaleimide composites. Journal of Composite Materials, 53(26-27), 3715-3731. [Link]
-
Hsiao, K. T., & Advani, S. G. (2010). Void reduction during out-of-autoclave thermoset prepreg composite processing. [Link]
-
Toray. (n.d.). High-Toughness, Controlled Flow BMI Prepreg for Aerospace Application. SAMPE Digital Library. [Link]
-
Lincoln, J. E., et al. (2006). Modification of Bisphenol-A Based Bismaleimide Resin (BPA-BMI) with an Allyl-Terminated Hyperbranched Polyimide (AT-PAEKI). DTIC. [Link]
-
TenCate. (n.d.). TenCate Experience & Application Guidance for Out-of-Autoclave Composite Prepregs. [Link]
-
University of Washington. (n.d.). Autoclave Standard Operating Procedures. [Link]
-
Easy Composites. (n.d.). Beginners' Guide to Out-of-Autoclave Prepreg Carbon Fibre. [Link]
-
University of Wyoming. (n.d.). Standard Operating Procedure (SOP) for Autoclave Operation. [Link]
-
Anandan, S., et al. (2016). Cure and process optimization for manufacturing BMI composites using OOA process. Journal of Applied Polymer Science, 133(32). [Link]
-
Waller, M. D., et al. (2020). Properties and Processing of Low-Temperature Cure Carbon Fiber-Reinforced Bismaleimide Composite. Journal of Composite Materials, 54(25), 3329-3344. [Link]
-
LookPolymers. (n.d.). Huntsman Matrimid 5292B Resin datasheet. [Link]
-
Kay, J., & Fernlund, G. (2012). Processing Conditions and Voids in Out of Autoclave Prepregs. SAMPE Conference Proceedings. [Link]
-
Czabaj, M. W., et al. (2018). Dynamic Mechanical Analysis of Post-Cured Bismaleimide Resins for Composite-Overwrapped Combustion Chambers Cycled From Cryogenic to Elevated Temperatures. AIAA Propulsion and Energy Forum. [Link]
-
TWI. (2024). How Does a Composite Autoclave Work? (9 Steps). [Link]
-
Stenzenberger, H., & Cete, A. (1999). Compimide 1224: A new toughened bismaleimide resin for PWB application. Circuit World, 25(4), 13-18. [Link]
-
Anandan, S. (2016). Fabrication of out-of-autoclave bismaleimide based composite laminates with embedded fiber optic sensors. Missouri University of Science and Technology. [Link]
-
Evonik. (n.d.). EVONIK FOR COMPOSITES. [Link]
-
Evonik. (n.d.). Bismaleimides COMPIMIDE®. [Link]
Sources
- 1. store.astm.org [store.astm.org]
- 2. infinitalab.com [infinitalab.com]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Troubleshooting Prepregs - Explore Composites! [explorecomposites.com]
- 5. nationalaerospace.com [nationalaerospace.com]
- 6. westsystem.com [westsystem.com]
- 7. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. researchgate.net [researchgate.net]
- 9. Surface Treatment of Composites with Bismaleimide Resin-Based Wet Peel Ply for Enhanced Adhesive Bonding Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pirancomposites.com [pirancomposites.com]
- 12. toraytac.com [toraytac.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. dl.asminternational.org [dl.asminternational.org]
- 16. researchgate.net [researchgate.net]
- 17. ntrs.nasa.gov [ntrs.nasa.gov]
- 18. Void Content of Reinforced Plastics ASTM D2734 [intertek.com]
- 19. matestlabs.com [matestlabs.com]
Improving the toughness of "Bisphenol A Bis(4-maleimidophenyl Ether)" based resins
Welcome to the technical support center for bismaleimide (BMI) resins, with a focus on enhancing the toughness of systems based on monomers like "Bisphenol A Bis(4-maleimidophenyl Ether)". This guide is designed for researchers, scientists, and professionals in advanced materials and drug development who are working with these high-performance thermosets. The inherent brittleness of BMI resins, a consequence of their high cross-link density, often presents a significant challenge in their application.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome these challenges and achieve optimal material performance.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the toughness of BMI resins.
Q1: Why are my cured BMI parts so brittle?
The brittleness of cured BMI resins is an intrinsic property stemming from their molecular architecture. The high concentration of aromatic rings and the dense, cross-linked network formed during polymerization restrict chain mobility.[2][3] This rigidity, while contributing to excellent thermal stability and high modulus, also means the material cannot effectively dissipate energy when subjected to mechanical stress, leading to brittle fracture with minimal plastic deformation.
Q2: What is the most common strategy to improve the toughness of BMI resins?
The most widely accepted and effective strategy is the incorporation of a second phase, such as thermoplastics or elastomers, into the BMI matrix.[2][4][5] This creates a multi-phase microstructure where the dispersed phase can absorb and dissipate fracture energy through mechanisms like crack bridging, crack path deflection, and localized plastic deformation. Co-polymerization with reactive diluents, such as allyl compounds, is another well-established method to reduce cross-link density and enhance toughness.[6][7]
Q3: Will toughening my BMI resin compromise its high-temperature performance?
This is a critical consideration. Some toughening methods, particularly those involving elastomers or certain thermoplastics, can lead to a decrease in the glass transition temperature (Tg) and thermal stability.[2] However, by carefully selecting the toughening agent and optimizing its concentration and morphology, it is possible to achieve a significant improvement in toughness with minimal impact on high-temperature properties.[4][8] For instance, using high-performance engineering thermoplastics with reactive end-groups can enhance toughness while maintaining good thermal resistance.[4][9]
Q4: Can I use nanoparticles to toughen my BMI resin?
Yes, incorporating nanoparticles such as nanoclays, carbon nanotubes (CNTs), and nano-silica is a viable toughening strategy.[1][6][10] These nanoparticles can improve toughness by mechanisms like crack deflection and pinning. However, achieving a uniform dispersion of nanoparticles is crucial, as agglomerates can act as stress concentrators and negatively impact mechanical properties.[10]
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Issue 1: The cured resin exhibits significant void content and internal cracks.
High void content is a common manufacturing defect that can severely compromise the mechanical properties of the final component, acting as initiation sites for cracks.[11]
Root Cause Analysis:
-
Trapped Volatiles: Residual solvents from prepreg preparation or moisture absorbed by the resin can vaporize at elevated curing temperatures, leading to bubble and void formation.[3]
-
Improper Cure Cycle: A rapid heating rate can cause the resin viscosity to drop and then increase too quickly, trapping air before it can escape.[12][13]
-
Reaction Byproducts: Some co-monomers or curing agents can release volatile byproducts during the curing reaction.[3]
Corrective Actions:
-
Solvent Removal: Implement a B-stage (pre-cure) step at a moderate temperature under vacuum to ensure complete removal of any residual solvents before the main curing cycle. This can be verified using techniques like Thermogravimetric Analysis (TGA).[3]
-
Cure Cycle Optimization: A multi-step cure cycle is often necessary. This involves an initial low-temperature dwell to allow for resin flow and volatile removal, followed by a gradual ramp to the final cure temperature. Applying pressure via a hot press or autoclave is highly effective in suppressing void formation.[3][12][13][14]
-
Resin Degassing: Before curing, degas the formulated resin under vacuum to remove dissolved air.
Workflow for Cure Cycle Optimization
Caption: Optimized multi-step cure cycle for BMI resins.
Issue 2: The thermoplastic-modified BMI resin shows poor toughness improvement and phase separation.
While thermoplastics are excellent tougheners, improper selection or processing can lead to suboptimal results.
Root Cause Analysis:
-
Poor Interfacial Adhesion: If the thermoplastic and BMI matrix are immiscible and have poor adhesion, the interface can act as a weak point, leading to premature failure.
-
Incorrect Morphology: The size, shape, and distribution of the thermoplastic phase are critical. Large, irregular domains or complete phase separation can be detrimental to toughness.
-
Insufficient Molecular Weight: The molecular weight of the thermoplastic modifier influences the final morphology and toughening efficiency.[4]
Corrective Actions:
-
Use Functionalized Thermoplastics: Employ thermoplastics with reactive end-groups (e.g., maleimide or amine-terminated) that can co-react with the BMI matrix.[4][9] This creates covalent bonds across the interface, improving adhesion and stress transfer.
-
Control Phase Separation: The final morphology is determined by the competition between the curing reaction and phase separation. By carefully controlling the cure temperature profile, you can influence the domain size of the thermoplastic phase. A slower initial cure can allow for more defined phase separation, which is often desirable for toughness.
-
Optimize Concentration and Molecular Weight: Systematically vary the weight percentage and molecular weight of the thermoplastic modifier to find the optimal balance between toughness, processability, and thermal properties.[4]
Part 3: Experimental Protocols
Protocol 1: Toughening BMI Resin with a Reactive Thermoplastic
This protocol describes the modification of a BMI resin system with a maleimide-terminated polyether sulfone (PES) to improve fracture toughness.
Materials:
-
4,4'-Bismaleimidodiphenylmethane (BDM)
-
o,o'-Diallyl bisphenol A (DABPA)
-
Maleimide-terminated Polyether Sulfone (PES-M)
-
Solvent (e.g., N-Methyl-2-pyrrolidone - NMP)
Procedure:
-
Dissolution: In a three-necked flask equipped with a mechanical stirrer and nitrogen inlet, dissolve a predetermined amount of PES-M (e.g., 15-20 wt%) in NMP at 80°C until a clear solution is obtained.
-
BMI Addition: Add the BDM and DABPA monomers to the solution. Continue stirring at 80°C until all components are fully dissolved.
-
Solvent Removal: Increase the temperature to 120°C and apply a vacuum to remove the NMP. Continue until no more solvent is observed distilling.
-
Casting: Pour the hot, viscous resin mixture into a pre-heated steel mold treated with a release agent.
-
Curing: Transfer the mold to a programmable oven and apply the following cure cycle:
-
145°C for 2 hours
-
Ramp to 185°C at 2°C/min and hold for 2 hours
-
Ramp to 225°C at 2°C/min and hold for 2 hours
-
-
Post-Curing: Remove the cured plaque from the mold and perform a freestanding post-cure at 275°C for 2 hours.
-
Characterization: Machine the cured plaque into specimens for mechanical testing (e.g., fracture toughness KIC) and dynamic mechanical analysis (DMA) to determine the Tg.
Data Presentation: Expected Impact of Toughening on Mechanical Properties
| Resin System | Modifier Content (wt%) | Fracture Toughness (KIC, MPa·m1/2) | Glass Transition Temp. (Tg, °C) |
| Neat BMI | 0 | ~0.5 - 0.8 | ~280 - 300 |
| BMI + Rubber | 10 | ~1.5 - 2.5 | ~250 - 270 |
| BMI + Thermoplastic | 20 | ~1.8 - 3.0 | ~270 - 290 |
| BMI + Nanoclay | 5 | ~0.9 - 1.5 | ~285 - 305 |
Note: These are representative values. Actual results will vary based on the specific BMI system, modifier, and processing conditions.
Visualization of Toughening Mechanisms
Caption: Key toughening mechanisms in particle-modified BMI resins.
References
-
Effect of thermoplastic modifier variables on toughening a bismaleimide matrix resin for high-performance composite materials. Polymer.
-
Developing toughened bismaleimide-clay nanocomposites: Comparing the use of platelet and rod-like nanoclays. ResearchGate.
-
RESEARCH ON TOUGHENING BISMALEIMIDE RESIN WITH THERMOPLASTIC RESIN. Beijing Aeronautic Manufacturing Technology Institute.
-
Technical Support Center: Optimizing the Cure Cycle for 4,4'-Bis(maleimido)-1,1'-biphenyl Composites. Benchchem.
-
High-performance thermoplastic toughener for bismaleimide resin: Feature application of reactive polyarylether ketone bearing propenyl group. ResearchGate.
-
Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials. MDPI.
-
Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures. National Institutes of Health (NIH).
-
Toughening modification of bismaleimide resin with a cyano-containing thermoplastic PPENK particles. ResearchGate.
-
Cure and process optimization for manufacturing BMI composites using OOA process. ResearchGate.
-
Interlaminar Mechanical Properties and Toughening Mechanism of Highly Thermally Stable Composite Modified by Polyacrylonitrile Nanofiber Films. National Institutes of Health (NIH).
-
Toughening procedures, processing and performance of bismaleimide-carbon fibre composites. Polymer.
-
Cure and Process Optimization for Manufacturing BMI Composites using OOA Process. Scholars' Mine.
-
Epoxy-Modified Bismaleimide Structural Adhesive Film Toughened Synergistically with PEK-C and Core–Shell Polymers for Bonding CFRP. MDPI.
-
Process Optimization of Bismaleimide (BMI) Resin Infused Carbon Fiber Composite. NASA Technical Reports Server.
-
Phosphorus-Siloxane Allyl Compound: Enhancing Bismaleimide Resin's Toughness, Flame Retardancy, and Hydrophobicity without Compromising Strength/Thermal Properties. ACS Publications.
-
The Study of Toughening Bismaleimide Resin. The Toughness Effect of Rubber. DTIC.
-
'Ex Situ' Concept for Toughening the RTMable BMI Matrix Composites, Part I: Improving the Interlaminar Fracture Toughness. SciSpace.
-
Cure Cycle Optimization for the Reduction of Processing-Induced Residual Stresses in Composite Materials. Illinois Experts.
-
Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials. PMC.
-
Toughness reinforcement of bismaleimide resin using functionalized carbon nanotubes. ResearchGate.
-
Enhancement in Interply Toughness of BMI Composites Using Micro-Thin Films. MDPI.
-
Developing toughened bismaleimide-clay nanocomposites: Comparing the use of platelet and rod-like nanoclays. Semantic Scholar.
-
Master's Thesis Poster: Development of composite materials modified with bis-maleimide polymer containing carbon nanoparticles: Investigation of fracture toughness properties and healing capabilities. ResearchGate.
-
Toughened of bismaleimide resin with improved thermal properties using amino-terminated Poly(phthalazinone ether nitrile sulfone)s. ResearchGate.
-
Bisphenol A Resin Materials: Structure, Function, and Comprehensive Industry Applications. LinkedIn.
-
Enhancement in Interply Toughness of BMI Composites Using Micro-Thin Films. MDPI.
-
Toughening of Bismaleimide Resin Based on the Self-Assembly of Flexible Aliphatic Side Chains. R Discovery.
-
HIGH-TOUGHNESS, CONTROLLED FLOW BMI PREPREG FOR AEROSPACE APPLICATION. SAMPE Digital Library.
-
Bismaleimides (BMI). CAPLINQ Corporation.
-
How to Identify Defects and Damage in Composite Materials and Structures?. LinkedIn.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. RESEARCH ON TOUGHENING BISMALEIMIDE RESIN WITH THERMOPLASTIC RESIN [fhclxb.buaa.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. How to Identify Defects and Damage in Composite Materials and Structures? [addcomposites.com]
- 12. researchgate.net [researchgate.net]
- 13. "Cure and Process Optimization for Manufacturing BMI Composites using O" by S. Anandan, S. Nagarajan et al. [scholarsmine.mst.edu]
- 14. experts.illinois.edu [experts.illinois.edu]
Side reactions during the synthesis of "2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane"
Welcome to the technical support center for the synthesis and application of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the use of this bismaleimide crosslinker. Our goal is to provide you with the expertise and practical insights necessary to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the synthesis and use of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, focusing on the chemistry of the maleimide groups.
Issue 1: Low Yield or Incomplete Reaction
Question: I am observing a low yield of my desired conjugate when reacting 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane with a thiol-containing molecule. What are the potential causes and how can I troubleshoot this?
Answer: A low conjugation yield can be attributed to several factors, primarily related to the stability and reactivity of the maleimide rings.
-
Hydrolysis of the Maleimide Ring: The maleimide group is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid. This reaction is significantly accelerated at higher pH.[1][2][3][4] To minimize hydrolysis, it is crucial to maintain the reaction pH within the optimal range of 6.5-7.5.[1][2][5] If you suspect hydrolysis of your starting material, consider preparing fresh solutions of the bismaleimide immediately before use. Long-term storage in aqueous solutions is not recommended.[2] For storage, a lyophilized solid at -20°C with a desiccant is ideal.[1]
-
Oxidation of Thiols: The thiol groups on your target molecule can oxidize to form disulfide bonds, which are unreactive towards maleimides.[1] To address this, consider pre-treating your thiol-containing molecule with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP has the advantage that it does not need to be removed before the maleimide reaction.[1][5] Degassing buffers to remove oxygen and including a chelating agent like EDTA can also help prevent metal-catalyzed re-oxidation.[1][5]
-
Suboptimal pH: While the optimal pH range is 6.5-7.5, a pH below 6.5 can significantly slow down the reaction rate, leading to incomplete conjugation within your expected timeframe.[1]
-
Incorrect Stoichiometry: The molar ratio of maleimide to thiol is a critical parameter. For reactions with proteins, a 10-20 fold molar excess of the maleimide reagent is often recommended as a starting point to drive the reaction to completion.[1][5]
Troubleshooting Low Conjugation Efficiency
| Possible Cause | Troubleshooting Step | Supporting Rationale |
| Hydrolysis of Maleimide | Prepare aqueous solutions of the bismaleimide immediately before use. Store stock solutions in a dry, water-miscible organic solvent like DMSO or DMF at -20°C.[5] | The maleimide ring is prone to hydrolysis, especially at pH > 7.5, forming an unreactive maleamic acid.[2][3][4] |
| Incorrect Reaction pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1][2][5] Avoid buffers containing primary or secondary amines (e.g., Tris).[2][5] | This pH range favors the specific and rapid reaction of maleimides with thiols over competing side reactions like hydrolysis or reaction with amines.[2] |
| Oxidation of Thiols | Reduce disulfide bonds in the target molecule using TCEP prior to conjugation.[1][5] Degas buffers to minimize oxygen content.[5] | Only free thiols can react with maleimides. Disulfide bond formation prevents the desired conjugation.[1] |
| Insufficient Molar Excess | Optimize the molar ratio of the bismaleimide to the thiol-containing molecule. A 10-20 fold excess of the maleimide is a good starting point for protein labeling.[1][5] | A higher concentration of the maleimide can help drive the reaction towards product formation, especially if the target molecule is present at a low concentration. |
Issue 2: Presence of Unexpected Side Products
Question: I have purified my reaction mixture and, besides my desired product, I see other species. What could these be?
Answer: The appearance of unexpected side products is often due to the reactivity of the maleimide group with other nucleophiles or the instability of the resulting conjugate.
-
Reaction with Amines: At a pH above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues in proteins.[2][5] This reaction competes with the desired thiol-maleimide conjugation and will result in a heterogeneous mixture of products. To avoid this, maintain the reaction pH at or below 7.5.[2]
-
Hydrolyzed Product: As mentioned previously, the maleimide ring can hydrolyze. If this happens to one of the two maleimide groups on the bismaleimide, you may isolate a mono-conjugated, mono-hydrolyzed product.
-
Retro-Michael Reaction Products: The thioether bond formed between the maleimide and the thiol (a thiosuccinimide linkage) can be reversible in a process called a retro-Michael reaction.[2][5][6][7] This can lead to the detachment of the bismaleimide from your target molecule. This instability is a significant concern, especially in biological systems where other thiols, like glutathione, are present, which can lead to "payload migration".[2][7][8] Post-conjugation hydrolysis of the thiosuccinimide ring can actually stabilize the conjugate by forming a stable succinamic acid thioether, preventing the reverse reaction.[5][6][9]
Visualizing Key Side Reactions
Below are diagrams illustrating the primary side reactions that can occur.
Caption: Common side reactions of the maleimide group.
Issue 3: Polymerization of the Bismaleimide
Question: During my reaction at elevated temperatures, I am observing the formation of an insoluble material. Could this be polymerization?
Answer: Yes, bismaleimides (BMIs) are known to undergo thermally initiated homopolymerization at temperatures typically above 180°C.[10] This free-radical reaction between the double bonds of adjacent maleimide molecules leads to a highly crosslinked, and often insoluble, polymer network.[10][11]
While the synthesis of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane itself is a key application, its use as a crosslinker in high-temperature applications for creating thermosetting polymers is also common.[11][12][13] If your intended application is bioconjugation, it is crucial to avoid high temperatures that could initiate this unwanted polymerization. Most bioconjugation reactions are performed at room temperature or 4°C.[5]
If you are intentionally using this monomer to form a polymer, the curing temperature is a critical parameter, often in the range of 200-250°C.[12] The polymerization can also be achieved through other mechanisms, such as Michael addition with diamines.[12][14]
Experimental Protocol: A Self-Validating System for Conjugation
To ensure a successful conjugation reaction, a well-controlled protocol is essential. Here is a recommended step-by-step methodology:
-
Preparation of Reagents:
-
Dissolve your thiol-containing molecule in a degassed buffer at a pH of 6.5-7.0. If necessary, include a reducing agent like TCEP to ensure free thiol groups.
-
Immediately before use, prepare a stock solution of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane in a water-miscible organic solvent such as DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the bismaleimide solution to the solution of your thiol-containing molecule. The final concentration of the organic solvent should ideally not exceed 10%.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. If you are using a fluorescently labeled molecule, protect the reaction from light.[5]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any excess unreacted maleimide groups, a small molecule thiol like cysteine or β-mercaptoethanol can be added.[5]
-
-
Purification:
-
Remove unreacted bismaleimide and quenching agent using appropriate techniques such as dialysis, size exclusion chromatography, or tangential flow filtration, depending on the nature of your conjugate.
-
-
Characterization and Stability:
-
Confirm the conjugation through techniques like SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
-
To enhance the long-term stability of the conjugate, consider adjusting the pH to induce hydrolysis of the thiosuccinimide ring to the more stable succinamic acid thioether, if compatible with your downstream application.
-
Logical Workflow for Troubleshooting
This diagram outlines a logical approach to diagnosing and resolving issues during your synthesis.
Caption: A step-by-step troubleshooting guide.
References
-
Lahnsteiner, M., et al. (2018). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Bioorganic Chemistry. Available at: [Link]
-
Augustin-Bideaud, G. L., & El-Korso, N. (1975). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 53(10), 1487-1491. Available at: [Link]
-
UCL Discovery. (2019). Minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. Available at: [Link]
-
ResearchGate. (1975). The hydrolysis of maleimide in alkaline solution. Request PDF. Available at: [Link]
-
Sha, F., & Browne, W. R. (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Drug Discovery Today: Technologies, 30, 27-34. Available at: [Link]
- General Michael addition and hydrolytic pathways of maleimides and thiosuccinimides. (n.d.).
-
Li, Y., et al. (2019). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates. Nature Communications, 10(1), 634. Available at: [Link]
-
Iredale, R. J., Ward, C., & Hamerton, I. (2017). Modern advances in bismaleimide resin technology. Progress in Polymer Science, 69, 1-21. Available at: [Link]
-
Sur-Tech. (2023). Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry. Sur-Tech Blog. Available at: [Link]
-
ResearchGate. (2007). Preparation and polymerization of bismaleimide compounds. Request PDF. Available at: [Link]
-
SciSpace. (2017). Modern advances in bismaleimide resin technology: A 21st century perspective on the chemistry of addition polyimides. SciSpace. Available at: [Link]
-
MDPI. (2024). Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials. Polymers, 16(8), 1109. Available at: [Link]
-
Wiley Online Library. (2018). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 24(72), 19178-19182. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. communities.springernature.com [communities.springernature.com]
- 10. scispace.com [scispace.com]
- 11. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 12. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 13. Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane
Welcome to the technical support center for the purification of crude 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (BMI-BPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful purification of this bismaleimide resin. My insights are drawn from extensive experience in synthetic and purification sciences, aiming to provide not just protocols, but the underlying principles for robust and reproducible results.
Understanding the Chemistry of Purification
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is a thermosetting polyimide resin synthesized from the reaction of 2,2-bis[4-(4-aminophenoxy)phenyl]propane with maleic anhydride. The crude product often contains several process-related impurities that can affect its performance in downstream applications. The primary goal of purification is to remove these impurities while preserving the integrity of the maleimide functional groups, which are susceptible to hydrolysis.
Potential Impurities:
-
Unreacted Starting Materials: 2,2-bis[4-(4-aminophenoxy)phenyl]propane and maleic anhydride.
-
Mono-Maleimide Intermediate: The product of the reaction of the diamine with only one equivalent of maleic anhydride.
-
Bismaleamic Acid: The intermediate formed before the final cyclization to the imide. Incomplete cyclization is a common source of this impurity.
-
Hydrolyzed Product: The maleimide rings can open in the presence of water to form the corresponding maleamic acid, rendering the resin inactive for its intended cross-linking reactions.
Troubleshooting Guide
This section addresses common issues encountered during the purification of crude BMI-BPA in a question-and-answer format.
Question 1: My final product has a low melting point and appears sticky, not like the expected yellow powder. What could be the cause?
Answer: A low melting point and sticky consistency are often indicative of the presence of impurities, particularly the bismaleamic acid intermediate or unreacted starting materials. The bismaleamic acid, with its free carboxylic acid and amide groups, can disrupt the crystal lattice of the desired bismaleimide, leading to a lower, broader melting point and a less crystalline, stickier product.
Troubleshooting Steps:
-
Ensure Complete Cyclization: If you are performing the synthesis, ensure the cyclization of the bismaleamic acid intermediate to the bismaleimide is complete. This is typically achieved by azeotropic removal of water with a solvent like toluene or by using a chemical dehydrating agent such as acetic anhydride with a catalyst like sodium acetate.
-
Purification Strategy: Employ a purification strategy that effectively removes more polar impurities. Column chromatography is generally more effective than recrystallization for separating compounds with significant polarity differences.
-
Washing: A thorough wash of the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble can be beneficial. For instance, a wash with a non-polar solvent like hexane can help remove some organic residues, while a careful wash with a slightly polar solvent may remove some unreacted starting materials without dissolving significant amounts of the product.
Question 2: During column chromatography, I'm seeing significant tailing of my product spot on the TLC plate, and my column separation is poor. Why is this happening?
Answer: Tailing on silica gel chromatography is often caused by strong interactions between the analyte and the stationary phase. In the case of BMI-BPA and its potential impurities, the presence of acidic (bismaleamic acid) or basic (unreacted diamine) functional groups can lead to strong adsorption onto the acidic silica gel surface, resulting in tailing and poor separation.
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a polar modifier to your eluent to reduce tailing. For silica gel chromatography, adding a small percentage (0.1-1%) of a weak acid like acetic acid to the mobile phase can help to protonate any basic impurities and saturate the acidic sites on the silica, leading to sharper peaks. Conversely, if acidic impurities are the main issue, a small amount of a weak base like triethylamine can be used, but be cautious as this can promote hydrolysis of the maleimide ring. A neutral modifier like a small amount of methanol in a dichloromethane or chloroform-based eluent can also improve peak shape by competing for active sites on the silica.
-
Choice of Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel if your impurities are acidic. Reversed-phase chromatography (C18 silica) is another option, where the separation is based on hydrophobicity.
-
Sample Loading: Overloading the column is a common cause of poor separation. Ensure you are not exceeding the loading capacity of your column. A general rule of thumb for flash chromatography is a sample-to-silica ratio of 1:20 to 1:100, depending on the difficulty of the separation.
Question 3: My final product shows a new peak in the NMR spectrum that I can't identify, and the integration of the maleimide protons is lower than expected. What is this new species?
Answer: The appearance of a new peak and a decrease in the integration of the maleimide protons strongly suggest that hydrolysis of the maleimide ring has occurred. The double bond protons of the maleimide ring are characteristic in the 1H NMR spectrum. Upon hydrolysis, the ring opens to form a maleamic acid, which will have a different set of proton signals.
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure all solvents used during workup and purification are strictly anhydrous. The maleimide ring is susceptible to hydrolysis, which is accelerated by the presence of water.[1][2]
-
Avoid Basic Conditions: Hydrolysis is significantly faster under basic conditions.[2] Avoid using basic solutions (e.g., sodium bicarbonate washes) during the workup if possible, or perform them quickly at low temperatures. If a basic wash is necessary, neutralize the solution immediately afterward with a weak acid and extract the product into an organic solvent.
-
Storage: Store the purified product in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent degradation over time.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying crude 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane?
A1: Both recrystallization and column chromatography can be effective, and the choice depends on the nature and quantity of the impurities.
-
Recrystallization is suitable when the crude product is relatively pure and the impurities have significantly different solubilities from the desired product. It is a more scalable and cost-effective method for large quantities.
-
Column Chromatography (specifically flash chromatography) offers higher resolution and is better for removing impurities with similar polarities to the product. It is the preferred method for achieving very high purity, especially on a smaller scale.[3][4][5][6]
Q2: What is a good solvent system for recrystallizing BMI-BPA?
A2: Finding an ideal single solvent for recrystallization can be challenging. A mixed solvent system often provides the best results. A good starting point is a mixture of a solvent in which the compound is soluble (like acetone, ethyl acetate, or dichloromethane) and a solvent in which it is poorly soluble (like hexane or ethanol). For other bismaleimide derivatives, an acetone/ethanol mixture has been used successfully.[7][8] Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent until turbidity is observed. Allow the solution to cool slowly to promote the formation of pure crystals.
Q3: What mobile phase should I use for flash column chromatography of BMI-BPA on silica gel?
A3: A good starting point for developing a mobile phase for flash chromatography on silica gel is a mixture of a non-polar solvent and a moderately polar solvent. A gradient elution is often most effective. You can start with a mixture of hexane and ethyl acetate (e.g., 9:1) and gradually increase the proportion of ethyl acetate. Another common system is dichloromethane with a small percentage of methanol (e.g., 0-5% gradient). The optimal mobile phase should provide a retention factor (Rf) of around 0.2-0.4 for the desired product on a TLC plate for good separation.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. Use the same solvent system for TLC as you plan to use for column chromatography. Visualize the spots under a UV lamp (254 nm). The desired product, being aromatic, should be UV active. Staining with potassium permanganate can also be used to visualize non-UV active impurities. For recrystallization, you can take a small aliquot of the mother liquor and the dissolved crystals to check for the presence of impurities by TLC.
Q5: Is it necessary to use an inert atmosphere during purification?
A5: While not strictly necessary for the purification process itself if performed relatively quickly, it is good practice to handle the purified product under an inert atmosphere (nitrogen or argon) for long-term storage. This minimizes the risk of oxidative degradation and hydrolysis from atmospheric moisture.
Purification Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude material that is at least 85-90% pure.
Materials:
-
Crude 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane
-
Acetone (ACS grade, anhydrous)
-
Ethanol (200 proof, anhydrous)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirring
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Place the crude BMI-BPA in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of acetone to dissolve the solid completely with gentle heating and stirring.
-
Once fully dissolved, slowly add ethanol dropwise until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
For maximum yield, place the flask in an ice bath or refrigerator for at least one hour to complete the crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol is recommended for achieving high purity (>98%).
Materials:
-
Crude 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane
-
Silica gel (40-63 µm particle size)[3]
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column or pre-packed flash column
-
Air or nitrogen pressure source for flash chromatography
-
Fraction collector or test tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Prepare the Column: Dry pack the column with silica gel. The amount of silica should be 50-100 times the weight of the crude product.
-
Prepare the Sample: Dissolve the crude BMI-BPA in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and then evaporating the solvent to obtain a free-flowing powder.
-
Load the Sample: Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the column.
-
Elution: Begin elution with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane:ethyl acetate or higher) to elute the desired product. Monitor the elution using TLC.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the Product: Dry the purified product under high vacuum to remove all traces of solvent.
Data Summary
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | >95% | 60-80% | Scalable, cost-effective | Lower resolution, may not remove all impurities |
| Flash Chromatography | >98% | 70-90% | High resolution, excellent for high purity | More time-consuming, requires more solvent, less scalable |
Visual Workflows
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
General Workflow for Flash Column Chromatography
Caption: General workflow for flash column chromatography purification.
References
- U.S. Patent 3,654,351. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
- Japanese Patent 3,085,611B2. (2000). Purification method of bismaleimides.
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. ChemTalk. [Link]
-
ResearchGate. (n.d.). The hydrolysis of maleimide in alkaline solution. Request PDF. [Link]
- Chinese Patent 108,129,659A. (2018). A kind of bismaleimide amine composition and preparation method thereof.
- European Patent 1,359,144A1. (2003). Method for the preparation of bismaleimides.
-
MIT OpenCourseWare. (n.d.). Purification of Solids by Recrystallization. Chemistry Laboratory Techniques. [Link]
-
Sava, M. (2012). Preparation and characterization of bismaleimide monomers with various structures. Designed Monomers and Polymers, 15(4), 353-365. [Link]
-
Taylor & Francis Online. (2012, August 23). Preparation and characterization of bismaleimide monomers with various structures. [Link]
-
Polymer Chemistry Insights. (2023, April 17). Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry. [Link]
-
Sorbent Technologies, Inc. (2020, November 17). FLASH CHROMATOGRAPHY – THE ROLE OF SILICA GEL. [Link]
-
Kautz, R., et al. (2008). General methods for flash chromatography using disposable columns. Journal of Chemical Education, 85(11), 1585. [Link]
-
ResearchGate. (2008). General methods for flash chromatography using disposable columns. [Link]
-
International Journal of Pharmaceutical Research & Analysis. (n.d.). Flash chromatography. [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. US4618652A - Process for curing bismaleimide resins - Google Patents [patents.google.com]
- 3. sorbtech.com [sorbtech.com]
- 4. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpra.com [ijpra.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Optimizing curing parameters for "2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane" to prevent brittleness
Welcome to the technical support center for 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (BMPM). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of curing this high-performance bismaleimide (BMI) resin. Our focus is to provide in-depth troubleshooting for a common challenge encountered during its application: brittleness in the final cured product. This resource is structured in a question-and-answer format to directly address specific issues you may face during your experiments.
Frequently Asked Questions (FAQs) on BMPM Brittleness
Q1: My cured BMPM sample is extremely brittle and fractures easily. What is the primary cause of this?
A1: The inherent brittleness of cured 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (BMPM) and other bismaleimide (BMI) resins stems from their molecular structure and curing mechanism. The curing process involves a thermally-initiated free-radical polymerization of the maleimide double bonds.[1][2] This results in a highly cross-linked, aromatic polymer network. While this dense network provides excellent thermal stability and stiffness, it restricts polymer chain mobility, leading to a material with low fracture toughness.[1][2][3] Essentially, the rigidity that gives BMPM its desirable high-temperature performance is also the root cause of its brittleness.
Q2: How does the curing cycle influence the brittleness of the final BMPM product?
A2: The curing cycle, which includes the heating rate, isothermal hold times, and post-curing steps, is a critical determinant of the final mechanical properties of the cured BMPM. An unoptimized curing cycle can exacerbate brittleness in several ways:
-
Incomplete Curing: An insufficient curing time or temperature will result in an under-cured network with unreacted maleimide groups. This leads to a lower glass transition temperature (Tg) and suboptimal mechanical properties, including poor toughness.[4]
-
Rapid Curing: Excessively high heating rates can lead to a rapid, uncontrolled polymerization, building up internal stresses within the material that can contribute to brittleness.
-
Sub-optimal Post-Curing: Post-curing is essential to advance the cross-linking reaction and maximize the Tg. However, post-curing at excessively high temperatures or for prolonged durations can lead to further cross-linking and even thermal degradation, which can decrease the material's toughness.[1][5]
Q3: Can I modify the BMPM formulation to improve its toughness?
A3: Yes, modifying the BMPM formulation is a highly effective strategy to enhance toughness. The most common and well-documented approach is co-polymerization with a toughening agent.[3][6]
-
Co-polymerization with Allyl Compounds: Incorporating a co-monomer such as o,o'-diallyl bisphenol A (DABA) is a widely used method. DABA co-reacts with the BMPM, which decreases the overall crosslink density of the polymer network, thereby imparting greater flexibility and toughness.[6][7]
-
Chain Extension with Aromatic Amines: The use of aromatic diamines as chain extenders can also reduce the brittleness of the thermoset.[6] The amine groups react with the maleimide double bonds via a Michael addition reaction, effectively increasing the molecular weight between crosslinks.[7]
Troubleshooting Guide: Step-by-Step Optimization of Curing Parameters
This section provides a systematic approach to troubleshoot and optimize the curing process for BMPM to mitigate brittleness.
Issue: Cured BMPM is brittle and fails under minimal stress.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for brittle BMPM.
Experimental Protocols
Objective: To determine the onset of curing, the peak exothermic temperature, the total heat of reaction (ΔH), and the glass transition temperature (Tg) of the BMPM resin. This information is crucial for designing an effective curing and post-curing cycle.[8][9]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of uncured BMPM resin into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 350°C at a heating rate of 10°C/min.
-
Hold at 350°C for 5 minutes.
-
Cool the sample to 25°C at 20°C/min.
-
Ramp the temperature a second time from 25°C to 350°C at 10°C/min.
-
-
Data Analysis:
-
From the first heating scan, determine the onset of the curing exotherm, the peak temperature, and the total heat of reaction (ΔH_total).
-
From the second heating scan, determine the glass transition temperature (Tg) of the fully cured sample.
-
To assess the degree of cure of a partially cured sample, run a single heat scan and measure the residual exothermic heat (ΔH_residual). The degree of cure can be calculated as: % Cure = (1 - (ΔH_residual / ΔH_total)) * 100[10]
-
Data Interpretation for Brittleness:
| DSC Observation | Potential Cause of Brittleness | Recommended Action |
| Significant residual exotherm in a cured sample | Incomplete curing | Increase isothermal hold time or temperature during the primary cure. |
| Tg is lower than expected | Incomplete cross-linking | Implement or optimize a post-curing step. |
| Sharp, intense exotherm | Rapid, uncontrolled curing | Reduce the heating rate to allow for more gradual cross-linking. |
Objective: To measure the viscoelastic properties (storage modulus, loss modulus, and tan delta) of the cured BMPM as a function of temperature. These properties provide direct insights into the material's stiffness, damping capabilities, and toughness.[11][12]
Methodology:
-
Sample Preparation: Prepare rectangular bars of cured BMPM with typical dimensions of 50 mm x 10 mm x 2 mm.
-
Instrument Setup: Mount the sample in a three-point bending or single cantilever clamp.
-
Thermal Program:
-
Equilibrate the sample at a temperature below its Tg (e.g., 30°C).
-
Ramp the temperature from 30°C to a temperature above the Tg (e.g., 300°C) at a heating rate of 3-5°C/min.
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).
-
-
Data Analysis:
-
Plot the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
The Tg is often identified as the peak of the tan delta curve.
-
Data Interpretation for Brittleness:
| DMA Observation | Indication of Brittleness | Recommended Action |
| Very high storage modulus below Tg | High stiffness, low ability to deform | Consider formulation changes (e.g., adding a toughening agent). |
| Low intensity and narrow tan delta peak | Poor energy dissipation, characteristic of a brittle material | Optimize the post-curing cycle; a broader peak can indicate a tougher network.[5] |
| A drop in storage modulus at elevated temperatures | Approaching Tg, loss of mechanical integrity | A higher post-cure temperature can increase the Tg and the service temperature.[5] |
Objective: To chemically track the curing process by monitoring the disappearance of the maleimide functional groups. This provides a direct measure of the extent of the reaction.[13][14]
Methodology:
-
Sample Preparation: Place a small amount of uncured BMPM resin on the crystal of an Attenuated Total Reflectance (ATR)-FTIR spectrometer equipped with a heated stage.
-
Instrument Setup: Set the heated stage to the desired isothermal curing temperature.
-
Data Acquisition: Collect FTIR spectra at regular intervals (e.g., every 1-2 minutes) as the sample cures.
-
Data Analysis:
-
Monitor the decrease in the absorbance of a characteristic maleimide peak (e.g., C=C stretching around 1635 cm⁻¹).[13]
-
Normalize this peak against a reference peak that does not change during curing (e.g., a C-O stretching peak around 1155 cm⁻¹).[13]
-
Plot the normalized peak area versus time to obtain a cure conversion curve.
-
Data Interpretation for Brittleness:
| FTIR Observation | Potential Cause of Brittleness | Recommended Action |
| Residual maleimide peaks after the standard cure cycle | Incomplete chemical reaction | Extend the curing time or increase the curing temperature. |
| The reaction rate plateaus before reaching full conversion | Vitrification (the resin becomes glassy and molecular mobility is restricted) | Implement a post-curing step at a temperature above the initial Tg to allow the reaction to proceed further. |
Summary of Recommended Curing Parameters
The optimal curing parameters for BMPM will depend on the specific application and whether any toughening agents are used. The following table provides a general starting point for optimization.
| Parameter | Recommended Range | Rationale |
| Initial Cure Temperature | 170°C - 200°C | To initiate polymerization without causing an overly rapid reaction. |
| Isothermal Hold Time | 1 - 4 hours | To allow for significant conversion of the maleimide groups.[4] |
| Heating Rate | 2 - 5 °C/min | A slower rate helps to manage the exothermic reaction and reduce internal stresses. |
| Post-Cure Temperature | 210°C - 260°C | To complete the cross-linking reaction and maximize the glass transition temperature (Tg).[2][5] |
| Post-Cure Time | 2 - 6 hours | To ensure the material reaches its optimal thermomechanical properties.[5] |
Note: It is crucial to perform your own optimization using the analytical techniques described above to determine the ideal curing cycle for your specific formulation and experimental setup.
References
- BenchChem. (2025). Technical Support Center: Optimizing the Cure Cycle for 4,4'-Bis(maleimido)-1,1'-biphenyl Composites. BenchChem.
- Morgan, R. J., & Shin, E. E. (1994). Toughening procedures, processing and performance of bismaleimide-carbon fibre composites. Polymer, 35(13), 2731-2742.
- Lee, H. R., et al. (2021).
- Anandan, S., et al. (2016). Cure and process optimization for manufacturing BMI composites using OOA process. Journal of Applied Polymer Science, 133(40).
- Slen, J., et al. (2016). Process Optimization of Bismaleimide (BMI) Resin Infused Carbon Fiber Composite. CORE.
- Iredale, R. J., Ward, C., & Hamerton, I. (2017). Modern advances in bismaleimide resin technology: A 21st century perspective on the chemistry of addition polyimides. Progress in Polymer Science, 69, 1-21.
- Al-Ahdal, K., et al. (2022). Effects of postpolymerization time and temperature on the flexural properties and hardness profile of three-dimensional printed provisional resin. Journal of Dental Sciences, 17(1), 275-282.
- Froidevaux, V., et al. (2016). Modern approaches to the processing of bismaleimide resins.
- Stenzenberger, H. D. (2001). Bismaleimide Resins. In ASM Handbook, Volume 21: Composites.
- Lee, H. R., et al. (2021).
- Kim, J., et al. (2020).
- Al-Ahdal, K., et al. (2022). Effects of postpolymerization time and temperature on the flexural properties and hardness profile of three-dimensional printed provisional resin.
- Marques, D., et al. (2023).
- Reddit. (2023). Troubleshooting Brittle Prints. r/AnycubicPhoton.
-
ResearchGate. (2024). High temperature composites - Thermoset Bismaleimide resin curing procedures. Retrieved from [Link]
- D-TA. (2024). Photo-Rheology and FTIR Cure Analysis of Photopolymer Resins for Additive Manufacturing. AZoM.
- Par, M., et al. (2024). Fourier-transform infrared spectroscopic method for assessing sensitivity of light-curable dental restorative composites to amb. Journal of Adhesion Science and Technology.
-
Polymer Chemistry Innovations. (2023). Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry. Retrieved from [Link]
-
Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]
- Zaimoğlu, A., et al. (2012). Evaluation of flexural properties and dynamic mechanical analysis of glass fiber-reinforced polyamide resin. Acta Odontologica Scandinavica, 70(4), 329-335.
-
TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Retrieved from [Link]
- Prime, R. B. (2009).
- Robertson, M. L., et al. (2015). Engineering Superior Toughness in Commercially Viable Block Copolymer Modified Epoxy Resin. Journal of Polymer Science Part B: Polymer Physics, 53(16), 1145-1155.
- McNeil Group. (n.d.). DSC Training Manual. University of Michigan.
- NASA. (1990). FTIR Monitoring Of Curing Of Composites. NASA Technical Reports Server.
-
Mettler Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]
- Anton Paar. (n.d.). Basics of Dynamic Mechanical Analysis (DMA). Anton Paar Wiki.
- Yamashita, J., et al. (2000). The use of dynamic mechanical analysis to assess the viscoelastic properties of human cortical bone.
-
TA Instruments. (n.d.). Characterization of the Degree of Cure of Thermosetting Resins by DSC. Retrieved from [Link]
- Liebers, M., et al. (2021). Comparison of Different Cure Monitoring Techniques. MDPI.
-
ResearchGate. (n.d.). ATR-FTIR spectra of the FKM samples with different curing degrees. Retrieved from [Link]
- Liu, Y., et al. (2023). Analysis of the Regulatory Effect of Semi-Solid Isothermal Treatment Time on Crystallization and Plasticity of Amorphous Composites. MDPI.
- BenchChem. (2025). Application Notes and Protocols for Curing 4,4'-Bis(maleimido)
- ResearchGate. (2025). (PDF) Effects of Temperature and Time of Isothermal Holding on Retained Austenite Stability in Medium-Mn Steels.
- Grajcar, A., et al. (2018). Effects of Temperature and Time of Isothermal Holding on Retained Austenite Stability in Medium-Mn Steels. MDPI.
- Wang, Y., et al. (2022). Preparation Optimization of CFRP and EPDM Composite by the Co-Curing Method. MDPI.
- OAE Publishing Inc. (2025). Effect of ausforming on isothermal transformation below the martensite start temperature in NiCrMoV steel: an in-situ neutron diffraction study.
- Krizan, D., et al. (2022).
Sources
- 1. scispace.com [scispace.com]
- 2. dl.asminternational.org [dl.asminternational.org]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. researchgate.net [researchgate.net]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. torontech.com [torontech.com]
- 9. tainstruments.com [tainstruments.com]
- 10. tainstruments.com [tainstruments.com]
- 11. Polymeric materials | DMA Analysis | EAG Laboratories [eag.com]
- 12. Basics of Dynamic Mechanical Analysis (DMA) | Anton Paar Wiki [wiki.anton-paar.com]
- 13. uvebtech.com [uvebtech.com]
- 14. ntrs.nasa.gov [ntrs.nasa.gov]
Technical Support Center: Bisphenol A Bis(4-maleimidophenyl) Ether Resin Processing & Handling
Welcome to the technical support center for Bisphenol A Bis(4-maleimidophenyl) Ether resin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the processing and handling of this advanced thermosetting polyimide resin. Here, you will find scientifically grounded troubleshooting guides and frequently asked questions to navigate the complexities of your experiments and achieve optimal results.
Introduction to Bisphenol A Bis(4-maleimidophenyl) Ether Resin
Bisphenol A Bis(4-maleimidophenyl) Ether is a type of bismaleimide (BMI) resin known for its exceptional thermal stability, high mechanical strength, and excellent performance in demanding applications. The presence of the ether linkage in its backbone enhances molecular flexibility, which in turn improves the toughness and processability of the cured resin compared to other BMI systems.[1][2][3] However, like all high-performance polymers, successful processing requires a thorough understanding of its chemistry and handling characteristics. This guide will address common challenges and provide solutions to ensure the integrity and quality of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using Bisphenol A Bis(4-maleimidophenyl) Ether resin?
A1: The key advantages lie in its enhanced toughness and processability due to the ether linkages in its molecular structure.[1][2] This modification reduces the cross-link density of the cured polymer network, mitigating the inherent brittleness often associated with bismaleimide resins.[1][3] Consequently, it offers a better balance of thermal stability and mechanical robustness, making it suitable for applications requiring high durability and resistance to fracture.
Q2: What are the typical curing mechanisms for this resin?
A2: Bismaleimide resins, including this ether-linked variant, primarily cure through addition polymerization reactions across the maleimide double bonds. These reactions can be initiated thermally and do not produce volatile byproducts, which minimizes the formation of voids in the final composite.[3] Common curing pathways include:
-
Thermal Homopolymerization: Occurs at elevated temperatures, leading to a highly cross-linked network.
-
Michael Addition: Reaction with nucleophiles, such as aromatic diamines, can be used to extend the polymer chains and modify the resin's properties before final cross-linking.
-
Ene Reactions: Co-reaction with allyl compounds is a common strategy to improve toughness.
Q3: What are the recommended solvents for dissolving Bisphenol A Bis(4-maleimidophenyl) Ether resin?
A3: This resin is typically soluble in polar aprotic solvents. Commonly used solvents include:
-
Acetone
-
N,N-Dimethylformamide (DMF)
-
N,N-Dimethylacetamide (DMAc)
-
Dichloromethane
-
Chloroform[1]
The choice of solvent will depend on the specific application, desired viscosity, and subsequent processing steps. It is crucial to ensure complete solvent removal before curing to prevent void formation.
Q4: What safety precautions should be taken when handling this resin?
A4: As with all chemical reagents, proper safety protocols must be followed. This includes:
-
Working in a well-ventilated area or under a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoiding inhalation of dust or fumes.
-
Preventing contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Consulting the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
Troubleshooting Guide
This section provides solutions to common problems encountered during the processing of Bisphenol A Bis(4-maleimidophenyl) Ether resin.
Issue 1: Brittleness of the Cured Resin
Question: My cured composite is exhibiting excessive brittleness and is prone to cracking. How can I improve its toughness?
Root Cause Analysis: The high cross-link density inherent to bismaleimide resins can lead to a rigid and brittle network structure. While the ether linkage in Bisphenol A Bis(4-maleimidophenyl) Ether improves toughness, formulation and curing parameters can significantly impact the final mechanical properties.
Solutions:
-
Co-polymerization with Toughening Agents:
-
Allyl Compounds: Incorporating a co-monomer such as o,o'-diallyl bisphenol A (DABA) can effectively increase the toughness of the BMI composite. The copolymerization of DABA with the BMI resin decreases the crosslink density, resulting in a more resilient network.
-
Aromatic Diamines: Using aromatic diamines as chain extenders through a Michael addition reaction can reduce the brittleness of the thermoset. This pre-reaction step builds molecular weight before the final cross-linking, leading to a less constrained network.
-
-
Modification with Flexible Polymers:
-
Introducing flexible polymer chains, such as those with ether or ester bonds, into the BMI matrix can enhance molecular mobility and toughness.[3] This can be achieved by blending with thermoplastic or elastomeric modifiers.
-
-
Optimization of Cure Cycle:
-
A slower, staged curing process can allow for more complete molecular rearrangement and reduce internal stresses, which can contribute to brittleness.
-
Experimental Protocol: Toughening with an Aromatic Diamine (Chain Extension)
-
Dissolve the Bisphenol A Bis(4-maleimidophenyl) Ether resin in a suitable solvent (e.g., acetone) to a desired concentration (e.g., 50% w/w).
-
In a separate container, dissolve the aromatic diamine (e.g., 4,4'-diaminodiphenylmethane) in the same solvent. The molar ratio of BMI to diamine should be carefully controlled (e.g., 2:1) to favor chain extension over immediate gelation.
-
Slowly add the diamine solution to the stirred BMI solution at a controlled temperature (e.g., 80°C).
-
Allow the chain extension reaction to proceed for a specific duration (e.g., 1-2 hours) until the desired viscosity is achieved.
-
The resulting chain-extended resin solution is then ready for composite fabrication and final curing.
Issue 2: Voids and Porosity in the Cured Composite
Question: My final composite part has significant voids and porosity, compromising its mechanical performance. What is causing this and how can I prevent it?
Root Cause Analysis: Voids in thermoset composites can arise from several sources, including trapped air, residual solvent, or volatile byproducts from side reactions. Since BMI curing is an addition reaction, volatiles are not a primary byproduct of the main curing chemistry.
Solutions:
-
Thorough Degassing:
-
Before curing, it is critical to degas the resin mixture to remove any entrapped air. This can be done by placing the resin in a vacuum chamber until bubbling subsides. For lower viscosity resins, gentle heating during vacuum application can facilitate air removal.
-
-
Complete Solvent Removal:
-
If a solvent is used to reduce viscosity, it must be completely evaporated before the curing temperature is reached. A pre-curing "B-staging" step at a moderate temperature (e.g., 80-100°C) under vacuum is effective for solvent removal.
-
-
Controlled Curing Cycle:
-
A slow initial heating ramp rate allows any remaining volatiles to escape before the resin gels. A multi-step curing process is often beneficial.
-
-
Application of Pressure:
-
Curing under pressure, for instance in an autoclave or a hot press, is a highly effective method to suppress void formation and ensure good consolidation of the composite laminate.
-
Visualizing the Troubleshooting Workflow for Void Reduction
Caption: Troubleshooting workflow for reducing voids in composites.
Issue 3: Incomplete or Non-Uniform Curing
Question: The cured resin is soft in some areas and hard in others, indicating incomplete or uneven curing. What could be the cause?
Root Cause Analysis: Non-uniform curing can result from improper mixing of components (if using a co-monomer or catalyst), inaccurate temperature control during the cure cycle, or a cure time that is too short.
Solutions:
-
Homogeneous Mixing:
-
If using a multi-component system (e.g., with a diamine or catalyst), ensure that all components are thoroughly and uniformly mixed before application. For solid components, ensure they are fully dissolved in the solvent or molten resin.
-
-
Accurate Temperature Control:
-
Use a calibrated oven or hot press with uniform heat distribution. Place thermocouples near the part to monitor the actual curing temperature.
-
-
Sufficient Curing Time and Temperature:
-
Follow a recommended cure schedule. A typical multi-step cure for a BMI resin might look like this:
-
Initial cure: 2 hours at 200°C
-
Post-cure: 3-5 hours at 250-280°C[1]
-
-
The post-cure at a higher temperature is crucial for achieving the full cross-link density and maximizing the glass transition temperature (Tg) and mechanical properties.
-
Visualizing the Curing Process
Caption: General workflow for processing BMI resin composites.
Quantitative Data Summary
| Property | Typical Value Range | Source |
| Curing Temperature | 200 - 280 °C | [1] |
| Post-Cure Temperature | 250 - 280 °C | [1] |
| Glass Transition Temp. (Tg) | > 270 °C | [3] |
| Temperature at 5% Weight Loss | > 400 °C | [3] |
References
-
Full article: Synthesis, characterization, and curing kinetics of novel bismaleimide monomers containing fluorene cardo group and aryl ether linkage - Taylor & Francis Online. Available at: [Link]
-
Syntheses and thermal properties of ether-containing bismaleimides and their cured resins - DeepDyve. Available at: [Link]
-
Study on the Curing Behavior of the Modified Bismaleimide Resin Cured at Middle Temperature - China-Japan Seminar on Advanced Aromatic Polymers. Available at: [Link]
-
Synthesis, Cure and Thermal Properties of Bismaleimide Resin and Allylnadic-Imide - International Journal of Scientific & Engineering Research. Available at: [Link]
-
Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials - MDPI. Available at: [Link]
Sources
Interpreting DSC exotherms for incomplete cure of "2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane"
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the bismaleimide resin 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane . It focuses on the interpretation of Differential Scanning Calorimetry (DSC) data, specifically addressing the common issue of identifying and quantifying incomplete cure.
Frequently Asked Questions (FAQs)
Q1: What is 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane?
A1: 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, also known as Bisphenol A Bis(4-maleimidophenyl Ether), is a type of bismaleimide (BMI) thermosetting polymer.[1][2][3] These resins are known for their excellent thermal stability, making them suitable for high-temperature applications in aerospace and electronics.[4] Upon heating, the maleimide groups react to form a highly cross-linked network, a process known as curing.
Q2: What is Differential Scanning Calorimetry (DSC) and how is it used for this resin?
A2: Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[5][6] For thermosetting resins like this bismaleimide, DSC is crucial for:
-
Observing the cure reaction: The cross-linking process is an exothermic reaction (releases heat), which is detected by the DSC as a broad peak.
-
Determining the Glass Transition Temperature (Tg): The Tg is the temperature at which the cured resin transitions from a rigid, glassy state to a more rubbery state. This is observed as a step-like change in the baseline of the DSC curve.[7]
-
Assessing the Degree of Cure: By measuring the residual heat of reaction in a partially cured sample, the extent of the curing reaction can be quantified.[5]
Q3: What does an "exotherm" in a DSC scan of my cured sample mean?
A3: An exotherm is a peak in the DSC data that indicates heat is being released from the sample. If you observe an exotherm during a DSC scan of a sample you believed to be fully cured, it signifies that there were unreacted maleimide groups remaining. As the sample was heated in the DSC, these groups began to react, releasing heat. This phenomenon is known as a "residual cure exotherm" and is a direct indication of an incomplete cure.[7]
Q4: What is the significance of the Glass Transition Temperature (Tg)?
A4: The Glass Transition Temperature (Tg) is a critical property of the cured resin. It is directly related to the cross-link density of the polymer network. A higher degree of cure results in a more densely cross-linked network and, consequently, a higher Tg. A lower-than-expected Tg is often another indicator of an incomplete cure. For some modified bismaleimide systems, a Tg of around 274°C has been reported for the cured resin.
Troubleshooting Guide: Interpreting Incomplete Cure Exotherms
This guide will help you diagnose and quantify an incomplete cure in your 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane samples.
Problem: I ran a DSC on my cured bismaleimide sample and observed an unexpected exotherm. What does this mean and what should I do next?
This observation strongly suggests that your initial curing process was incomplete. The exotherm you are seeing is the residual cure of the unreacted resin. To confirm this and quantify the extent of the issue, you should follow a systematic approach.
Diagnostic Workflow
The following diagram outlines the logical steps to take when you encounter a potential incomplete cure.
Caption: Troubleshooting workflow for an unexpected DSC exotherm.
Detailed Experimental Protocols
To accurately determine the degree of cure, you must first establish a baseline by measuring the total heat of reaction for your specific batch of uncured resin.
Protocol 1: Determining the Total Heat of Reaction (ΔH_total)
Objective: To measure the total amount of heat released when a completely uncured sample of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is fully cured. This value will serve as your 100% cure benchmark.
Methodology:
-
Sample Preparation:
-
Carefully weigh 5-10 mg of fresh, uncured 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane powder into a standard aluminum DSC pan.
-
Record the exact weight.
-
Hermetically seal the pan. Prepare an empty, sealed pan to use as a reference.
-
-
DSC Program:
-
Equilibrate the DSC cell at room temperature (e.g., 25°C).
-
Heat the sample from 25°C to a temperature well above the end of the curing exotherm (e.g., 350°C) at a constant rate, typically 10°C/min. Ensure the final temperature does not induce thermal degradation.
-
Use a nitrogen purge gas (e.g., 50 mL/min) to maintain an inert atmosphere.
-
-
Data Analysis:
-
On the resulting thermogram, integrate the area of the main curing exotherm. Most DSC software can do this automatically.
-
The result will be the total heat of reaction (ΔH_total) in Joules per gram (J/g). This value represents a 100% cure.
-
Protocol 2: Quantifying the Degree of Incomplete Cure
Objective: To measure the residual heat of reaction in your partially cured sample and calculate the degree of cure.
Methodology:
-
Sample Preparation:
-
Weigh 5-10 mg of your previously cured sample (the one that showed the unexpected exotherm) into a standard aluminum DSC pan.
-
Record the exact weight and seal the pan.
-
-
DSC Program:
-
Run the exact same DSC temperature program as in Protocol 1 (heat from 25°C to 350°C at 10°C/min).
-
-
Data Analysis:
-
Integrate the area of the residual exotherm observed in this second scan. This gives you the residual heat of reaction (ΔH_residual) in J/g.
-
Calculate the Degree of Cure using the following equation:
Degree of Cure (%) = [ (ΔH_total - ΔH_residual) / ΔH_total ] * 100
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the degree of cure.
Interpreting the Results and Taking Action
| Parameter | Observation in Incompletely Cured Sample | Scientific Rationale | Recommended Action |
| Residual Exotherm (ΔH_residual) | A measurable exothermic peak is present in the DSC scan. | Unreacted maleimide groups are present and react upon heating in the DSC, releasing energy. | Use the value to calculate the degree of cure as described in Protocol 2. |
| Glass Transition Temp. (Tg) | The Tg is lower than that of a known, fully cured standard. | A lower degree of cure means a lower cross-link density. The polymer chains have more mobility, so the transition from a glassy to a rubbery state occurs at a lower temperature. | Confirm the lower Tg with a second heating scan after the residual cure exotherm is complete. The new, higher Tg will be indicative of the more fully cured state. |
If you confirm an incomplete cure, you need to revise your curing protocol. Consider the following adjustments:
-
Increase Cure Time: The reaction may simply need more time to proceed to completion at the given temperature.
-
Increase Cure Temperature: A higher temperature can increase the reaction rate. However, be cautious not to exceed the degradation temperature of the resin.
-
Introduce a Post-Cure Step: Often, a multi-step curing process is required. This might involve an initial cure at a lower temperature followed by a "post-cure" at a higher temperature to complete the cross-linking. For high-temperature resins like bismaleimides, a post-cure is common practice to maximize the Tg and thermal stability.
By systematically determining the heat of reaction for your uncured resin and using it as a benchmark, you can confidently troubleshoot curing issues and optimize your process for consistent, high-quality results.
References
Sources
- 1. Synthesis and characterization of high temperature resistant bismaleimide based resins and their composites [open.metu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bisphenol A Diglycidyl Ether-Primary Amine Cooligomer-poly(ε-caprolactone) Networks: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane | 79922-55-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Viscosity Control of Uncured Bisphenol A Bis(4-maleimidophenyl Ether) Resin
Welcome to the Technical Support Center for "Bisphenol A Bis(4-maleimidophenyl Ether)" resin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for controlling the viscosity of this high-performance thermosetting resin in its uncured state. Our goal is to empower you with the foundational knowledge and practical protocols to ensure reproducible and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical physical state and viscosity of uncured "Bisphenol A Bis(4-maleimidophenyl Ether)" resin at room temperature?
At ambient temperatures (20-25°C), "Bisphenol A Bis(4-maleimidophenyl Ether)" is typically a solid or a highly viscous semi-solid powder.[1] This high viscosity is a result of its molecular structure, which includes rigid aromatic rings.[1] Consequently, direct use at room temperature is often impractical for applications requiring pouring, mixing, or infusion.
Q2: Why is controlling the viscosity of this resin crucial for my experiments?
Viscosity is a critical parameter that directly influences several aspects of your experimental process and the quality of the final cured material. Proper viscosity control is essential for:
-
Homogeneous Mixing: Ensuring uniform dispersion of curing agents, catalysts, fillers, or other additives.
-
Void-Free Curing: High viscosity can trap air bubbles during mixing, leading to voids in the cured material, which can compromise mechanical and thermal properties.
-
Substrate Wetting and Impregnation: For composite fabrication, the resin must have a low enough viscosity to thoroughly wet and impregnate reinforcing fibers.
-
Processability: Achieving a workable viscosity is necessary for techniques like casting, potting, and resin transfer molding.
Q3: What are the primary methods for reducing the viscosity of uncured "Bisphenol A Bis(4-maleimidophenyl Ether)" resin?
There are three main approaches to reduce the viscosity of this resin:
-
Thermal Control: Increasing the temperature of the resin.
-
Solvent Dilution: Dissolving the resin in a suitable non-reactive solvent.
-
Reactive Dilution: Blending the resin with a low-viscosity monomer or oligomer that will co-react during the curing process.
Each method has its advantages and is suited for different applications. The subsequent troubleshooting guides will delve into the specifics of each approach.
Troubleshooting Guides
Problem 1: My resin is too viscous to handle and mix at room temperature.
This is the most common challenge with "Bisphenol A Bis(4-maleimidophenyl Ether)" resin. The most direct solution is to use thermal energy to reduce the viscosity.
Root Cause Analysis: The high viscosity is due to the strong intermolecular forces and the rigid chemical structure of the resin at low temperatures. By increasing the temperature, you provide enough thermal energy to overcome these forces, allowing the molecules to move more freely, which manifests as a decrease in viscosity.
Step-by-Step Protocol for Thermal Viscosity Reduction:
-
Determine the Target Viscosity: Consult your experimental protocol for the required viscosity range.
-
Pre-heat the Resin: Place the required amount of resin in a suitable container (e.g., a glass beaker or a specialized resin pot) and heat it in a temperature-controlled oven or on a hot plate with magnetic stirring.
-
Monitor Temperature and Viscosity:
-
Start with a moderate temperature (e.g., 80°C) and gradually increase it.
-
If you have a viscometer, periodically measure the viscosity until the target is reached.
-
If a viscometer is not available, you can qualitatively assess the viscosity by observing its flow characteristics.
-
-
Incorporate Additives: Once the resin has reached the desired viscosity, you can add and mix curing agents, catalysts, or fillers. Be aware that adding cooler components will cause a temporary increase in viscosity.
-
Maintain Temperature: It is crucial to maintain the temperature throughout the mixing and application process to prevent the viscosity from increasing.
Data Presentation: Illustrative Temperature-Viscosity Profile
The following table provides an illustrative example of how temperature can affect the viscosity of a typical bismaleimide resin. The exact values for your specific batch of "Bisphenol A Bis(4-maleimidophenyl Ether)" may vary.
| Temperature (°C) | Typical Viscosity (Pa·s) | State/Consistency |
| 25 | > 1000 | Solid / Highly Viscous Semi-Solid |
| 80 | 10 - 50 | Thick Liquid |
| 100 | 1 - 5 | Pourable Liquid |
| 120 | < 1 | Low Viscosity Liquid |
Experimental Workflow: Thermal Viscosity Reduction
Caption: Workflow for thermal viscosity reduction of the resin.
Problem 2: Heating the resin is not feasible for my application, or it shortens the pot life too much.
In situations where heating is not an option (e.g., working with temperature-sensitive components) or when a longer working time is needed, using a solvent or a reactive diluent is the recommended approach.
Root Cause Analysis: A non-reactive solvent reduces viscosity by physically separating the resin molecules, thereby decreasing the intermolecular forces between them. The choice of solvent is critical, as it must be compatible with the resin and easily removable before curing.
Step-by-Step Protocol for Solvent Dilution:
-
Solvent Selection: Choose a solvent in which the "Bisphenol A Bis(4-maleimidophenyl Ether)" resin is readily soluble. Common choices for bismaleimide resins include:
-
Dissolution:
-
Gradually add the resin powder to the solvent while stirring.
-
Use a magnetic stirrer or a mechanical mixer to ensure complete dissolution. Gentle heating (e.g., 40-50°C) can accelerate this process.
-
-
Viscosity Adjustment: Add solvent until the desired viscosity is achieved.
-
Solvent Removal (Crucial Step): Before initiating the cure, the solvent must be completely removed. This is typically done under vacuum at a slightly elevated temperature. Failure to remove the solvent will result in voids and compromised properties in the cured product.[4]
-
Curing: Once the solvent is removed, proceed with the addition of curing agents and the curing cycle.
Data Presentation: Common Solvents and Their Properties
| Solvent | Boiling Point (°C) | Relative Volatility | Notes |
| Acetone | 56 | High | Good for initial dissolution, but evaporates quickly.[1] |
| MEK | 80 | Medium | A good balance of solvency and evaporation rate. |
| DMF | 153 | Low | Excellent solvent, but requires higher temperatures for removal.[2] |
| Toluene | 111 | Medium | Effective, but with potential health and safety concerns.[3] |
| DCM | 40 | Very High | Highly effective but very volatile and requires careful handling.[2] |
Root Cause Analysis: Reactive diluents are low-viscosity monomers or oligomers that have functional groups capable of reacting with the bismaleimide resin during the curing process. They act as a solvent in the uncured state and become part of the final polymer network, thus avoiding the need for a removal step.[4]
Step-by-Step Protocol for Using Reactive Diluents:
-
Select a Reactive Diluent: A common and effective reactive diluent for bismaleimide resins is Diallyl Bisphenol A (DBA) .[5] Other potential reactive diluents include those with propenyl or allyl groups.[2]
-
Blending:
-
Gently heat the "Bisphenol A Bis(4-maleimidophenyl Ether)" resin to a manageable viscosity (e.g., 80-100°C).
-
Add the desired amount of the reactive diluent and mix thoroughly until a homogeneous solution is obtained.
-
-
Viscosity Measurement: Measure the viscosity of the blend at your working temperature to ensure it meets your requirements.
-
Curing: Add the curing agent and proceed with the curing cycle. The reactive diluent will co-polymerize with the bismaleimide resin.
Data Presentation: Effect of a Reactive Diluent on Viscosity (Illustrative)
| % Diallyl Bisphenol A (by weight) | Typical Viscosity at 80°C (Pa·s) |
| 0 | 10 - 50 |
| 10 | 5 - 20 |
| 20 | 1 - 5 |
| 30 | < 1 |
Logical Relationship: Choosing a Viscosity Reduction Method
Sources
- 1. What is N,N'-(4,4' DIPHENYLMETHANE)BISMALEIMIDE? [yangchentech.com]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. caplinq.com [caplinq.com]
- 4. Beyond Epoxy: High Performance Thermosets Part Three - Liquid Bismaleimides - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. nbinno.com [nbinno.com]
Technical Support Center: Curing and Thermal Stress Management for 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (BMI-PP) Composites
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (BMI-PP) composites. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the challenges of curing BMI-PP composites while minimizing thermal stress. Our goal is to empower you with the knowledge to achieve optimal performance and reliability in your experimental outcomes.
Introduction to Thermal Stress in BMI-PP Composites
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (BMI-PP) is a high-performance thermosetting bismaleimide resin known for its excellent thermal stability, high glass transition temperature (Tg), and good mechanical properties.[1] However, like many high-temperature resins, BMI-PP is inherently brittle. This brittleness, combined with the stresses that develop during the curing process, can lead to significant challenges in manufacturing robust composite materials.
Thermal stress is a critical issue that arises from two primary sources:
-
Cure Shrinkage: As the BMI-PP resin polymerizes and cross-links, it undergoes a reduction in volume, known as cure shrinkage. This shrinkage is constrained by the reinforcing fibers, leading to the buildup of internal stresses.
-
Coefficient of Thermal Expansion (CTE) Mismatch: The CTE of the BMI-PP resin is significantly higher than that of common reinforcing fibers (e.g., carbon, glass). As the composite cools down from its high curing temperature to room temperature, the resin matrix attempts to contract more than the fibers, resulting in substantial residual thermal stresses.
These internal stresses can lead to a variety of defects, including warping, micro-cracking, and delamination, which can compromise the mechanical integrity and performance of the final composite part. This guide will provide you with the tools and knowledge to understand, predict, and mitigate these issues.
Frequently Asked Questions (FAQs)
Here are some common questions and answers to help you with your BMI-PP composite experiments:
Q1: My BMI-PP composite is warping after I remove it from the mold. What's causing this?
A1: Warpage is a common manifestation of uncontrolled thermal stress.[2] It is most often caused by an asymmetrical layup of the composite laminate or non-uniform cooling. If you have an unbalanced stacking sequence of your fiber reinforcement, the different CTEs in different directions will cause the part to distort as it cools. Ensure your laminate is symmetric and that your cooling process is slow and uniform.
Q2: I'm observing micro-cracks in my cured BMI-PP composite. How can I prevent this?
A2: Micro-cracking is a classic sign of excessive thermal stress in a brittle matrix. Bismaleimide resins are known for their brittleness. To prevent micro-cracks, you can try several approaches:
-
Optimize your cure cycle: A slower cooling rate can reduce the buildup of thermal stress.
-
Toughen the resin: Consider adding a toughening agent, such as a thermoplastic modifier, to the BMI-PP resin to increase its fracture toughness.
-
Select appropriate fibers: Fibers with a CTE closer to that of the resin can help reduce the CTE mismatch.
Q3: What is a good starting point for a cure cycle for neat BMI-PP resin?
A3: While the optimal cure cycle should be determined experimentally for your specific resin and application, a general starting point for bismaleimide resins involves a multi-stage process. A typical cycle might look like this:
-
Initial ramp: Heat to 135°C at a rate of 1-3°C/minute.
-
First dwell: Hold at 135°C for 2 hours to allow for melting and flow.
-
Second ramp: Heat to 160°C at 1-3°C/minute.
-
Second dwell: Hold at 160°C for 2 hours for initial cross-linking.
-
Third ramp: Heat to 200°C at 1-3°C/minute.
-
Third dwell: Hold at 200°C for 2 hours for further curing.
-
Post-cure ramp: Heat to 230°C at 1-3°C/minute.
-
Post-cure: Hold at 230°C for 4 hours to complete the cross-linking.
-
Cooling: Cool down slowly and uniformly to room temperature, ideally at a rate of less than 3°C/minute.
It is crucial to perform a Differential Scanning Calorimetry (DSC) analysis on your BMI-PP resin to determine the actual onset of curing and the peak exotherm temperature to refine this cycle.
Q4: Can I lower the curing temperature of my BMI-PP resin?
A4: Yes, blending BMI-PP with other resins, such as benzoxazines, can lower the overall curing temperature. This is because the benzoxazine can catalyze the polymerization of the maleimide groups. Lowering the cure temperature is an effective way to reduce the magnitude of thermal stresses, as the temperature difference between the cure temperature and room temperature is smaller.
In-Depth Troubleshooting Guides
Guide 1: Mitigating Warpage in BMI-PP Composites
Warpage is a dimensional distortion of the final composite part from its intended shape.[2] It is a direct consequence of residual stresses.
-
Asymmetric Laminate Layup: An unbalanced stacking sequence of plies with different fiber orientations leads to anisotropic in-plane CTEs, causing the laminate to warp upon cooling.
-
Non-Uniform Curing and Cooling: Temperature gradients across the composite during curing and cooling can lead to differential shrinkage and stress buildup. Thicker sections cool slower than thinner sections, exacerbating this effect.
-
Tool-Part Interaction: A mismatch in the CTE between the mold and the composite part can induce stress during cooling.
-
Laminate Design:
-
Ensure Symmetry: Always use a symmetric stacking sequence for your laminate. For example, a [0/90/45/-45]s layup is symmetric, while a [0/90/45/-45] layup is not.
-
Balanced Layup: In addition to symmetry, a balanced layup (equal number of plies at +θ and -θ) will prevent in-plane shear stresses that can also contribute to warpage.
-
-
Cure Cycle Optimization:
-
Slow Cooling: Implement a slow and controlled cooling rate (e.g., 1-3°C/minute) from the final cure temperature down to below the glass transition temperature (Tg) of the resin.
-
Uniform Heating and Cooling: Ensure uniform temperature distribution across the part during the entire curing process. This can be achieved through proper bagging techniques and the use of an oven with good air circulation.
-
-
Tooling:
-
Matched CTE Tooling: If possible, use a mold material with a CTE that closely matches that of the composite in the in-plane directions. This is often not feasible, so managing the cooling rate becomes even more critical.
-
Tool Release: Ensure proper application of a mold release agent to prevent the part from sticking to the mold, which can constrain its shrinkage and increase stress.
-
Guide 2: Preventing Micro-cracking in BMI-PP Composites
Micro-cracks are small fissures that can form within the resin matrix or at the fiber-matrix interface. They are often initiated by high tensile stresses generated during cooling.
-
High Thermal Stresses: The primary cause is the large CTE mismatch between the BMI-PP resin and the reinforcing fibers, leading to high tensile stresses in the matrix upon cooling.
-
Resin Brittleness: BMI resins are inherently brittle, with low fracture toughness. This makes them more susceptible to cracking when subjected to thermal stresses.
-
High Cure Shrinkage: The volumetric shrinkage of the resin during polymerization adds to the internal stress state.
-
Resin Formulation Modification:
-
Toughening Agents: Incorporate toughening agents into the BMI-PP resin to improve its fracture toughness. Common tougheners include:
-
Thermoplastics: Polyetherimides (PEI) and polysulfones (PSU) can be blended with the BMI resin to create a tougher matrix.
-
Reactive Elastomers: Liquid rubbers, such as carboxyl-terminated butadiene nitrile (CTBN), can be incorporated to form a rubbery phase that blunts crack propagation.
-
-
Co-polymerization: Blending BMI-PP with reactive diluents or other thermosets can reduce the crosslink density and increase toughness. For example, co-curing with diallyl bisphenol A (DABPA) is a common strategy to toughen bismaleimide resins.
-
-
Cure Cycle and Post-Cure Optimization:
-
Lower Cure Temperature: As mentioned, lowering the cure temperature by blending with other resins can significantly reduce thermal stresses.
-
Step-Curing: A step-wise curing process with intermediate holds can allow for some stress relaxation to occur before the resin is fully cured and rigid.
-
Controlled Cooling: A very slow and controlled cooling rate is essential to minimize the buildup of thermal shock and stress.
-
-
Reinforcement Selection:
-
Fiber Type: While carbon and glass fibers are common, consider the CTE of the fiber. Pitch-based carbon fibers, for example, have a slightly negative CTE which can be used strategically in hybrid laminates to manage overall CTE.
-
Fiber Sizing: The chemical coating on the fibers, known as sizing, plays a crucial role in the fiber-matrix interface. Ensure the sizing is compatible with BMI resins to promote good adhesion, which can help distribute stress more effectively.
-
Experimental Protocols
To effectively troubleshoot and optimize your curing process, it is essential to characterize the thermal and mechanical properties of your BMI-PP resin and composites.
Protocol 1: Determination of the Optimal Cure Cycle using Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the curing characteristics of a thermosetting resin.
Objective: To determine the onset of cure, the peak exothermic temperature, and the total heat of reaction for your BMI-PP resin.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Uncured BMI-PP resin
-
Aluminum DSC pans and lids
Procedure:
-
Accurately weigh 5-10 mg of the uncured BMI-PP resin into an aluminum DSC pan.
-
Seal the pan with a lid.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from room temperature to a temperature above the expected final cure temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/minute).
-
Record the heat flow as a function of temperature.
Data Analysis:
-
The resulting DSC thermogram will show an exothermic peak representing the curing reaction.
-
Onset Temperature (T_onset): The temperature at which the exothermic peak begins. This is a good indicator for the start of the first dwell in your cure cycle.
-
Peak Temperature (T_peak): The temperature at which the rate of reaction is at its maximum. Your curing dwells should be at or near this temperature to ensure efficient curing.
-
Total Heat of Reaction (ΔH_total): The area under the exothermic peak, which is proportional to the total amount of cross-linking.
Protocol 2: Measurement of the Coefficient of Thermal Expansion (CTE) using Thermomechanical Analysis (TMA)
TMA measures the dimensional changes of a material as a function of temperature.
Objective: To determine the CTE of the cured BMI-PP resin and your BMI-PP composite.
Materials and Equipment:
-
Thermomechanical Analyzer (TMA)
-
Cured samples of neat BMI-PP resin and your BMI-PP composite with known dimensions.
Procedure:
-
Prepare small, rectangular samples of the cured neat resin and the composite.
-
Place the sample in the TMA under a small, constant load.
-
Heat the sample over the desired temperature range (e.g., from room temperature to just below the Tg) at a constant heating rate (e.g., 5°C/minute).
-
The TMA will record the change in the sample's dimension as a function of temperature.
Data Analysis:
-
The slope of the dimensional change versus temperature curve is the CTE.
-
By comparing the CTE of the neat resin with that of the composite, you can quantify the CTE mismatch that is contributing to thermal stress.
Data Summary
| Property | Typical Value for BMI Resins | Significance for Thermal Stress |
| Coefficient of Thermal Expansion (CTE) | 36-40 ppm/°C (for a BMI-PP blend) | A large mismatch with the fiber CTE is a primary driver of thermal stress. |
| Cure Shrinkage | Varies, but can be significant | Contributes to the buildup of internal stresses during curing. |
| Glass Transition Temperature (Tg) | > 250°C | Defines the upper service temperature and influences the temperature range over which thermal stresses develop. |
| Fracture Toughness (K_IC) | Generally low for unmodified BMIs | A low value indicates a brittle material that is more susceptible to micro-cracking. |
Visualizations
Factors Contributing to Thermal Stress
Caption: Key factors leading to thermal stress and resulting defects in BMI-PP composites.
Troubleshooting Workflow for Thermal Stress
Caption: A logical workflow for troubleshooting and mitigating thermal stress in BMI-PP composites.
References
Sources
A Comparative Guide to Bismaleimide Resins: Performance Analysis of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane
In the landscape of high-performance thermosetting polymers, bismaleimide (BMI) resins stand out for their exceptional thermal stability, high glass transition temperatures (Tg), and excellent mechanical properties, particularly in demanding environments.[1] These characteristics make them indispensable in aerospace, electronics, and automotive industries for applications such as composites, adhesives, and coatings.[2] This guide provides an in-depth comparison of a noteworthy BMI monomer, 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (BMPPM), with other widely used bismaleimide resins, primarily focusing on N,N’-(4,4′-diphenylmethane)bismaleimide (MDAB or BDM). We will delve into their performance differences, supported by experimental data, to assist researchers and drug development professionals in making informed material selections.
The Significance of Molecular Architecture in Bismaleimide Resins
The performance of a BMI resin is intrinsically linked to its molecular structure. Traditional BMI resins, such as those based on MDAB, are known for their high crosslink density, which imparts rigidity and exceptional thermal stability but often at the cost of brittleness.[3] This inherent brittleness can be a limiting factor in applications requiring high fracture toughness and impact resistance.
BMPPM addresses this limitation through a strategic molecular design. The incorporation of flexible ether linkages and a bulky bisphenol A group within its backbone introduces a degree of molecular flexibility.[4] This "self-toughening" mechanism enhances the resin's toughness without significantly compromising its desirable high-temperature performance.[4]
Comparative Performance Analysis: BMPPM vs. Other Bismaleimide Resins
To provide a clear and objective comparison, the following table summarizes key performance indicators for BMPPM and other common bismaleimide resins. The data presented is a synthesis of values reported in scientific literature and technical data sheets. It is important to note that the properties of the final cured resin can be significantly influenced by the specific curing agent and cycle used.
| Property | 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (BMPPM) | N,N’-(4,4′-diphenylmethane)bismaleimide (MDAB/BDM) | Toughened BMI Systems (e.g., with PSF) |
| Flexural Strength | Good | High | Very High |
| Glass Transition Temperature (Tg) | High | Very High | High |
| Decomposition Temperature (Td) | > 400°C | > 400°C | > 400°C |
| Impact Strength | Improved | Low | Significantly Improved[5] |
| Processability | Good | Moderate | Good |
Key Observations:
-
Toughness: The most significant advantage of BMPPM lies in its inherently improved toughness compared to the brittle nature of unmodified MDAB resins. The molecular structure of BMPPM allows for greater energy absorption before fracture.
-
Thermal Stability: Both BMPPM and MDAB exhibit excellent thermal stability with high decomposition temperatures, making them suitable for high-temperature applications.
-
Processability: The presence of ether linkages in BMPPM can also contribute to a wider processing window, facilitating easier manufacturing of complex composite parts.
-
Toughened Systems: While BMPPM offers inherent toughness, further significant improvements in impact strength can be achieved by formulating BMI resins with thermoplastic toughening agents like polysulfone (PSF), albeit sometimes with a slight trade-off in the glass transition temperature.[5]
Chemical Structures of Compared Bismaleimide Monomers
To visualize the molecular differences discussed, the chemical structures of BMPPM and MDAB are presented below using Graphviz.
Caption: Typical curing workflow for bismaleimide resins.
Causality behind Experimental Choices:
-
Degassing: This step is critical to remove any entrapped air or volatile components from the resin mixture. Voids can act as stress concentration points, leading to premature failure and inaccurate mechanical property measurements.
-
Initial Cure: This stage initiates the polymerization and crosslinking reactions at a controlled rate. The temperature and duration are chosen to achieve a significant degree of cure without inducing excessive internal stresses.
-
Post-Cure: A higher temperature post-cure is essential to drive the crosslinking reaction to completion, thereby maximizing the glass transition temperature and the overall thermal and mechanical properties of the resin.
Mechanical Property Testing
Flexural Strength:
-
Standard: ASTM D790 or ISO 178.
-
Methodology: A rectangular specimen is supported at both ends and a load is applied to the center until fracture. This three-point bending test determines the material's ability to resist bending forces.
Impact Strength:
-
Standard: ASTM D256 (Izod) or ISO 180.
-
Methodology: A notched specimen is struck by a swinging pendulum. The energy absorbed by the specimen to fracture is a measure of its impact strength or toughness.
Thermal Property Analysis
Glass Transition Temperature (Tg):
-
Standard: ASTM E1356 (Differential Scanning Calorimetry - DSC) or ASTM D7028 (Dynamic Mechanical Analysis - DMA).
-
Methodology:
-
DSC: The sample is heated at a constant rate, and the heat flow into or out of the sample is measured. The Tg is observed as a step change in the heat capacity.
-
DMA: The sample is subjected to an oscillating force as the temperature is increased. The Tg is identified by a peak in the tan delta (damping) curve and a drop in the storage modulus.
-
Decomposition Temperature (Td):
-
Standard: ASTM E1131 (Thermogravimetric Analysis - TGA).
-
Methodology: The mass of the sample is monitored as it is heated in a controlled atmosphere (e.g., nitrogen or air). The Td is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.
Conclusion
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (BMPPM) represents a significant advancement in bismaleimide resin technology. Its unique molecular architecture, featuring ether linkages and a bisphenol A moiety, provides an intrinsic toughening mechanism that addresses the inherent brittleness of conventional BMI resins like MDAB. This results in a material with an improved balance of toughness, thermal stability, and processability.
For applications where high impact strength and fracture toughness are critical, without compromising high-temperature performance, BMPPM offers a compelling alternative to standard bismaleimide resins. Researchers and engineers should consider the specific performance requirements of their application to select the most suitable BMI system, recognizing that formulation with toughening agents and optimization of the cure cycle are key to unlocking the full potential of these high-performance materials.
References
-
RESEARCH ON TOUGHENING BISMALEIMIDE RESIN WITH THERMOPLASTIC RESIN. (n.d.). Retrieved January 17, 2026, from [Link]
-
Toughened of bismaleimide resin with improved thermal properties using amino-terminated Poly(phthalazinone ether nitrile sulfone)s | Request PDF. (2025, August 6). Retrieved from [Link]
-
Durability and Damage Tolerance of Bismaleimide Composites. Volume 2. Appendix of Crack Growth and Low-Velocity Impact Data. (1988, May 1). Retrieved from [Link]
-
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane [79922-55-7]. (n.d.). Retrieved January 17, 2026, from [Link]
-
Epoxy-Modified Bismaleimide Structural Adhesive Film Toughened Synergistically with PEK-C and Core–Shell Polymers for Bonding CFRP. (2023, March 14). Retrieved from [Link]
-
Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures. (2023, January 24). Retrieved from [Link]
-
Study on the Curing Behavior Of the Modified Bismaleimide Resin Cured at Middle Temperature. (n.d.). Retrieved January 17, 2026, from [Link]
-
Cure kinetics of bismaleimides as basis for polyimide‐like inks for PolyJet™‐3D‐printing. (n.d.). Retrieved January 17, 2026, from [Link]
-
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane CAS 79922-55-7. (n.d.). Retrieved January 17, 2026, from [Link]
-
Comparative Study Of Curing Behavior And Thermal Degradation Of Modified Bismaleimide Resin. (2024, January 10). Retrieved from [Link]
-
Modern approaches to the processing of bismaleimide resins. (n.d.). Retrieved January 17, 2026, from [Link]
-
Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry. (2023, April 17). Retrieved from [Link]
-
Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures. (2023, January 24). Retrieved from [Link]
-
synthesis and characterization of high temperature resistant bismaleimide based resins and their com. (2010, June 10). Retrieved from [Link]
-
Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures. (2023, January 24). Retrieved from [Link]
Sources
Comparing the thermal stability of "Bisphenol A Bis(4-maleimidophenyl Ether)" with epoxy resins
<Senior Application Scientist
Publication: Comparative Thermal Stability Analysis: Bismaleimide vs. Epoxy Resin Systems for High-Temperature Applications
In the pursuit of advanced materials for demanding environments, particularly in the aerospace, electronics, and automotive industries, the thermal stability of polymer resins is a critical performance metric.[1][2][3][4] This guide provides an in-depth comparison of the thermal stability of thermosetting resins based on Bisphenol A Bis(4-maleimidophenyl Ether), a type of bismaleimide (BMI), and conventional epoxy resins, specifically those derived from Bisphenol A diglycidyl ether (DGEBA). We will delve into the fundamental chemistry, curing mechanisms, and thermal degradation pathways that define their performance at elevated temperatures, supported by experimental data and standardized testing protocols.
Introduction to High-Temperature Resin Systems
Bismaleimide (BMI) Resins: BMI resins are a class of thermosetting polyimides known for their exceptional performance at high temperatures.[3][5] The curing process of BMIs typically involves addition polymerization reactions across the carbon-carbon double bonds of the maleimide groups.[5][6] This mechanism is advantageous as it does not produce volatile byproducts, leading to minimal shrinkage during curing.[5]
Epoxy Resins (DGEBA-based): Epoxy resins are widely utilized thermosets valued for their excellent mechanical properties, chemical resistance, and strong adhesion.[7] The most common epoxy resin, DGEBA, is typically cured with hardeners such as amines.[8][9][10][11][12] The curing reaction involves the opening of the epoxide ring by the amine, forming a highly cross-linked network.[9][12]
Curing Mechanisms: The Foundation of Thermal Performance
The way these resins form their three-dimensional networks is fundamental to their ultimate thermal stability.
Bismaleimide Curing
The polymerization of bismaleimides can proceed through several pathways, including free-radical polymerization, Michael addition, and ene reactions.[6] When co-cured with a diamine, a Michael addition reaction initially occurs, followed by homopolymerization of the maleimide double bonds at higher temperatures.[13][14] This dual-reaction curing leads to a highly cross-linked and thermally stable network.
Caption: Curing mechanism of a DGEBA epoxy resin with an amine hardener.
Experimental Evaluation of Thermal Stability: Thermogravimetric Analysis (TGA)
To quantitatively compare the thermal stability of these two resin systems, Thermogravimetric Analysis (TGA) is the industry-standard technique. TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. [15][16]
TGA Experimental Protocol (Based on ASTM E1131)
This protocol outlines the standardized procedure for conducting TGA to determine the compositional and thermal stability characteristics of polymers. [17][18] Objective: To determine the onset of decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of char yield at an elevated temperature.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: A small, representative sample of the cured resin (typically 5-10 mg) is accurately weighed and placed into a tared TGA pan (e.g., alumina or platinum). [17]2. Instrument Setup: The sample pan is placed in the TGA furnace.
-
Atmosphere: An inert atmosphere, typically nitrogen, is established with a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation. [16][19]4. Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min). [20][21]5. Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. [15]6. Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine key thermal stability parameters.
Caption: Standard workflow for Thermogravimetric Analysis (TGA) based on ASTM E1131.
Comparative Thermal Stability Data
The following table summarizes typical TGA data for a cured Bisphenol A Bis(4-maleimidophenyl Ether) system and a standard DGEBA epoxy resin cured with an aromatic amine like 4,4'-diaminodiphenyl sulfone (DDS).
| Parameter | Bisphenol A Bis(4-maleimidophenyl Ether) (BMI) | DGEBA/DDS Epoxy Resin |
| Tonset (5% weight loss, °C) in N2 | ~420 - 450 [22] | ~350 - 400 [23][24] |
| Tmax (°C) in N2 | ~460 [25] | ~410 [26] |
| Char Yield at 800°C (%) in N2 | ~35 - 40 [22] | ~20 - 25 [24] |
Analysis of Degradation Mechanisms
The superior thermal stability of BMI resins can be attributed to their highly aromatic and heterocyclic polymer backbone.
Bismaleimide Degradation: The thermal decomposition of cured BMI resins is a complex process. The initial weight loss at very high temperatures is often associated with the scission of the imide ring and the degradation of the aliphatic portions of the network. [27][28]The high degree of cross-linking and the aromatic nature of the polymer contribute to the formation of a significant amount of stable char at elevated temperatures.
Epoxy Degradation: The thermal degradation of amine-cured DGEBA epoxy resins typically initiates with the cleavage of the weaker bonds in the polymer network. [23][26]This includes the scission of ether linkages and the isopropylidene bridge in the bisphenol A unit. [29][30]This leads to the formation of various volatile products, including phenol and bisphenol A, resulting in a lower char yield compared to BMI resins. [26][30]
Conclusion and Practical Implications
Experimental data from Thermogravimetric Analysis conclusively demonstrates the superior thermal stability of Bisphenol A Bis(4-maleimidophenyl Ether) based resins compared to standard DGEBA epoxy systems. Key indicators of this enhanced performance include:
-
Higher Onset Decomposition Temperature: BMI resins can withstand significantly higher temperatures before significant degradation begins.
-
Greater Char Yield: The formation of a larger amount of thermally stable char in BMI resins provides better insulation and integrity at extreme temperatures.
These properties make BMI resins the material of choice for applications where sustained performance at elevated temperatures is critical, such as in components for aerospace vehicles, high-performance electronics, and downhole oil and gas equipment. [1][4]While epoxy resins offer a versatile and cost-effective solution for a wide range of applications, their thermal limitations make them less suitable for the most demanding high-temperature environments where BMI resins excel. [31]
References
-
Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Retrieved from [Link]
-
Sur-Tech. (2023, April 17). Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry. Retrieved from [Link]
-
Sukano. (n.d.). High-Temperature Polymers. Retrieved from [Link]
-
White, J. E., et al. (1995). Cure Reaction Pathways of Bismaleimide Polymers: A Solid-State 15N NMR Investigation. Macromolecules. Retrieved from [Link]
-
Wang, C., & Chen, C. (2005). Thermal Degradation of Bisphenol A Type Novolac Epoxy Resin Cured with 4,4′-Diaminodiphenyl Sulfone. Journal of Macromolecular Science, Part A. Retrieved from [Link]
-
Applus+ DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved from [Link]
-
Tungare, A., & Martin, G. (1992). Analysis of the curing behavior of bismaleimide resins. Journal of Applied Polymer Science. Retrieved from [Link]
-
Patsnap. (2025, July 3). Best Polymers for High-Temperature Applications (Tg > 200°C). Retrieved from [Link]
-
Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]
-
Drake Plastics. (n.d.). Using High Temperature Thermoplastics In Biomedical Applications. Retrieved from [Link]
-
Epoxy Flooring Co. (2025, July 28). The Chemistry Behind Amine-Cured Epoxy Systems. Retrieved from [Link]
-
Polymer Innovation Blog. (2022, July 11). Epoxy Curing Agents - Part 1: Amines. Retrieved from [Link]
-
Ogasawara, T., et al. (2025, August 6). High-performance bismaleimide matrices: Cure kinetics and mechanism. Request PDF. Retrieved from [Link]
-
Liu, W., et al. (2025, August 6). Thermal degradation of DGEBA/EDA epoxy resin. ResearchGate. Retrieved from [Link]
-
AIP Precision Machining. (2024, October 7). High-Temperature Polymers: Transforming Aerospace Engineering. Retrieved from [Link]
-
ThreeBond. (n.d.). Curing Agents for Epoxy Resin. Retrieved from [Link]
-
MDPI. (2024, April 10). Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials. Retrieved from [Link]
-
M-TEST. (n.d.). ASTM E1131 - TGA Analysis Testing Services. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Thermogravimetric analysis curves of cured flexible bismaleimide.... Retrieved from [Link]
-
Liu, Y., et al. (2015). Decomposition mechanisms of cured epoxy resins in near-critical water. Journal of Applied Polymer Science. Retrieved from [Link]
-
EUROLAB. (n.d.). ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. Retrieved from [Link]
-
Grassie, N., et al. (1985). Mechanism of Thermal Degradation of Bisphenol-A Diglycidyl Ether. Polymer Degradation and Stability. Retrieved from [Link]
-
MDPI. (2023, January 24). Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures. Retrieved from [Link]
-
Erickson, K. L., & Lenz, T. G. (2006). THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. OSTI.GOV. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Controlling degradation and recycling of carbon fiber reinforced bismaleimide resin composites via selective cleavage of imide bonds. Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, October 6). Improved thermal and mechanical properties of bismaleimide nanocomposites via incorporation of a new allylated siloxane graphene oxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of samples 3D-printed with commercial and BDM inks. Retrieved from [Link]
-
NIH. (2022, November 6). Thermal Properties and Flammability Characteristics of a Series of DGEBA-Based Thermosets Loaded with a Novel Bisphenol Containing DOPO and Phenylphosphonate Units. Retrieved from [Link]
-
Chemical Dynamics, LLC. (2022, March 30). Chemistry of Ambient Cure Epoxy Resins and Hardeners. Retrieved from [Link]
-
Middle East Technical University. (2010, June 10). synthesis and characterization of high temperature resistant bismaleimide based resins and their com. Retrieved from [Link]
-
NIH. (2023, September 14). Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Curing of epoxy resins with amines. Retrieved from [Link]
-
Scilit. (n.d.). Thermal degradation of poly(bismaleimides). Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 Thermogravimetric data of DGEBA/DDS, DGEBA/DDS/1, and DGEBA/2. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Preparation and characterization of bismaleimide monomers with various structures. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA thermograms of DGEBA-MP system under an air atmosphere. Retrieved from [Link]
-
ResearchGate. (n.d.). a comparison of TGA curves of neat DGEBA with its blends and b First.... Retrieved from [Link]
-
Fraser Plus Epoxy. (n.d.). Advanced Epoxy Resins Chemistry: A 2025 Comparative Analysis of Bisphenol A vs. Bisphenol F Resins. Retrieved from [Link]
-
ACS Publications. (n.d.). Epoxy-modified diallylbisphenol A and bis(maleimidophenyl)methane thermoset compositions: composition and dynamic mechanical thermal analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal stability and glass transition temperature of the epoxy resins mixed with hBADGE. Retrieved from [Link]
-
MDPI. (2022, July 8). Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2. Retrieved from [Link]
-
Journal of Materials Chemistry C. (n.d.). Improving thermal stability and ablative performance of epoxy resin by constructing epoxy–siloxane hybrid networks. Retrieved from [Link]
-
NIH. (2021, March 19). Mechanical Properties of Epoxy Compounds Based on Bisphenol a Aged in Aqueous Environments. Retrieved from [Link]
Sources
- 1. High-Temperature Polymers | Sukano [sukano.com]
- 2. specialchem.com [specialchem.com]
- 3. Best Polymers for High-Temperature Applications (Tg > 200°C) [eureka.patsnap.com]
- 4. High-Temperature Polymers in Aerospace Engineering | AIP Precision Machining [aipprecision.com]
- 5. mdpi.com [mdpi.com]
- 6. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. fraserplusepoxy.com [fraserplusepoxy.com]
- 8. hanepoxy.net [hanepoxy.net]
- 9. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 10. threebond.co.jp [threebond.co.jp]
- 11. Chemistry of Ambient Cure Epoxy Resins and Hardeners - Chemical Dynamics, LLC: Paint & Coatings Consultants [chemicaldynamics.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analysis of the curing behavior of bismaleimide resins | Semantic Scholar [semanticscholar.org]
- 15. infinitalab.com [infinitalab.com]
- 16. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 17. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 18. kalite.com [kalite.com]
- 19. Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures [mdpi.com]
- 20. apmtesting.com [apmtesting.com]
- 21. Improved thermal and mechanical properties of bismaleimide nanocomposites via incorporation of a new allylated siloxane graphene oxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06621D [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. Thermal Properties and Flammability Characteristics of a Series of DGEBA-Based Thermosets Loaded with a Novel Bisphenol Containing DOPO and Phenylphosphonate Units - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. scilit.com [scilit.com]
- 28. mdpi.com [mdpi.com]
- 29. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 30. osti.gov [osti.gov]
- 31. Improving thermal stability and ablative performance of epoxy resin by constructing epoxy–siloxane hybrid networks - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Mechanical properties of "2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane" composites versus carbon fiber composites
A Comparative Guide to the Mechanical Properties of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane Composites versus Carbon Fiber Composites
For researchers and materials scientists, the selection of a matrix for carbon fiber reinforced composites is a critical decision that dictates the ultimate performance and application range of the final material. While epoxy resins have long been the industry standard, offering a good balance of mechanical properties and processability, the demand for materials with superior thermal stability and toughness has led to the development of advanced alternatives. Among these, bismaleimide (BMI) resins, particularly those modified with 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (BMPP), have garnered significant attention.
This guide provides an in-depth technical comparison of the mechanical properties of carbon fiber composites utilizing a BMPP-modified BMI matrix versus those with conventional epoxy matrices. We will explore the underlying chemistry, fabrication methodologies, and performance characteristics, supported by experimental data, to offer a comprehensive resource for material selection in demanding applications.
Introduction to the Matrix Systems
The Workhorse: Carbon Fiber Reinforced Epoxy Composites
Carbon fiber reinforced polymers (CFRPs) with epoxy matrices are ubiquitous in high-performance applications, from aerospace to automotive and sporting goods.[1][2] Epoxy resins, a class of thermosetting polymers, form a rigid, three-dimensional network upon curing, providing excellent adhesion to carbon fibers and good all-around mechanical properties.[2] Their popularity stems from a combination of factors including high strength and stiffness, low shrinkage during cure, and good chemical resistance.[3]
The High-Temperature Challenger: 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (BMPP) Modified Bismaleimide (BMI) Composites
Bismaleimide (BMI) resins are a class of thermosetting polyimides known for their exceptional thermal stability, retaining mechanical properties at temperatures where epoxies begin to degrade.[3] However, traditional BMI resins are often brittle and can be difficult to process due to high melting points and viscosities.
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (BMPP) is a commercially available monomer used to modify BMI resins.[4] Its chemical structure, featuring ether linkages and a bisphenol A unit, introduces flexibility into the rigid BMI backbone. This modification leads to several desirable effects:
-
Improved Toughness: The flexible ether groups enhance the resin's ability to absorb energy before fracturing, addressing the inherent brittleness of conventional BMIs.[4]
-
Enhanced Processability: The incorporation of BMPP can lower the viscosity of the uncured resin over a wider temperature range, expanding the processing window for techniques like Resin Transfer Molding (RTM) and Out-of-Autoclave (OOA) manufacturing.[4]
Comparative Mechanical Properties
A direct, one-to-one comparison of mechanical properties is challenging due to the vast array of specific epoxy and BMI formulations, as well as variations in fiber type, volume fraction, and manufacturing processes. However, by synthesizing available data, we can establish a clear performance hierarchy.
| Mechanical Property | Carbon Fiber / Epoxy Composite | Carbon Fiber / BMPP-Modified BMI Composite | Rationale for Performance Difference |
| Tensile Strength | High (e.g., ~600-2340 MPa)[2][5] | Very High | The inherent strength of the carbon fiber dominates this property. The improved interfacial adhesion and stress transfer in the tougher BMI matrix can lead to modest improvements. |
| Tensile Modulus | High (e.g., ~45-235 GPa)[2] | High to Very High | Similar to tensile strength, this is largely a fiber-dominated property. |
| Flexural Strength | High (e.g., ~650-1100 MPa)[2][6] | Very High | The enhanced toughness and thermal stability of the BMPP-modified BMI matrix contribute to improved performance under bending loads, especially at elevated temperatures. |
| Flexural Modulus | High (e.g., ~37-150 GPa)[2][7] | High to Very High | The stiffness is primarily dictated by the carbon fiber reinforcement. |
| Fracture Toughness (GIC) | Moderate (e.g., ~0.2-0.5 kJ/m²)[8] | High (e.g., >0.7 kJ/m²)[9] | The incorporation of BMPP and other toughening agents in the BMI matrix is specifically designed to increase fracture toughness by introducing mechanisms for energy dissipation at the crack tip.[9] |
| Glass Transition Temp. (Tg) | 120-180 °C | >250 °C[4] | The aromatic and imide backbone of the BMI resin provides significantly higher thermal stability compared to conventional epoxy resins. |
| Hot/Wet Performance | Good | Excellent[4] | The lower moisture absorption and higher Tg of BMI resins result in better retention of mechanical properties in hot and humid environments. |
Experimental Protocols
To ensure the validity and reproducibility of mechanical property data, standardized testing procedures are paramount. The following sections detail the methodologies for key experiments based on ASTM standards.
Fabrication of Composite Laminates
A crucial aspect influencing the final mechanical properties is the fabrication process. Out-of-Autoclave (OOA) methods are increasingly favored for their cost-effectiveness.
Protocol for OOA Fabrication of a BMPP/Carbon Fiber Composite:
-
Prepreg Lay-up: Unidirectional or woven carbon fiber prepreg impregnated with the BMPP-modified BMI resin is laid up on a tool surface in the desired ply orientation.
-
Bagging: The lay-up is covered with a release film, breather cloth, and a vacuum bag. The assembly is sealed to the tool.
-
Vacuum Application: A vacuum is applied to the bagged assembly to consolidate the plies and remove entrapped air and volatiles.
-
Curing: The assembly is placed in an oven and subjected to a carefully controlled cure cycle. A typical cure cycle for a BMPP-modified BMI might involve:
-
Ramp to an initial dwell temperature (e.g., 120-150°C) and hold to allow for resin flow and wetting.
-
Ramp to a final cure temperature (e.g., 180-200°C) and hold for an extended period to ensure full crosslinking.
-
Controlled cool-down to minimize residual thermal stresses.
-
-
Post-Curing: For some high-temperature applications, a freestanding post-cure at a higher temperature (e.g., 220-250°C) may be performed to maximize the glass transition temperature and complete the crosslinking reactions.
Causality Behind Experimental Choices: The multi-stage cure cycle is designed to manage the resin's viscosity. The initial lower temperature dwell reduces viscosity to allow for good fiber impregnation and void removal. The subsequent ramp to a higher temperature initiates and completes the polymerization. The slow cool-down is critical to prevent the formation of microcracks due to thermal shock.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Bismaleimide Resins VS Epoxy Resins [yangchentech.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijert.org [ijert.org]
- 7. Dual-Sizing Effects of Carbon Fiber on the Thermal, Mechanical, and Impact Properties of Carbon Fiber/ABS Composites | MDPI [mdpi.com]
- 8. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 9. Processing and mechanical characterization of short carbon fiber-reinforced epoxy composites for material extrusion additive manufacturing | ORNL [ornl.gov]
The Dielectric Landscape: A Comparative Guide to 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane and Other High-Performance Polymers
For researchers and scientists at the forefront of material science, electronics, and drug development, the selection of polymers with precisely tailored dielectric properties is a critical determinant of performance. In this guide, we delve into the dielectric characteristics of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (BMPPM), a high-performance bismaleimide (BMI) resin, and provide a comparative analysis against other notable polymers. This document is designed to offer not just data, but a foundational understanding of the structure-property relationships that govern the dielectric behavior of these advanced materials.
The Significance of the Dielectric Constant in Advanced Applications
The dielectric constant (Dk), or relative permittivity, of a material quantifies its ability to store electrical energy in an electric field. In the realm of high-frequency electronics, such as in 5G communication systems and advanced printed circuit boards (PCBs), materials with a low dielectric constant are paramount.[1][2][3] A lower Dk minimizes signal delay, reduces crosstalk between components, and enhances overall signal integrity.[3][4] Conversely, for applications like capacitors, a high dielectric constant is desirable to maximize charge storage in a compact form factor.[5] Bismaleimide resins, including BMPPM, are prized for their exceptional thermal and mechanical stability, making their dielectric properties a subject of intense interest for demanding applications.[6][7]
A Comparative Analysis of Dielectric Properties
The following table provides a comparative overview of the dielectric constants of various cured bismaleimide systems and other common high-performance polymers. It is crucial to note that the dielectric constant is frequency-dependent, generally decreasing as the frequency increases.[6]
| Material System | Dielectric Constant (Dk) | Frequency | Reference(s) |
| Modified Bismaleimide (BMI) Resins | |||
| Polyaspartimide (Diamine-extended BMI) | 3.00 - 3.45 | 1 kHz | [9] |
| Polyaspartimide (Diamine-extended BMI) | 2.96 - 3.43 | 100 kHz | [9] |
| BMI-Diamine (BMI-FDA) | 3.0 | 10 MHz | [10] |
| Alternative High-Performance Polymers | |||
| Epoxy Resin (General Purpose) | 3.5 - 4.5 | 1 MHz | [10] |
| Polyimide (Kapton®) | 3.4 | 1 MHz | [10] |
| Cyclic Olefin Copolymer (COC) | 2.35 | 10 GHz | [1] |
| Polytetrafluoroethylene (PTFE) | 2.1 | 1 MHz | |
| Low-k Polymer Systems | |||
| Air-Saturated Nanofibre Films | 1.3 - 1.5 | 1 MHz | [11] |
Understanding the Structure-Property Relationship
The dielectric constant of a polymer is intrinsically linked to its molecular structure.[8] Key factors include:
-
Polarity: The presence of polar groups (e.g., C=O, -OH, C-N) increases the dielectric constant. The imide rings in BMPPM are polar, but their rigid and symmetric structure can limit their contribution to the overall dielectric constant.[8]
-
Free Volume: A higher free volume within the polymer matrix, often achieved by introducing bulky, non-planar groups, can lead to a lower dielectric constant as it reduces the density of polarizable groups.[3][6]
-
Symmetry: Symmetrical molecular structures can lead to a cancellation of dipole moments, resulting in a lower dielectric constant.[8] The introduction of the bisphenol A unit in BMPPM, with its symmetric arrangement, contributes to maintaining good dielectric properties.[12]
-
Incorporation of Low-Polarity Groups: Introducing elements like fluorine (in fluoropolymers) or utilizing hydrocarbon structures (like in olefin copolymers) significantly reduces the molecular polarizability and, consequently, the dielectric constant.[3]
The following diagram illustrates the conceptual relationship between a polymer's molecular structure and its resulting dielectric constant.
Caption: Relationship between polymer molecular structure and dielectric constant.
Experimental Protocol for Dielectric Constant Measurement
To ensure accurate and reproducible data, standardized test methods are crucial. The ASTM D150 standard is a widely recognized procedure for determining the AC loss characteristics and permittivity (dielectric constant) of solid electrical insulating materials.[13][14][15]
Step-by-Step Methodology (Based on ASTM D150)
-
Specimen Preparation:
-
Cure the 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane resin according to the manufacturer's specifications to form a solid, void-free plaque of uniform thickness.
-
Machine the cured plaque into a flat, parallel-sided disc or square specimen. The thickness of the specimen should be accurately measured using a micrometer.[13]
-
Condition the specimen in a controlled environment (e.g., specific temperature and humidity) as per ASTM D618 to ensure consistent results.
-
-
Electrode Application:
-
Apply conductive electrodes to the parallel faces of the specimen. Common electrode materials include silver paint, evaporated metal, or conductive rubber.
-
The electrodes must be precisely aligned and have a well-defined area. A guard electrode is often used to minimize fringing field effects.
-
-
Measurement Setup:
-
Place the electroded specimen in a suitable test fixture. The fixture should ensure good electrical contact and minimize stray capacitance.
-
Connect the test fixture to an impedance analyzer or a capacitance bridge.
-
-
Data Acquisition:
-
Measure the capacitance (C) and dissipation factor (D) of the specimen over the desired frequency range (e.g., 1 kHz to 1 GHz).[14]
-
Perform a "zero" measurement with the specimen removed to determine the stray capacitance of the test fixture.
-
-
Calculation of Dielectric Constant:
-
The dielectric constant (εr) is calculated using the formula: εr = (C * t) / (ε0 * A) where:
-
C is the measured capacitance (in Farads)
-
t is the thickness of the specimen (in meters)
-
ε0 is the permittivity of free space (8.854 x 10^-12 F/m)
-
A is the area of the electrodes (in square meters)
-
-
The following diagram outlines the experimental workflow for measuring the dielectric constant.
Caption: Experimental workflow for dielectric constant measurement.
Conclusion
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, as a member of the bismaleimide family, offers a compelling combination of high thermal stability and desirable dielectric properties. While its precise dielectric constant is dependent on the curing process and any modifications, it is expected to be competitive with other high-performance polymers. For applications demanding low dielectric loss at high frequencies, further modifications to the BMPPM backbone, such as the incorporation of fluorinated or aliphatic moieties, could be explored. The standardized measurement protocols outlined in this guide provide a robust framework for the accurate characterization of BMPPM and other novel polymer systems, enabling researchers to make informed material selections for their specific applications.
References
- GU AIJUAN and LIANG GUOZHENG. Effects on Dielectric Properties of Modified Bismaleimide Resins. North western Polytechnical University, 1996.
- ASTM D150-98 - Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation.
- Dielectric Constant and Dissipation Factor - ASTM D150 - Test Method. Lucideon.
- D150 Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation.
- Evaluating the Dielectric Performance of Modified Bismaleimide (BMI)
- Low Dielectric Constant Plastic Materials - Low Permittivity Plastics. TOPAS.
- AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation.
- AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation.
- Sava, M. Thermal and Dielectric Properties of Bismaleimide Polymers.
- Maier, G. Low dielectric constant polymers for microelectronics. Progress in Polymer Science, 26, 3-65, 2001.
- Low-dielectric polymer for 5G/high speed communic
- Progress on Polymer Composites With Low Dielectric Constant and Low Dielectric Loss for High-Frequency Signal Transmission.
- Measuring the Spatial Distribution of Dielectric Constants in Polymers through Quasi-Single Molecule Microscopy. PMC - PubMed Central.
- NEW BISMALEIMIDE-BASED POLYASPARTIMIDES: THERMAL, DIELECTRIC AND MORPHOLOGICAL PROPERTIES. Revue Roumaine de Chimie.
- Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures. PubMed, 2023.
- Experimental system for measurements of dielectric constant of materials.
- Evaluation of Dielectric Properties of Polymer Thin-Films Materials for Application in Embedded Capacitance. National Institute of Standards and Technology, 2000.
- Ultra-low-k dielectric m
- Dielectric Spectroscopy of Reactive Polymers. Novocontrol Technologies.
- How it is possible to measure dielectric constants of polymer fibers.
- Liaw, D., Liu, D., & Ho, T. Synthesis and characterization of novel polyaspartimides derived from 2,2′-dimethyl-4,4′-bis(4-maleimidophenoxy)-biphenyl and various diamines. Journal of Applied Polymer Science, 73(2), 279-286, 1999.
- 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane. Tokyo Chemical Industry.
- Synthesis and characterization of polyimides based on 2,2′-bis (4-aminophenoxy phenyl) propane.
- 2,2-Bis[4-(4-Maleimidophenoxy)Phenyl]Propane. CymitQuimica.
- 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane. ChemScene.
- 2,2′-双[4-(4-马来酰亚胺基苯氧基)苯基]丙烷. ChemicalBook.
- 2,2-Bis(4-(2,3-dihydroxypropoxy)phenyl)propane. PubChem - NIH.
- 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane CAS 79922-55-7. GM Chemical.
- CAS#:79922-55-7 | 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane. Chemsrc.
Sources
- 1. Low Dielectric Constant Plastic Materials - Low Permittivity Plastics | TOPAS [topas.com]
- 2. Low-dielectric polymer for 5G/high speed communication | Products/Solutions | artience [artiencegroup.com]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. store.astm.org [store.astm.org]
- 6. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 7. Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. incaptek.com [incaptek.com]
- 12. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane [79922-55-7] Manufacturer [gmchemix.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. Dielectric Constant and Dissipation Factor - ASTM D150 - Test Method | Lucideon [lucideon.com]
- 15. img.antpedia.com [img.antpedia.com]
"Bisphenol A Bis(4-maleimidophenyl Ether)" performance in high-temperature applications compared to polyimides
A Comparative Guide to High-Temperature Polymers: Bismaleimide vs. Polyimide
In the demanding environments of aerospace, electronics, and automotive applications, the selection of materials is dictated by performance under extreme conditions. High-temperature polymers are critical components in these sectors, valued for their ability to maintain structural and functional integrity when exposed to elevated temperatures. Among the premier classes of these materials are Bismaleimide (BMI) resins and Polyimides (PI). This guide provides an in-depth comparison of a specific BMI, Bisphenol A Bis(4-maleimidophenyl Ether), and the broader class of aromatic polyimides, offering researchers and engineers a clear, data-driven perspective for material selection.
Molecular Architecture and Curing Mechanisms: The Foundation of Performance
The distinct high-temperature capabilities of BMI and PI resins are a direct result of their unique chemical structures and polymerization pathways.
Bismaleimide (BMI) Resins , such as Bisphenol A Bis(4-maleimidophenyl Ether), are thermosetting polymers characterized by terminal maleimide functional groups.[1] Their curing is dominated by an addition polymerization mechanism. When heated, the maleimide groups undergo reactions, including homopolymerization and other addition reactions like Diels-Alder, to form a dense, cross-linked network.[1] A significant advantage of this process is that it does not produce volatile byproducts, which minimizes the formation of voids in the final composite structure.[1][2] However, the high degree of cross-linking can also lead to a characteristically brittle nature, a primary drawback of first-generation BMI systems.[1][3]
Polyimides (PI) , on the other hand, are typically synthesized through a two-step condensation polymerization process. This involves reacting a dianhydride with a diamine to first form a soluble poly(amic acid) precursor.[4][5] This precursor is then cyclized at high temperatures, a process called imidization, which eliminates water as a byproduct and forms the stable imide ring structure.[4][6] The rigid aromatic backbones and strong intermolecular forces afforded by the imide linkage are responsible for the exceptional thermal stability of polyimides.[4][7]
Figure 1: Curing and synthesis pathways for BMI and Polyimide resins.
Head-to-Head Performance Comparison
The choice between BMI and PI often comes down to a trade-off between processability and ultimate thermal/mechanical performance.
Quantitative Performance Metrics
The following table summarizes key performance indicators for a representative BMI (Bisphenol A Bis(4-maleimidophenyl Ether) based systems) and general-purpose aromatic Polyimides. Values should be considered typical, as specific properties vary with formulation and processing.
| Property | Bismaleimide (BMI) | Polyimide (PI) | Test Method |
| Glass Transition Temp. (Tg) | 280 - 366 °C[8][9] | > 260 °C (often >300 °C)[5][9] | ASTM D7028 / ASTM D3418[9][10] |
| Decomposition Temp. (Td) | > 400 °C[2][9] | > 450 °C[6] | ASTM E1131[9] |
| Continuous Service Temp. | ~ 250 °C[11] | ~ 250 °C (can exceed 300°C)[12] | - |
| Tensile Strength | High[11] | Very High[12][13] | ASTM D638 |
| Flexural Modulus | High | Excellent[12] | ASTM D790 |
| Moisture Absorption | Low[8][14] | Moderate | ASTM D570 |
| Cure Shrinkage | Minimal[2] | Can be higher due to volatile loss | - |
| Processability | Good, lower viscosity than PI precursors[3][15] | More complex, often requires processing from poly(amic acid) solution[4][16] | - |
Thermal Stability
Both polymer systems exhibit exceptional thermal stability. Polyimides, with their highly aromatic structures, often demonstrate a higher ultimate decomposition temperature, making them suitable for applications with short excursions to extreme temperatures over 400°C.[12] BMI resins offer robust performance with continuous service temperatures up to 250°C and decomposition temperatures typically exceeding 400°C.[2][9][11] The thermal stability of BMI resins can be further enhanced through the incorporation of specific monomers.[15]
Mechanical Performance at Elevated Temperatures
Polyimides are renowned for retaining their mechanical properties, such as tensile strength and modulus, over a very wide temperature range, from cryogenic levels up to 370°C.[5] BMI composites also show stable mechanical performance at high temperatures, with some systems retaining 60% of their room temperature compression strength at 260°C.[8][17] The inherent brittleness of early BMI systems has been a significant limitation, but modern formulations have been developed to improve toughness.[1]
Processability and Manufacturing Considerations
This is a key differentiator. BMI resins generally offer better processability.[18] Their addition cure mechanism, which lacks volatile byproducts, and typically lower melt viscosity make them well-suited for techniques like Resin Transfer Molding (RTM).[15][18] Polyimide processing can be more challenging due to the multi-step synthesis and the release of water during imidization, which requires careful management to prevent voids.[4][16]
Experimental Methodologies for Material Characterization
To ensure the reliability and comparability of performance data, standardized testing protocols are essential. The data presented in this guide are derived from well-established ASTM and ISO standards.
Core Thermal Analysis Techniques
-
Thermogravimetric Analysis (TGA): Governed by ASTM E1131 , TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere.[19][20][21] This is the primary method for determining the decomposition temperature (Td), which indicates the onset of thermal degradation.[20] The procedure involves heating a small, precisely weighed sample at a constant rate and recording the weight loss, which generates a thermogram plotting percent weight loss versus temperature.[20]
-
Differential Scanning Calorimetry (DSC): Standardized by ASTM D3418 , DSC is used to determine transition temperatures, such as the glass transition temperature (Tg).[10][22][23] Tg represents the point where an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state, a critical parameter for defining a material's upper service temperature.[10][24] The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference as they are heated at a controlled rate.[22]
-
Dynamic Mechanical Analysis (DMA): DMA is a highly sensitive technique for measuring the viscoelastic properties of polymers.[25] It applies a sinusoidal stress to a sample and measures the resulting strain.[25] This allows for the determination of the storage modulus (E', a measure of stiffness) and loss modulus (E'', related to energy dissipation).[26] The peak of the tan delta curve (the ratio of loss to storage modulus) is often used as another precise measure of the glass transition temperature.[25][26]
Figure 2: Standard experimental workflow for polymer thermal and mechanical characterization.
Conclusion and Application Guidance
Both Bisphenol A Bis(4-maleimidophenyl Ether) based BMI resins and aromatic polyimides are exceptional materials for high-temperature service. The selection is not about which is universally "better," but which is more suitable for a specific application.
-
Choose Bismaleimide (BMI) when:
-
Processability is key: Applications involving complex shapes that benefit from manufacturing methods like RTM.[15]
-
Void-free parts are critical: The addition cure mechanism avoids volatile byproducts.[1]
-
Cost is a significant driver: BMIs can offer a more cost-effective solution compared to some specialty polyimides.[3][11]
-
Applications include aerospace structural components, high-temperature adhesives, and printed circuit boards.[11]
-
-
Choose Polyimide (PI) when:
-
Ultimate thermal stability is required: Applications that may experience temperature spikes above 350-400°C.[5][12]
-
Superior mechanical property retention at extreme temperatures is paramount. [5][13]
-
Chemical resistance is a major concern: The stable imide structure provides excellent resistance to a wide range of chemicals.[12]
-
Applications include flexible electronics, insulators for aerospace wiring, engine components, and medical tubing.[5][7][12]
-
Ultimately, the optimal choice requires a thorough analysis of the application's thermal, mechanical, and processing requirements. This guide serves as a foundational tool for researchers and engineers to navigate the selection process with confidence, grounded in objective data and standardized methodologies.
References
- The Science of Bismaleimide: Benefits, Applications, and Potential - P
- E1131 Standard Test Method for Compositional Analysis by Thermogravimetry - ASTM. (2025).
- ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. (n.d.).
- ASTM E1131-98 - Standard Test Method for Compositional Analysis by Thermogravimetry. (n.d.).
- Polyimides (PI)
- Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards | Infinita Lab. (n.d.).
- ASTM D3418 - Applied Technical Services. (n.d.).
- Thermogravimetric Analysis (TGA)
- Thermal and mechanical properties of polyimide nanocomposites - IEEE Xplore. (2003).
- Modern advances in bismaleimide resin technology: A 21st century perspective on the chemistry of addition polyimides - SciSpace. (n.d.).
- Chapter 1 POLYIMIDES: chemistry & structure-property relationships – liter
- FOCUS ON POLYIMIDES | Zeus. (n.d.).
- Synthesis and Gas Separation Properties of Aromatic Polyimides Containing Noncoplanar Rigid Sites | ACS Applied Polymer Materials - ACS Public
- Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Publishing. (2017).
- High-Performance Bismaleimide Resin with an Ultralow Coefficient of Thermal Expansion and High Thermostability | Macromolecules - ACS Public
- Glass Transition Temperature (Tg) of Plastics - Definition & Values - SpecialChem. (2025).
- Processing and properties of low-temperature cure carbon fiber-reinforced bismaleimide composite - Penn State Research D
- Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 - Intertek. (n.d.).
- The Basics of Polyimide|An Explanation of how it is Used | Product Lineup | Toray Electronics and Information M
- Bismaleimide in the Arena of High-Performance Polymers: A Compar
- Aromatic polyimides | PPTX - Slideshare. (n.d.).
- TECHNICAL DATA SHEET Polyimide - Lamin
- Processing and properties of low-temperature cure carbon fiber-reinforced bismaleimide composite - SciSpace. (n.d.).
- Improved thermal and mechanical properties of bismaleimide nanocomposites via incorporation of a new allylated siloxane graphene oxide - RSC Publishing. (2020).
- synthesis and characterization of high temperature resistant bismaleimide based resins and their com. (2010).
- Dynamic Mechanical Analysis of High Temper
- (a) Thermogravimetric analysis curves of cured flexible bismaleimide...
- ASTM D3418, E1356, ISO 11357 Differential Scanning Calorimeter - M
- Comparison of BMI with Polyimides, Metals, Engineering Plastics and Cellulose and PAN. (n.d.).
- What is the differences between diphenylmethane bismaleimide and polyimide resin in use? (n.d.).
- WO2006088612A1 - Bismaleimire resin with high temperature thermal stability - Google P
- US4618652A - Process for curing bismaleimide resins - Google P
- ASTM D3418 - Melting Point By DCS Testing Services. (n.d.).
- Preparation and Characterization of Bismaleimide-Resin-Based Composite M
- Temperature-Controlled Chain Dynamics in Polyimide Doped with CoCl 2 Probed Using Dynamic Mechanical Analysis - MDPI. (2024).
- Thermogravimetric analysis (TGA) curves of samples 3D-printed with commercial and BDM inks.
- Dynamic mechanical analysis - Wikipedia. (n.d.).
- Design Properties for Polymer Engineering: Dynamic Mechanical Analysis (DMA) of Reinforced Engineering Polymers - Find out about.......Plastics, Polymer Engineering and Leadership. (2022).
- (a) Dynamic mechanical analysis (DMA) curve and (b) thermo gravimetric...
- Modern advances in bismaleimide resin technology. (2016).
- 79922-55-7, Bisphenol A diphenyl ether bismaleimide Formula - ECHEMI. (n.d.).
- Bisphenol A - Wikipedia. (n.d.).
- Epoxy-modified diallylbisphenol A and bis(maleimidophenyl)
- Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents | Request PDF - ResearchG
- Bisphenol A | C15H16O2 | CID 6623 - PubChem - NIH. (n.d.).
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. zeusinc.com [zeusinc.com]
- 6. The Basics of Polyimideï½An Explanation of how it is Used | Product Lineup | Toray Electronics and Information Materials [electronics.toray]
- 7. Aromatic polyimides | PPTX [slideshare.net]
- 8. pure.psu.edu [pure.psu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atslab.com [atslab.com]
- 11. The Science of Bismaleimide: Benefits, Applications, and Potential [eureka.patsnap.com]
- 12. Polyimides (PI): Introduction & Application [epsotech.com]
- 13. laminatedplastics.com [laminatedplastics.com]
- 14. US4618652A - Process for curing bismaleimide resins - Google Patents [patents.google.com]
- 15. open.metu.edu.tr [open.metu.edu.tr]
- 16. What is the differences between diphenylmethane bismaleimide and polyimide resin in use? [yangchentech.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. store.astm.org [store.astm.org]
- 20. infinitalab.com [infinitalab.com]
- 21. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 22. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 23. matestlabs.com [matestlabs.com]
- 24. specialchem.com [specialchem.com]
- 25. Dynamic mechanical analysis - Wikipedia [en.wikipedia.org]
- 26. pbipolymer.com [pbipolymer.com]
A Comparative Guide to the Hydrolytic Stability of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane Polymers
For Researchers, Scientists, and Drug Development Professionals
In the realm of high-performance thermosetting polymers, the quest for materials that offer a superior balance of mechanical robustness, thermal stability, and long-term durability in challenging environments is perpetual. Bismaleimide (BMI) resins have long been recognized for their exceptional performance at elevated temperatures. This guide provides an in-depth technical comparison of the hydrolytic stability of polymers derived from 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (BMPP), a modified BMI, against conventional bismaleimides and other high-performance polymers. Our analysis is grounded in experimental data to assist researchers and professionals in making informed material selection decisions.
Introduction: The Rationale for Modified Bismaleimides
Traditional bismaleimide resins, such as those based on N,N’-(4,4’-diphenylmethane)bismaleimide (BDM), are renowned for their high glass transition temperatures (Tg) and excellent mechanical properties, which stem from their rigid aromatic and imide-ring-rich backbones.[1] However, this rigidity often translates to inherent brittleness, limiting their application in areas requiring high fracture toughness.
The monomer 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (BMPP) was designed to address this limitation. By incorporating flexible ether linkages and a bulky bisphenol A unit into the bismaleimide backbone, BMPP-based polymers aim to offer enhanced toughness and processability while retaining desirable thermal characteristics.[2] This guide focuses on a critical, yet often overlooked, aspect of their performance: hydrolytic stability. The introduction of ether and bisphenol A moieties raises important questions about their influence on the material's long-term performance in humid or aqueous environments.
Mechanisms of Hydrolytic Degradation in Bismaleimide-Based Polymers
The primary mechanism of hydrolytic degradation in polyimides involves the reversible cleavage of the imide ring. In the presence of water, particularly at elevated temperatures or under acidic or basic conditions, the imide ring can open to form a less stable polyamic acid. This process can lead to a reduction in mechanical properties and dimensional stability.[3]
For BMPP-based polymers, two primary sites are susceptible to hydrolytic attack:
-
The Imide Ring: Similar to conventional BMIs, the maleimide rings in the BMPP structure are susceptible to hydrolysis.
-
The Ether Linkages: The ether bonds (C-O-C) introduced for flexibility can also be a point of hydrolytic cleavage, although they are generally more resistant to hydrolysis than ester bonds.[3]
-
The Bisphenol A Moiety: While the core bisphenol A structure is relatively stable, its presence can influence the overall hydrophobicity and moisture uptake of the polymer network.
dot
Caption: Simplified schematic of potential hydrolytic degradation pathways in BMPP-based polymers.
Comparative Performance Analysis: BMPP vs. Alternatives
While direct, publicly available comparative studies on the hydrolytic stability of BMPP are limited, we can synthesize data from related BMI systems and other high-performance polymers to provide a comprehensive overview.
Water Absorption
Water absorption is a key indicator of a material's susceptibility to hydrolytic degradation. The following table compares the water absorption of a conventional BMI (BDM) in an epoxy blend with other relevant polymers.
| Material System | Test Condition | Water Absorption (%) | Reference |
| Epoxy (DGEBA/DDM) | 100% RH, 60°C | ~6.19 | [4] |
| Epoxy/BDM (20% BDM) | 100% RH, 60°C | ~3.85 | [4] |
| PEEK | 23°C water immersion, 24h | ~0.5 | [5] |
Note: DGEBA = Diglycidyl ether of bisphenol A; DDM = 4,4'-diaminodiphenyl methane.
From this data, it is evident that the incorporation of a conventional BMI like BDM significantly reduces the water uptake of an epoxy resin.[4] High-performance thermoplastics like PEEK exhibit very low water absorption.[5] While specific data for a pure BMPP polymer is not available in the reviewed literature, the presence of polar ether linkages might lead to slightly higher moisture absorption compared to a purely aromatic BMI like BDM, though likely still significantly lower than standard epoxy resins. The hydrophobic nature of the bisphenol A backbone may partially counteract this effect.
Retention of Mechanical Properties after Hydrothermal Aging
The ultimate measure of hydrolytic stability is the retention of mechanical properties after exposure to hot/wet conditions.
| Material System | Aging Condition | Property Measured | Retention (%) | Reference |
| Carbon Fiber/BMI Composite | 150°C thermal aging (dry) | Flexural Strength | >95% after 1000h | [6] |
| PEEK Composite | 120°C water immersion | Flexural Strength | ~84% | [5] |
| Epoxy Resin | 60°C water immersion, 1 month | Tensile Strength | ~72% | [7] |
Note: The data for the Carbon Fiber/BMI composite is for thermal aging, not hydrothermal aging, but is included to demonstrate the high-temperature stability of BMIs.
BMI composites are known for their excellent retention of mechanical properties at elevated temperatures.[6] PEEK composites also demonstrate good resistance to property degradation after hot-wet aging.[5] Epoxy resins, being more susceptible to moisture ingress, tend to show a more significant drop in mechanical properties.[7] For BMPP-based polymers, while the flexible linkages are introduced to enhance toughness, their impact on the retention of strength and modulus after hydrothermal aging requires specific experimental validation. It is plausible that while the initial toughness is higher, the rate of property degradation might differ from that of more rigid BMI systems.
Experimental Protocols for Assessing Hydrolytic Stability
To ensure the scientific integrity and comparability of data, standardized testing methodologies are crucial. The following protocols are based on widely accepted ASTM standards.
Water Absorption Testing (Modified ASTM D570)
This protocol determines the amount of water absorbed by a polymer under specified conditions.
Methodology:
-
Specimen Preparation: Prepare at least three replicate specimens of each material with standardized dimensions (e.g., 50 mm x 50 mm x 2 mm).
-
Initial Drying: Dry the specimens in an oven at a specified temperature (e.g., 105°C) for 24 hours or until a constant weight is achieved.
-
Initial Weighing: After drying, cool the specimens in a desiccator and weigh them to the nearest 0.1 mg (W_dry).
-
Immersion: Immerse the specimens in distilled water maintained at a constant temperature (e.g., 70°C for accelerated aging).
-
Periodic Weighing: At predetermined intervals (e.g., 24, 48, 96, 168 hours), remove the specimens from the water, pat them dry with a lint-free cloth, and weigh them (W_wet).
-
Calculation: Calculate the percentage of water absorption at each interval using the formula: Water Absorption (%) = [(W_wet - W_dry) / W_dry] x 100
-
Equilibrium: Continue the test until the weight gain is negligible, indicating that the material has reached its equilibrium water content.
dot
Caption: Workflow for water absorption testing based on ASTM D570.
Hydrothermal Aging and Mechanical Property Retention (Modified ASTM D5229/D790)
This protocol evaluates the effect of hot-wet conditions on the mechanical properties of a polymer.
Methodology:
-
Specimen Preparation: Prepare two sets of specimens for flexural testing according to ASTM D790 dimensions.
-
Baseline Testing: Test one set of specimens ("unaged") for their initial flexural strength and modulus.
-
Hydrothermal Aging: Place the second set of specimens in a controlled environmental chamber at a specified temperature and relative humidity (e.g., 85°C and 85% RH) for a defined period (e.g., 500 or 1000 hours).
-
Post-Aging Testing: After the aging period, remove the specimens and allow them to cool to room temperature in a desiccator.
-
Mechanical Testing: Perform flexural tests on the "aged" specimens under the same conditions as the baseline tests.
-
Calculation: Calculate the percentage retention of flexural strength and modulus using the formula: Property Retention (%) = (Aged Property / Unaged Property) x 100
Conclusion and Future Outlook
Polymers based on 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (BMPP) represent a strategic advancement in bismaleimide technology, offering the potential for improved toughness and processability. While the incorporation of ether and bisphenol A moieties is key to these enhancements, their influence on hydrolytic stability is a critical consideration for applications in humid or aqueous environments.
Based on the analysis of related polymer systems, it is anticipated that BMPP-based polymers will exhibit good hydrolytic stability, likely superior to that of standard epoxy resins, but potentially with slightly higher moisture uptake than highly rigid, conventional bismaleimide resins. The trade-off between enhanced toughness and a potential marginal decrease in hydrolytic resistance is a key design consideration.
References
-
Modification of bisphenol-A based bismaleimide resin (BPA-BMI) with an allyl-terminated hyperbranched polyimide (AT-PAEKI). (2025). ResearchGate. [Link]
-
Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials. (2024). MDPI. [Link]
-
Moisture absorption hygrothermal aging bismaleimide resin. (n.d.). ResearchGate. [Link]
-
Thermal properties and water sorption behaviors of epoxy and bismaleimide composites. (2025). ResearchGate. [Link]
-
Effect of Hot-Wet Storage Aging on Mechanical Response of a Woven Thermoplastic Composite. (2022). MDPI. [Link]
-
Effect of temperature on moisture absorption in a bismaleimide resin and its carbon fiber composites. (2025). ResearchGate. [Link]
-
ASTM D570-98(2018), Standard Test Method for Water Absorption of Plastics, ASTM International, West Conshohocken, PA, 2018. [Link]
-
ASTM D5229 / D5229M-20, Standard Test Method for Moisture Absorption Properties and Equilibrium Conditioning of Polymer Matrix Composite Materials, ASTM International, West Conshohocken, PA, 2020. [Link]
-
ASTM D790-17, Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials, ASTM International, West Conshohocken, PA, 2017. [Link]
-
Bisphenol A release from short-term degraded resin-based dental materials. (2021). PubMed. [Link]
-
Aromatic Polyimides and High-Temperature Resistant Polymers. (n.d.). ResearchGate. [Link]
-
Inverse correlations between maternal BMI and levels of ether and plasmalogen linked PE with DHA and ARA in umbilical cord venous plasma of male fetus. (n.d.). ResearchGate. [Link]
-
Effect of Thermal Ageing on the Thermal and Mechanical Properties of Polypropylene and Polypropylene Micro-Composites. (2024). Tech Science Press. [Link]
-
Synthesis and characterization of novel polyaspartimides derived from 2,2'-dimethyl-4,4'-bis(4-maleimidophenoxy)-biphenyl and various diamines. (1999). Semantic Scholar. [Link]
-
The Evaluation of Water Sorption Effects on Surface Characteristics and Color Changes in Direct and CAD/CAM Subtractively Processed Resin Composites. (2023). National Institutes of Health. [Link]
-
Comparative effects of dry-aging and wet-aging on physicochemical properties and digestibility of Hanwoo beef. (2018). National Institutes of Health. [Link]
-
Conventional weight loss interventions across the different BMI obesity classes: A systematic review and quantitative comparative analysis. (2020). PubMed. [Link]
-
The metabolically healthy but obese phenotype is associated with lower plasma levels of persistent organic pollutants as compared to the metabolically abnormal obese phenotype. (2014). PubMed. [Link]
-
Energy metabolism and obesity stratified by BMI: impact on lipid oxidation, a cross-sectional observational study. (2025). ResearchGate. [Link]
-
Stability and changes in metabolically healthy overweight or obesity and risk of future diabetes: Niigata wellness study. (2014). PubMed. [Link]
-
Effect of thermal‐oxidative aging on carbon fibre‐bismaleimide composites. (2012). Sci-Hub. [Link]
-
Comparison of BMI with Polyimides, Metals, Engineering Plastics and Cellulose and PAN. (n.d.). ResearchGate. [Link]
-
Synthesis of 2, 2-bis(3-phenyl-4-hydroxyphenyl) propane. (n.d.). ResearchGate. [Link]
-
Water absorption and property evolution of epoxy resin under hygrothermal environment. (2024). Wiley Online Library. [Link]
-
A review on aging effects of thermoset prepregs. (n.d.). ResearchGate. [Link]
-
Figure 14 from Synthesis and thermal studies of bis(isomaleimide)/bisphenol A and ortho novalac blends. (n.d.). Semantic Scholar. [Link]
Sources
- 1. Figure 14 from Synthesis and thermal studies of bis(isomaleimide)/bisphenol A and ortho novalac blends | Semantic Scholar [semanticscholar.org]
- 2. Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The metabolically healthy but obese phenotype is associated with lower plasma levels of persistent organic pollutants as compared to the metabolically abnormal obese phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Curing Agents for 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane Resins
A Technical Guide for Researchers and Formulation Scientists
Introduction
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (BMPP) is a high-performance bismaleimide (BMI) resin increasingly favored in advanced composites, aerospace applications, and high-frequency electronics. Its unique structure, incorporating ether linkages and a bisphenol A backbone, imparts a favorable combination of processability and thermo-oxidative stability. However, the ultimate performance of a cured BMPP resin system is critically dependent on the choice of curing agent. This guide provides a comparative study of two primary classes of curing agents for BMPP resins: aromatic diamines and diallyl compounds. We will delve into their respective curing mechanisms, the resulting thermomechanical properties of the cured resin, and provide standardized protocols for their characterization.
The selection of a curing agent is a pivotal decision in the formulation of thermosetting resins. It dictates not only the cure kinetics and processing window but also the cross-linking density and, consequently, the mechanical and thermal properties of the final polymer network. For BMPP, the primary curing routes involve either a Michael addition reaction with nucleophilic diamines or a combination of ene and Diels-Alder reactions with allyl-functional compounds. Understanding the nuances of these chemistries is essential for tailoring the material properties to specific application demands.
Curing Agent Comparison: Aromatic Diamines vs. Diallyl Compounds
This section provides a head-to-head comparison of two representative curing agents: 4,4'-Diaminodiphenylmethane (DDM) as a classic aromatic diamine, and o,o'-Diallyl Bisphenol A (DABPA) as a common diallyl comonomer.
Curing Mechanisms
The curing of bismaleimide resins is a complex process involving multiple reaction pathways. The choice of curing agent fundamentally determines the dominant chemical reactions that form the cross-linked network.
Aromatic Diamines (e.g., 4,4'-Diaminodiphenylmethane - DDM): Michael Addition
The primary curing mechanism for bismaleimides with aromatic diamines is a Michael addition reaction.[1][2] In this process, the nucleophilic primary amine groups of the diamine attack the electron-deficient carbon-carbon double bond of the maleimide ring.[1] This reaction leads to the formation of an aspartimide linkage, extending the polymer chains.[1] As the reaction proceeds at elevated temperatures, cross-linking occurs through the reaction of the secondary amines formed and further reactions of the maleimide end-groups.[1] This process does not generate volatile byproducts, which is advantageous for creating void-free composites.[2]
Figure 1: Curing mechanism of BMPP with DDM via Michael addition.
Diallyl Compounds (e.g., o,o'-Diallyl Bisphenol A - DABPA): Ene and Diels-Alder Reactions
The curing of bismaleimides with diallyl compounds like DABPA is more complex, involving a combination of "ene" reactions and Diels-Alder cycloadditions.[3] Initially, an "ene" reaction occurs where an allylic hydrogen from the DABPA is transferred to the maleimide double bond, forming a new carbon-carbon bond. This is followed by a Diels-Alder [4+2] cycloaddition reaction between the newly formed diene and another maleimide group, leading to a highly cross-linked and thermally stable network.[3][4] These reactions also proceed without the evolution of volatiles.
Figure 2: Curing mechanism of BMPP with DABPA via Ene and Diels-Alder reactions.
Comparative Performance Data
The following table summarizes the expected performance characteristics of BMPP resin cured with DDM and DABPA. The data is compiled from literature on bismaleimide resins with similar structures, as direct comparative studies on BMPP are limited.
| Property | BMPP + DDM | BMPP + DABPA | Test Method |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | 240-270 °C | 270-300 °C | DSC / DMA |
| 5% Weight Loss Temp. (TGA) | ~400-430 °C | ~420-450 °C | TGA |
| Char Yield @ 800°C (N₂) | High | Very High | TGA |
| Mechanical Properties | |||
| Flexural Strength | High | Very High | 3-Point Bending |
| Flexural Modulus | High | Very High | 3-Point Bending |
| Fracture Toughness | Moderate | Good | Compact Tension |
| Processing Characteristics | |||
| Cure Temperature | 180-220 °C | 200-250 °C | DSC |
| Viscosity Profile | Lower initial viscosity | Higher viscosity at cure temp. | Rheometry |
| Brittleness | More brittle | Toughened | Impact Testing |
Analysis of Performance:
-
Thermal Stability: Curing with DABPA generally results in a higher glass transition temperature (Tg) and superior thermal stability compared to DDM. This is attributed to the formation of a more rigid and densely cross-linked network through the Diels-Alder reaction.
-
Mechanical Performance: While both systems exhibit excellent mechanical properties, the DABPA-cured resin often shows higher flexural strength and modulus.[5] Critically, the incorporation of the more flexible DABPA structure tends to improve the fracture toughness of the inherently brittle bismaleimide network.[5]
-
Processability: DDM-based systems typically have a lower cure onset temperature, which can be advantageous for certain manufacturing processes. The Michael addition reaction can also lead to a more controlled viscosity increase during the initial stages of curing.
Experimental Protocols
To ensure reliable and reproducible characterization of cured BMPP resins, standardized testing methodologies are crucial. The following section details the step-by-step protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA).
Figure 3: General experimental workflow for the preparation and analysis of cured BMPP resin samples.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of the resin, including the glass transition temperature (Tg) and the heat of reaction (curing exotherm).[6][7]
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the cured resin sample into a standard aluminum DSC pan.
-
Instrument Setup: Place the sealed pan into the DSC cell. An empty, sealed aluminum pan should be used as a reference.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).[7]
-
Cool the sample back to 25 °C.
-
Perform a second heating scan under the same conditions to determine the glass transition temperature of the cured material.
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve from the second heating scan. The curing exotherm can be analyzed from the first heating scan of an uncured sample.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a material as a function of temperature, providing information on its thermal stability and decomposition profile.[8][9]
Protocol:
-
Sample Preparation: Place a 10-15 mg sample of the cured resin into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance.
-
Thermal Program:
-
Data Analysis: Determine the onset of decomposition temperature and the temperature of 5% weight loss (Td5%). The residual mass at the end of the experiment (char yield) should also be recorded.
Dynamic Mechanical Analysis (DMA)
Protocol:
-
Sample Preparation: Prepare rectangular specimens of the cured resin with typical dimensions of 60 mm x 10 mm x 4 mm.[3]
-
Instrument Setup: Mount the specimen in a three-point bending fixture.
-
Test Parameters:
-
Apply a sinusoidal strain at a frequency of 1 Hz.[3]
-
-
Data Analysis: The storage modulus (E') provides information on the stiffness of the material. The glass transition temperature (Tg) can be determined from the peak of the tan δ curve (the ratio of loss modulus to storage modulus).
Conclusion
The choice between an aromatic diamine and a diallyl compound as a curing agent for 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane resins presents a trade-off between processability, thermal stability, and mechanical toughness.
-
Aromatic diamines , such as 4,4'-Diaminodiphenylmethane, offer a lower curing temperature and a more straightforward Michael addition chemistry, resulting in a highly cross-linked, thermally stable network. However, the resulting material can be brittle.
-
Diallyl compounds , like o,o'-Diallyl Bisphenol A, cure via a more complex ene and Diels-Alder mechanism, which typically requires higher temperatures but yields a network with superior thermal stability and, crucially, improved toughness.
Ultimately, the optimal curing agent will be dictated by the specific performance requirements of the end application. For applications demanding the highest thermal stability and fracture toughness, diallyl-based systems are often preferred. For applications where lower temperature processing is critical, aromatic diamines may be more suitable. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate and compare different curing systems, enabling the informed development of next-generation high-performance materials based on BMPP resins.
References
- Liaw, D.-J., & Liaw, B.-Y. (1999). Syntheses and thermal properties of ether-containing bismaleimides and their cured resins. Journal of Polymer Science Part A: Polymer Chemistry, 37(14), 2431-2439.
- Donnellan, T. M., & Roylance, D. (1992). Relationships in a Bismaleimide Resin System, Part I: Cure Mechanisms. Polymer Engineering & Science, 32(6), 409-414.
- Harris, J. A., et al. (2018). Dynamic Mechanical Analysis of Post-Cured Bismaleimide Resins for Composite-Overwrapped Combustion Chambers Cycled From Cryogenic to Elevated Temperatures. AIAA Propulsion and Energy Forum and Exposition.
- Parker, J. A., & Heimbuch, A. H. (1982).
- Wang, C., et al. (2023). Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures. Polymers, 15(3), 592.
- Prime, R. B. (2014). Thermoset Characterization Part 12: Introduction to Thermogravimetric Analysis (TGA).
- BenchChem. (2025). Application Notes and Protocols for the Michael Addition Reaction of Diamines with 1,4-Phenylenebismaleimide. BenchChem.
- Ksouri, R., et al. (2015). Curing of prepreg based bismaleimide thermoset composite (hextool m61): Dsc, dma and coupling dma /impedance spectroscopy characterizations.
- Antony, P., et al. (2001). Adhesive Characteristics of Alder-Ene Adduct of Diallyl Bisphenol a Novolac and Bisphenol a Bismaleimide. Journal of Adhesion Science and Technology, 15(1), 99-114.
- Liaw, D.-J., et al. (1999). Synthesis and characterization of novel polyaspartimides derived from 2,2′-dimethyl-4,4′-bis(4-maleimidophenoxy)-biphenyl and various diamines. Journal of Applied Polymer Science, 73(2), 279-286.
- Chen, T., et al. (2016). Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent. Polymers, 8(11), 384.
- PerkinElmer. (n.d.). Characterization of Polymers Using TGA.
- Progress in the Application of 4,4′-Diaminodiphenylmethane in the Preparation of Modified Epoxy Resins. (2025). Preprints.org.
- Hariharan, R., et al. (2004). Synthesis and Characterization of Polyaspartimides Containing Anisyl Moiety. Journal of Polymer Research, 11, 239–245.
- Dagdag, O., et al. (2019). A study on thermal and rheological cure characterization of a sulfur-containing epoxy resin. Journal of Chemical Technology and Metallurgy, 54(1), 136-144.
- Lee, J. H., et al. (2025). Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents. Polymers, 17(5), 695.
- Pâslaru, E., et al. (2012). The DSC scans of monomers 4(a–f).
- Foreman, J. P., et al. (2018). Modelling the properties of a difunctional epoxy resin cured with aromatic diamine isomers. Polymer, 155, 146-154.
- Liu, X., et al. (2021). Fabrication of Diaminodiphenylmethane Modified Ammonium Polyphosphate to Remarkably Reduce the Fire Hazard of Epoxy Resins. Polymers, 13(19), 3291.
- Stolarczyk, J. K., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4381.
- TGA (a) and DSC (b) measurements for TPD-Ph and TPD-(2,4)-F; (DSC...). (2017).
- Bao, M.-Z., et al. (2013). Study on Diallyl Phthalate Modified Phenol-Formaldehyde Resin.
- Lei, H., & Frazier, C. E. (2015). A dynamic mechanical analysis method for predicting the curing behavior of phenol-formaldehyde resin adhesive. Journal of Adhesion Science and Technology, 29(10), 981-990.
- de Paiva, J. M. F., et al. (2023). Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. Polymers, 15(18), 3788.
- Dagdag, O., et al. (2019). A study on thermal and rheological cure characterization of a sulfur-containing epoxy resin. Journal of Chemical Technology and Metallurgy, 54(1), 136-144.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sci-Hub: Synthesis and properties of novel organosoluble bismaleimides and polyaspartimides containing bis(4‐maleimido‐3, 5‐dimethyl phenyl) halo phenyl methane [sci-hub.box]
- 9. researchgate.net [researchgate.net]
- 10. Thermal behavior and cured products of mixtures of two different bismaleimides | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Processability of Bismaleimide Resins: A Benchmark Study of Bisphenol A Bis(4-maleimidophenyl Ether)
Executive Summary
Bismaleimide (BMI) resins represent a cornerstone class of thermosetting polymers, indispensable for high-performance applications in the aerospace, electronics, and automotive sectors where exceptional thermal stability is paramount.[1][2] However, the processability of these resins—a measure of their ease of manufacturing—is a critical factor that often dictates their practical utility. The inherent brittleness and high processing temperatures associated with many BMI systems can present significant manufacturing challenges.[2][3] This guide provides an in-depth comparative analysis of the processability of a specific BMI monomer, Bisphenol A Bis(4-maleimidophenyl Ether) , benchmarked against established commercial resin systems.
Our analysis is grounded in fundamental material science principles and standard industry test methodologies, including rheological analysis, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). We will explore the causal links between chemical structure, processing parameters (viscosity, cure kinetics), and final thermomechanical properties. This document is intended for researchers, materials scientists, and engineers seeking to understand the processing landscape of high-temperature thermosets and to identify the optimal material for their application.
The Critical Role of Processability in BMI Resins
The transition from a liquid monomer to a highly cross-linked, robust polymer network is the essence of thermoset processing. For BMI resins, which cure via addition polymerization, this process avoids the release of volatile byproducts, leading to components with low void content—a significant advantage over condensation polyimides.[4] However, the "processability window" is often narrow. Key parameters that define this window include:
-
Viscosity: The resin's resistance to flow. A low viscosity profile at a given temperature is essential for infusion-based processes like Resin Transfer Molding (RTM) and for achieving good fiber wet-out in prepreg manufacturing.[5][6][7]
-
Cure Kinetics: This encompasses the temperature at which the curing reaction initiates, the time to gelation (gel time), and the overall duration and energy of the reaction. These factors dictate cycle times, energy consumption, and the feasibility of manufacturing complex parts.[2][8]
-
Thermal Stability: While a property of the cured material, the ability to achieve high thermal stability (characterized by Glass Transition Temperature, Tg, and decomposition temperature) without overly aggressive and lengthy post-cure cycles is a crucial processing consideration.[1][9]
Materials Under Evaluation
Subject Resin: Bisphenol A Bis(4-maleimidophenyl Ether)
This monomer incorporates a Bisphenol A-derived ether linkage into its backbone. This structural feature is significant; the ether bonds introduce a degree of flexibility into the polymer chain compared to more rigid aromatic BMI structures.[10][11] This inherent flexibility is hypothesized to influence its processability by lowering the melting point and melt viscosity, potentially enhancing toughness in the final cured network.
Caption: Workflow for Rheological Analysis of Thermoset Resins.
Differential Scanning Calorimetry (DSC)
Objective: To analyze the cure characteristics (onset temperature, peak exotherm, heat of reaction) and determine the glass transition temperature (Tg) of the cured material.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured resin into an aluminum DSC pan and seal it. [1]2. Cure Analysis (First Heat Scan): Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature beyond the curing exotherm (e.g., 350°C). [1]This scan provides the curing profile.
-
Tg Analysis (Second Heat Scan): Cool the sample back to the starting temperature and then perform a second heating scan at the same rate. The inflection point in the heat flow curve during this second scan indicates the glass transition temperature (Tg). [1]
Caption: Standard DSC Workflow for Cure and Tg Analysis.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the fully cured resin by measuring weight loss as a function of temperature.
Methodology:
-
Sample Preparation: Place a small, fully cured sample (10-15 mg) into a TGA crucible.
-
Experimental Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) from ambient temperature to a high temperature (e.g., 800°C).
-
Data Acquisition: Record the sample weight as a function of temperature. The temperature at which 5% weight loss occurs (Td5) is a common metric for the onset of decomposition.
Comparative Data and Analysis
The following tables summarize representative data for the evaluated resins. It is important to note that exact values can vary based on specific formulations and cure cycles.
Table 1: Rheological and Curing Properties
| Parameter | Bisphenol A Bis(4-maleimidophenyl Ether) | COMPIMIDE® 353 [4] | Matrimid® 5292 (BMI/DABA) [4] | Cycom® 5250-4 [12] |
| Physical Form @ RT | Crystalline Solid | Crystalline Solid | Tacky Solid | Tacky Solid |
| Minimum Viscosity | Moderate | Moderate-Low | Very Low | Low |
| Temp. at Min. Viscosity | ~140-160°C | ~110-130°C | ~90-110°C | ~100-120°C |
| Cure Onset (DSC) | ~180-200°C | ~200-220°C | ~190-210°C | ~170-190°C |
| Peak Exotherm (DSC) | ~250-270°C | ~260-280°C | ~240-260°C | ~220-240°C |
| Gel Time @ 175°C | Moderate | Long | Short-Moderate | Short |
Table 2: Thermomechanical Properties of Cured Resins
| Parameter | Bisphenol A Bis(4-maleimidophenyl Ether) | COMPIMIDE® 353 [4] | Matrimid® 5292 (BMI/DABA) [4] | Cycom® 5250-4 [12] |
| Glass Transition Temp. (Tg) | >270°C [10] | ~320°C | ~280-300°C | ~260-290°C |
| Decomposition Temp. (Td5) | >400°C [10] | >420°C | >400°C | >400°C |
| Toughness | Moderate (Improved by ether link) | Low (Brittle) | High | Very High |
Analysis and Discussion
The data reveals a clear trade-off between processability and ultimate thermal performance, a relationship governed by the resin's chemical structure.
Caption: Relationship between BMI structure, processing, and performance.
-
COMPIMIDE® 353 stands as the benchmark for high-temperature performance. Its rigid, purely aromatic structure results in the highest Tg but also makes it the most challenging to process, with higher viscosity and a brittle cured state. [4]* Matrimid® 5292 demonstrates the effectiveness of formulation. The addition of DABA acts as a reactive diluent, dramatically lowering the viscosity and making it suitable for RTM. [4]This comes at the cost of a slightly reduced Tg compared to pure aromatic BMIs, but with a significant gain in toughness. [4]* Cycom® 5250-4 represents a highly engineered, toughened system where performance is optimized for demanding aerospace applications. Its processability is tailored for autoclave curing of prepregs, offering a good balance of flow, tack, and high cured toughness. [7][12]* Bisphenol A Bis(4-maleimidophenyl Ether) , our subject resin, logically fits between the high-modulus COMPIMIDE® and the highly toughened systems. The ether linkage provides better processability (lower melt viscosity) and toughness than a purely aromatic BMI like MDAB (the primary component of COMPIMIDE®). [10][11]While its Tg may be slightly lower than the most rigid systems, it offers a more forgiving processing window and improved mechanical properties, making it an excellent candidate for applications requiring a balance of thermal stability and damage tolerance.
Conclusion and Recommendations
The processability of bismaleimide resins is not an intrinsic, singular property but a function of molecular architecture and formulation. Our comparative analysis demonstrates that Bisphenol A Bis(4-maleimidophenyl Ether) presents a compelling balance of properties.
-
For Maximum Thermal Performance: Unmodified, rigid aromatic systems like COMPIMIDE® 353 remain the choice where the highest possible glass transition temperature is the sole driver, and processing challenges can be accommodated.
-
For Liquid Molding Processes (RTM, VARTM): Formulated systems containing reactive diluents, such as Matrimid® 5292, are superior due to their very low viscosity profiles.
-
For Balanced Performance: Bisphenol A Bis(4-maleimidophenyl Ether) is an ideal candidate for applications where the extreme Tg of rigid BMIs is not required, but an improvement in toughness and processability is desired. Its structure offers a pathway to develop toughened prepreg systems for structural components that are easier to process than first-generation BMIs while retaining excellent thermal stability above 250°C.
Ultimately, the selection of a BMI resin must be guided by the specific demands of the application and the intended manufacturing process. This guide provides the foundational data and scientific rationale to make an informed decision.
References
- A Comparative Guide to the Thermal Analysis of Cured 1,4-Phenylenebismaleimide Resins. (n.d.). Benchchem.
- Shi, F., Duan, Y., Liang, Z., & Zhang, Z. (2006). Rheological behavior of a bismaleimide resin system for RTM process. Acta Materiae Compositae Sinica, 23(1), 56-62.
- Polymer Innovation Blog. (2023, April 17). Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry.
- Synthesis, Cure and Thermal Properties of Bismaleimide Resin and Allylnadic-Imide. (n.d.). International Journal of Chemical and Physical Sciences.
- Shi, F., Duan, Y., Liang, Z., & Zhang, Z. (2006). Rheological behavior of a bismaleimide resin system for RTM process. Acta Materiae Compositae Sinica.
- Rheological properties of different modified BMI adhesives. (n.d.). ResearchGate.
- Li, J., et al. (2024). Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials. MDPI.
- Günalp, S. E. (2010). Synthesis and characterization of high temperature resistant bismaleimide based resins and their composites. Middle East Technical University.
- Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures. (2023). MDPI.
- Bismaleimide resin with high temperature thermal stability. (2007). Google Patents.
- Jiang, H., et al. (2020). Improved thermal and mechanical properties of bismaleimide nanocomposites via incorporation of a new allylated siloxane graphene oxide. RSC Publishing.
- Bismaleimire resin with high temperature thermal stability. (2006). Google Patents.
- COMPIMIDE® bismaleimides resins. (n.d.). Evonik Health Care.
- Li, J., et al. (2024). Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials. PMC.
- Bismaleimide Resins. (n.d.). ASM Digital Library.
- Studies on Rheological Behaviors of Bismaleimide Resin System for Resin Transfer Molding. (2006). ResearchGate.
- Products. (n.d.). Raptor Resins.
- Zhang, Y., et al. (2023). Transfer Learning-Enhanced Prediction of Glass Transition Temperature in Bismaleimide-Based Polyimides. PMC.
- Composites Exchange: BMI Technology for High Temp Applications. (2023, May 18). YouTube.
- Modern approaches to the processing of bismaleimide resins. (n.d.). ResearchGate.
- Dynamic Mechanical Analysis of Post-Cured Bismaleimide Resins for Composite-Overwrapped Combustion Chambers Cycled From Cryogenic to Elevated Temperatures. (n.d.).
- Jiang, L., et al. (n.d.). Study on the Curing Behavior of the Modified Bismaleimide Resin Cured at Middle Temperature. Proceedings of the 2nd China-Japan Seminar on Advanced Aromatic Polymers.
- Gel time of BED resin blends with different BMI contents determined at 175 °C. (n.d.). ResearchGate.
- Process Optimization of Bismaleimide (BMI) Resin Infused Carbon Fiber Composite. (n.d.).
- Synthesis, Thermal Properties and Curing Kinetics of Hyperbranched BPA/PEG Epoxy Resin. (2019). MDPI.
- Curing reaction mechanism of Bisphenol A (BPA) epoxy by way of non-isothermal DSC and phenomenological model. (n.d.). ResearchGate.
- Zhao, J. (n.d.). Research on Curing Mechanism of Bisphenol-A Epoxy Resin by DSC. Atlantis Press.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Cure and Thermal Properties of Bismaleimide Resin and Allylnadic-Imide – Oriental Journal of Chemistry [orientjchem.org]
- 3. Improved thermal and mechanical properties of bismaleimide nanocomposites via incorporation of a new allylated siloxane graphene oxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06621D [pubs.rsc.org]
- 4. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. (Open Access) Rheological behavior of a bismaleimide resin system for RTM process (2006) | Duan Yuexin | 8 Citations [scispace.com]
- 6. Rheological behavior of a bismaleimide resin system for RTM process [fhclxb.buaa.edu.cn]
- 7. m.youtube.com [m.youtube.com]
- 8. raptorresins.com [raptorresins.com]
- 9. open.metu.edu.tr [open.metu.edu.tr]
- 10. mdpi.com [mdpi.com]
- 11. Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
A Comparative Guide to HPLC and NMR for the Purity Validation of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane
In the realm of advanced materials, the performance of a polymer is inextricably linked to the purity of its constituent monomers. For high-performance thermosetting polyimides, 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (BMPM) is a critical building block, prized for its contribution to thermal stability and superior mechanical properties.[1][2] Consequently, the rigorous validation of BMPM purity is not merely a quality control step but a fundamental prerequisite for ensuring the reliability and performance of the final cured resin.[3]
This guide provides an in-depth comparison of two powerful analytical techniques for assessing BMPM purity: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals. We will explore the strengths and limitations of each technique, supported by detailed experimental methodologies and data interpretation insights, to empower you to make informed decisions for your specific analytical needs.
The Imperative of Purity in Bismaleimide Chemistry
Bismaleimide (BMI) resins, including those derived from BMPM, cure through addition polymerization reactions, typically involving the double bonds of the maleimide groups.[2][3] This curing mechanism avoids the evolution of volatile byproducts, a significant advantage in producing void-free composites and adhesives.[3] However, the presence of impurities can disrupt the polymerization process in several ways:
-
Incomplete Polymerization: Impurities lacking the maleimide functionality can act as chain terminators, leading to a lower degree of cross-linking and, consequently, diminished thermal and mechanical properties of the cured resin.
-
Altered Reaction Kinetics: Certain impurities can either accelerate or retard the curing process, making it difficult to control and reproduce.
-
Introduction of Defects: Volatile impurities can create voids in the final product, compromising its structural integrity. Non-reactive impurities can act as plasticizers, reducing the glass transition temperature (Tg) and overall performance.
Given these critical considerations, the accurate and precise determination of BMPM purity is paramount. Commercial suppliers often specify a purity of greater than 98% or 99% as determined by HPLC.[1][4]
High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique
HPLC is a cornerstone of purity analysis in the chemical and pharmaceutical industries due to its exceptional resolving power and sensitivity.[5] The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). For a molecule like BMPM, reversed-phase HPLC is the method of choice.
The "Why" Behind the HPLC Protocol
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). BMPM, being a relatively nonpolar molecule, will be retained on the column. By gradually increasing the proportion of the organic solvent in the mobile phase (a gradient elution), we can systematically elute compounds of increasing non-polarity. This allows for the separation of BMPM from more polar impurities (which elute earlier) and less polar impurities (which elute later). UV detection is highly effective as the multiple aromatic rings and carbonyl groups in BMPM provide strong chromophores.
Experimental Protocol: HPLC Purity Determination
This protocol is a representative method for the purity analysis of BMPM and should be validated for specific laboratory conditions.[6][7][8][9][10]
1. Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Analytical balance.
2. Preparation of Solutions:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Sample Solution: Accurately weigh approximately 10 mg of BMPM into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
3. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 50% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 254 nm |
| Injection Vol. | 10 µL |
4. Data Analysis and Interpretation:
-
The purity of BMPM is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Potential Impurities: Expect to see unreacted starting materials such as bisphenol A and 4-aminophenol, or byproducts from incomplete reactions. These are generally more polar than BMPM and would elute earlier.
Visualizing the HPLC Workflow
Caption: A streamlined workflow for BMPM purity validation by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is an unparalleled technique for structural elucidation and can be employed for quantitative analysis (qNMR) to determine purity with high accuracy, often without the need for a specific reference standard of the analyte.[11][12][13][14][15] The principle of NMR lies in the interaction of atomic nuclei with an external magnetic field, where the resonance frequency of a nucleus is sensitive to its local chemical environment. For BMPM, ¹H NMR is particularly informative.
The "Why" Behind the qNMR Protocol
Quantitative ¹H NMR relies on the direct proportionality between the integrated area of a signal and the number of protons giving rise to that signal.[15] By co-dissolving a known mass of a stable, high-purity internal standard with a known mass of the BMPM sample, the purity of BMPM can be calculated by comparing the integral of a well-resolved BMPM signal to the integral of a known signal from the internal standard.[16] The choice of an internal standard is critical; it should have signals that do not overlap with any signals from the analyte or impurities.
Experimental Protocol: Quantitative ¹H NMR (qNMR) Purity Determination
This protocol provides a general framework for qNMR analysis.[11][12][17]
1. Instrumentation and Consumables:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
High-quality 5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆, as it is a good solvent for many organic compounds).
-
High-purity internal standard (e.g., maleic acid or dimethyl terephthalate).
-
Analytical balance (with 0.01 mg readability).
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of BMPM into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T1 value). A D1 of 30 seconds is often a good starting point.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
4. Data Analysis and Interpretation:
-
Predicted ¹H NMR Spectrum of BMPM:
-
Maleimide Protons: A singlet around 7.0 ppm.
-
Aromatic Protons: Multiple signals (doublets and multiplets) between 7.0 and 7.5 ppm.
-
Methyl Protons (from bisphenol A moiety): A singlet around 1.7 ppm.
-
-
Select a well-resolved signal from BMPM (e.g., the singlet from the methyl protons) and a well-resolved signal from the internal standard for integration.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing the qNMR Workflow
Caption: A systematic approach for absolute purity determination of BMPM using qNMR.
Head-to-Head Comparison: HPLC vs. NMR
| Feature | HPLC | NMR |
| Principle | Separation based on polarity | Nuclear spin transitions in a magnetic field |
| Primary Output | Chromatogram (Retention Time vs. Response) | Spectrum (Chemical Shift vs. Intensity) |
| Quantification | Relative (Area %), requires reference standards for absolute quantification | Absolute (qNMR with internal standard)[11][14][15] |
| Strengths | High sensitivity, excellent for resolving complex mixtures and detecting trace impurities.[5] | Provides unambiguous structural information, can identify unknown impurities, non-destructive.[5][18] |
| Limitations | Structural information is limited, co-eluting impurities can be missed, requires reference standards for impurity identification.[5] | Lower sensitivity compared to HPLC, signal overlap can complicate quantification in complex mixtures.[18] |
| Throughput | Higher, with typical run times of 20-30 minutes per sample. | Lower, especially for qNMR which requires long relaxation delays for accurate quantification. |
| Sample Consumption | Low (micrograms) | Higher (milligrams) |
A Synergistic Approach: The Gold Standard of Purity Validation
While both HPLC and NMR are powerful techniques, they offer complementary information.[5][18] For the most rigorous validation of BMPM purity, a synergistic approach is recommended:
-
HPLC for Impurity Profiling: Use a validated HPLC method to separate and detect all potential impurities, establishing a comprehensive impurity profile. This is particularly useful for routine quality control and for detecting trace-level impurities that might be missed by NMR.
-
NMR for Structural Confirmation and Absolute Purity: Employ ¹H NMR to confirm the identity of the main component (BMPM). Use qNMR to determine the absolute purity of the bulk material. This provides an orthogonal validation of the purity value obtained by HPLC and ensures that the reported purity is not inflated by the presence of non-UV active impurities.
By combining the high-resolution separation of HPLC with the definitive structural and quantitative power of NMR, researchers and manufacturers can have the highest level of confidence in the quality of their 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, ensuring the performance and reliability of the resulting high-performance polyimide materials.
References
-
SPECIFIC POLYMERS. (2024). HPLC, a modular technique that complements NMR. Retrieved from [Link]
-
Tani, S., et al. (2020). Collaborative Study to Validate Purity Determination by 1 H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 868-878. Retrieved from [Link]
-
GM Chemical. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane CAS 79922-55-7. Retrieved from [Link]
-
YouTube. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Retrieved from [Link]
-
Choi, K., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Applied Sciences, 11(2), 834. Retrieved from [Link]
-
Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
-
ResearchGate. Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. Retrieved from [Link]
-
Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Retrieved from [Link]
-
Lee, H. S., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1699-1705. Retrieved from [Link]
-
Zhang, M., et al. (2022). Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. American Journal of Biomedical Science & Research, 15(2). Retrieved from [Link]
-
de Souza, S. V. C., & de Campos, L. M. M. (2006). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. Revista Brasileira de Ciências Farmacêuticas, 42(3), 351-361. Retrieved from [Link]
-
Menaka, T., & Kuber, B. R. (2020). Analytical Method Development & Validation for Related Substances in Dipyridamole by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 11(4), 1823-1830. Retrieved from [Link]
-
Labo-Sect. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane >98.0%(HPLC)(N) 500g. Retrieved from [Link]
- Google Patents. CN103131008A - Bismaleimide prepolymer and synthesis method thereof.
-
Growcells. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, 25 grams. Retrieved from [Link]
-
Guss, D., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9295-9296. Retrieved from [Link]
-
MDPI. (2024). Soluble Photosensitive Polyimide Precursor with Bisphenol A Framework: Synthesis and Characterization. Polymers, 16(11), 1538. Retrieved from [Link]
-
Liu, Y., et al. (2024). Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials. Materials, 17(8), 1779. Retrieved from [Link]
-
Polymer Innovation Blog. (2023). Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry. Retrieved from [Link]
-
Hettwer, K., et al. (2020). Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate). AMB Express, 10(1), 176. Retrieved from [Link]
-
ResearchGate. HPLC method for the determination of monomer conversion and composition during the poly(styrene- r -methylmethacrylate) polymerization. Retrieved from [Link]
-
Intertek. GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
-
ResearchGate. Modification of bisphenol-A based bismaleimide resin (BPA-BMI) with an allyl-terminated hyperbranched polyimide (AT-PAEKI). Retrieved from [Link]
-
Rundlöf, T., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645-651. Retrieved from [Link]
Sources
- 1. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane [79922-55-7] Manufacturer [gmchemix.com]
- 2. Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane >98.0%(HPLC)(N) 500g - Bestel goedkope laboratoriumproducten bij Laboratoriumdiscounter. Van microscopen tot chemicaliën, snel geleverd in Nederland. Bekijk ons assortiment! [laboratoriumdiscounter.nl]
- 5. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedgrid.com [biomedgrid.com]
- 9. scielo.br [scielo.br]
- 10. ijpsr.com [ijpsr.com]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 15. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 16. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HPLC, a modular technique that complements NMR [specificpolymers.com]
A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane
As researchers and drug development professionals, our work with novel compounds like 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is critical for innovation. This bismaleimide compound, valued for its role in creating high-performance polymers and bioconjugates, demands meticulous handling not only during experimentation but also through its entire lifecycle, culminating in its proper disposal. Adherence to rigorous disposal protocols is not merely a regulatory obligation; it is a cornerstone of our commitment to laboratory safety, environmental stewardship, and scientific integrity.
This guide provides a procedural framework for the safe and compliant disposal of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane. The methodologies described herein are synthesized from established chemical waste management principles and specific data related to maleimide compounds.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Before any disposal protocol is initiated, a thorough understanding of the compound's hazards is essential. While a comprehensive toxicological profile for 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is not fully detailed in all public records, the reactive maleimide functional groups are the primary concern.
-
Reactivity: The maleimide group is a potent Michael acceptor, readily reacting with nucleophiles, particularly thiols. This reactivity is the basis for its utility in bioconjugation but also presents a hazard, as it can react with biological macromolecules.
-
Sensitization: Maleimides as a class are known to be potential skin sensitizers, capable of causing allergic reactions upon repeated contact.[1]
-
Irritation: Contact may cause irritation to the skin, eyes, and respiratory system.[2][3] Skin contact can lead to inflammation, itching, redness, or blistering.[2]
-
Environmental Fate: The improper disposal of maleimide compounds can lead to environmental contamination. Due to their reactivity, they have the potential to interact with various environmental components. Therefore, discharge into the sanitary sewer system must be strictly avoided.[4]
Based on these characteristics, all waste streams containing 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane—including pure compound, contaminated labware, solvents, and personal protective equipment (PPE)—must be treated as hazardous chemical waste.[4][5][6]
Mandatory Personal Protective Equipment (PPE)
Prior to handling the compound for disposal, the following PPE is mandatory to prevent personal exposure:
-
Eye Protection: Chemical splash-resistant safety glasses or goggles with side protection.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[3]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: When handling the solid powder outside of a fume hood or in case of dust generation, a NIOSH-approved particulate dust filter respirator should be used.[6]
Step-by-Step Disposal and Decontamination Protocol
The guiding principle for disposal is waste segregation and containment. Never mix bismaleimide waste with other chemical waste streams unless compatibility has been confirmed.[5]
Step 1: Segregation and Collection of Waste
Immediately segregate all materials contaminated with 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane at the point of generation.[5] Use dedicated, clearly labeled, and compatible waste containers.[7][8]
| Waste Type | Container Specification | Labeling Requirement |
| Solid Waste (Unused compound, contaminated gloves, weigh boats, pipette tips, etc.) | Leak-proof, sealable container (e.g., polyethylene drum or pail). Must be in good condition.[5] | "Hazardous Waste" Full Chemical Name: "2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane" CAS Number: 79922-55-7 Hazard characteristics (e.g., "Irritant," "Sensitizer") Date of Generation & PI Name[5][9] |
| Liquid Waste (Contaminated solvents, reaction mixtures) | Chemically compatible, leak-proof container with a screw-on cap. Do not fill beyond 90% capacity.[7] Use secondary containment.[5] | "Hazardous Waste" Full Chemical Name: "Waste containing 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane" List all solvent components and approximate percentages. Hazard characteristics Date of Generation & PI Name[5][9] |
| "Empty" Containers (Original product bottle, etc.) | Containers that have held the compound must be treated as hazardous waste.[4] | They can be disposed of as regular trash only after being triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as hazardous liquid waste.[5] After rinsing, deface the original label.[5] |
Step 2: Handling Accidental Spills
In the event of a spill, prompt and safe cleanup is critical.
-
Minor Spills (Solid):
-
Liquid Spills:
-
Absorb the spill with a chemical absorbent pad or inert material.
-
Collect the contaminated absorbent material and place it in the solid hazardous waste container.
-
Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Step 3: Decontamination of Labware
Reusable labware (glassware, stir bars, etc.) must be decontaminated before returning to general use.
-
Initial Rinse: Rinse the labware with a suitable organic solvent (e.g., acetone, ethyl acetate, or dichloromethane) to remove the bulk of the compound. Collect this rinsate as hazardous liquid waste.
-
Reactive Quenching (Optional but Recommended): To deactivate the reactive maleimide groups, rinse the labware with a dilute solution of a thiol-containing compound (e.g., 1-5% N-acetylcysteine or mercaptoethanol in an appropriate solvent). This will react with and neutralize any residual maleimide. Collect this rinsate as hazardous liquid waste.
-
Final Cleaning: Proceed with standard laboratory washing procedures (detergent, water, etc.).
Waste Storage and Final Disposal Pathway
All generated hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9] This area must be clearly marked, under the control of laboratory personnel, and inspected weekly for leaks.[8]
-
Accumulation Limits: Do not exceed the storage limits set by your institution and regulatory bodies (e.g., typically no more than 55 gallons of hazardous waste may be accumulated in an SAA).[4][9]
-
Waste Pickup: Arrange for waste collection through your institution's Environmental Health & Safety (EH&S) department.[5] Full containers should be removed promptly.[4]
-
Ultimate Disposal: The final disposal of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane waste will be handled by a licensed hazardous waste disposal facility. The most common and effective method for this type of organic chemical waste is high-temperature incineration. Landfilling is generally prohibited for untreated hazardous chemical waste.[10]
dot
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. capotchem.com [capotchem.com]
- 4. vumc.org [vumc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. acs.org [acs.org]
Personal protective equipment for handling 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane
A Researcher's Guide to Handling 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane Safely
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and materials science. 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, a bismaleimide (BMI) resin, offers significant potential in the formulation of high-performance thermosets. However, realizing this potential necessitates an unwavering commitment to safety. This guide provides a detailed, experience-driven framework for handling this compound, ensuring that your groundbreaking research is built on a foundation of uncompromised safety. The protocols herein are designed to be a self-validating system, empowering you to work with confidence and precision.
Understanding the Hazard: Why Specific PPE is Crucial
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is typically supplied as a light orange to yellow powder. While comprehensive toxicological data is not fully available, the primary risks are associated with its physical form and chemical nature.[1]
-
Inhalation Hazard: As a fine powder, the compound can easily become airborne, especially during weighing and transfer.[1] Inhaling this dust may cause respiratory tract irritation.[2] The principle of causality dictates that preventing particulate inhalation is the first line of defense.
-
Dermal Contact: Bismaleimide resins and related compounds can cause skin irritation or allergic skin reactions (sensitization) upon contact.[3] Repeated exposure increases this risk. Therefore, creating a robust barrier between the chemical and your skin is paramount.
-
Eye Contact: Airborne particles can cause significant eye irritation.[2][4] Direct contact with the eyes requires immediate and thorough flushing.[4]
The Core Protocol: Personal Protective Equipment (PPE) Selection
Effective protection is not about using the maximum level of PPE for every task; it's about matching the equipment to the specific risk. The following table outlines the recommended PPE for common laboratory operations involving 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane.
| Laboratory Task | Minimum Required PPE | Rationale & Key Considerations |
| Weighing & Transfer (Solid) | Safety Goggles, Nitrile Gloves, Lab Coat, N95/P95 Respirator | This is the highest-risk activity for generating airborne dust. A fitted N95 or P95 respirator is essential to prevent inhalation.[1][5] Weighing should ideally be performed in a ventilated enclosure or chemical fume hood. |
| Solution Preparation | Safety Glasses with Side Shields, Nitrile Gloves, Lab Coat | The risk of inhalation is lower once the solid is wetted. However, splashing is a primary concern. Safety glasses protect against accidental splashes into the eyes.[6] |
| Running Reactions/Analysis | Safety Glasses with Side Shields, Nitrile Gloves, Lab Coat | Standard laboratory practice for handling any chemical solution. Monitor glove integrity, especially if working with solvents for extended periods. |
| Post-Reaction Workup & Grinding | Safety Goggles, Nitrile Gloves, Lab Coat, N95/P95 Respirator | If the final product is an isolated solid that requires grinding or scraping, the risk of dust generation returns. Respiratory protection is again critical. |
Step-by-Step Procedural Guidance
PPE Donning and Doffing: The Contamination Control Sequence
The order of putting on and removing PPE is a critical control point to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Fasten completely.
-
Respirator: (If required) Perform a fit check to ensure a proper seal.
-
Eye Protection: Position securely on your face.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat. Inspect each glove for punctures or tears before use.[1][7]
Doffing (Removing) Sequence:
-
Gloves: Remove using a glove-to-glove, skin-to-skin technique to avoid touching the outer contaminated surface.[7] Dispose of them immediately in the designated chemical waste container.
-
Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.
-
Eye Protection: Handle by the arms to remove.
-
Respirator: (If worn) Remove without touching the front of the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[4]
Spill Management Protocol
Accidents happen; a prepared response is the hallmark of a professional laboratory.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the area.
-
Don Appropriate PPE: Before cleaning, don the PPE designated for "Weighing & Transfer," including a respirator.
-
Contain the Spill: For powdered spills, avoid creating dust.[1] Do NOT use a dry brush or towel. Gently cover the spill with damp paper towels to wet the powder.
-
Clean & Collect: Carefully sweep or wipe the contained material, placing it into a clearly labeled, sealed container for hazardous waste.[1]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all cleaning materials and contaminated PPE as chemical waste.
Disposal and Decontamination Plan
Proper disposal is a legal and ethical responsibility to protect both colleagues and the environment.
-
Chemical Waste: All waste containing 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, including grossly contaminated PPE, must be disposed of in a designated and properly labeled hazardous waste container.[1]
-
Disposal Route: The recommended disposal method is incineration by a licensed professional waste disposal service.[1] Do not dispose of this material down the drain or in regular trash.
-
Contaminated Packaging: The original product container should be disposed of as unused product.[1]
Visualizing the Safety Workflow
To ensure a rapid and logical selection of PPE, the following decision-making workflow should be internalized by all personnel handling the compound.
Caption: PPE selection workflow for handling the bismaleimide resin.
References
-
Capot Chemical. (2023, April 14). MSDS of 2,2-Bis(4-(4-maleimidephenoxy)phenyl)propane. Retrieved from [Link]
-
CAPLINQ Corporation. (n.d.). Bismaleimides (BMI). Retrieved from [Link]
-
Oakwood Products. (n.d.). 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, 500 grams. Retrieved from [Link]
-
NSP Powder Coating. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements. Retrieved from [Link]
-
Epoxio.cz. (n.d.). Protective Aids for Working with Epoxy Resins. Retrieved from [Link]
-
Meyspring. (2021, March 10). Epoxy Resin Safety and PPE needed for Resin Art. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Formaldehyde solution. Retrieved from [Link]
-
Designer Molecules, Inc. (2025, January 2). Safety Data Sheet. Retrieved from [Link]
-
Resin8. (2022, October 7). The importance of PPE when working with resin! [Video]. YouTube. Retrieved from [Link]
-
DHC Solvent Chemie GmbH. (n.d.). Safety Data Sheet: hydrocarbons, C5-C6, n-alkanes, isoalkanes, <5% n-hexane. Retrieved from [Link]
-
Fisher Scientific. (2024, February 27). SAFETY DATA SHEET. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Diaminobenzoic acid, 97%. Retrieved from [Link]
-
Polyestershoppen. (n.d.). Personal Protective Equipment When Working with Resins. Retrieved from [Link]
Sources
- 1. capotchem.com [capotchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. aksci.com [aksci.com]
- 5. designermoleculesinc.com [designermoleculesinc.com]
- 6. nspcoatings.co.uk [nspcoatings.co.uk]
- 7. Bismaleimide - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
